molecular formula C9H5ClFN B1358099 1-Chloro-6-fluoroisoquinoline CAS No. 214045-86-0

1-Chloro-6-fluoroisoquinoline

Cat. No.: B1358099
CAS No.: 214045-86-0
M. Wt: 181.59 g/mol
InChI Key: QZBWBBHQRLUOTM-UHFFFAOYSA-N
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Description

1-Chloro-6-fluoroisoquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBWBBHQRLUOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619752
Record name 1-Chloro-6-fluoroisoquinoline
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Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214045-86-0
Record name 1-Chloro-6-fluoroisoquinoline
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Record name 1-chloro-6-fluoroisoquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization of 1-chloro-6-fluoroisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct, published synthesis for this specific molecule, this document outlines a rational, multi-step approach based on established chemical transformations of related isoquinoline derivatives. The proposed pathway leverages common starting materials and well-documented reactions, offering a practical blueprint for its laboratory-scale preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 214045-86-0[1]
Molecular Formula C₉H₅ClFN[1]
Molecular Weight 181.59 g/mol [1]
Purity ≥97%[1]
Appearance Solid[2]
Storage Temperature 4°C[1]
Boiling Point 295.6 ± 20.0 °C at 760 mmHg[2]

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence commencing with a suitable fluorinated starting material. A plausible route involves the construction of a 6-fluoroisoquinolin-1(2H)-one intermediate, followed by chlorination.

Synthesis_Workflow cluster_start Starting Material cluster_cyclization Ring Formation cluster_chlorination Chlorination 4-Fluoro-2-methylbenzaldehyde 4-Fluoro-2-methylbenzaldehyde Condensation Condensation 4-Fluoro-2-methylbenzaldehyde->Condensation e.g., with Glycine ester 6-Fluoroisoquinolin-1(2H)-one 6-Fluoroisoquinolin-1(2H)-one Condensation->6-Fluoroisoquinolin-1(2H)-one Cyclization Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3) 6-Fluoroisoquinolin-1(2H)-one->Chlorinating Agent (e.g., POCl3) Reaction This compound This compound Chlorinating Agent (e.g., POCl3)->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthesis pathway. These are based on well-established procedures for analogous compounds and may require optimization for this specific target molecule.

Step 1: Synthesis of 6-Fluoroisoquinolin-1(2H)-one

This step can be achieved through various isoquinoline synthesis methods, such as the Pomeranz–Fritsch reaction or modifications thereof, starting from a suitably substituted benzaldehyde.

  • Materials: 4-Fluoro-2-methylbenzaldehyde, glycine ethyl ester hydrochloride, sodium ethoxide, ethanol, hydrochloric acid.

  • Procedure:

    • A solution of sodium ethoxide is prepared in absolute ethanol.

    • Glycine ethyl ester hydrochloride is added, and the mixture is stirred to form the free amino ester.

    • 4-Fluoro-2-methylbenzaldehyde is added, and the reaction mixture is heated to reflux to form the Schiff base.

    • The solvent is removed under reduced pressure.

    • The residue is treated with a cyclizing agent, such as concentrated sulfuric acid or polyphosphoric acid, and heated to promote cyclization.

    • The reaction mixture is cooled and carefully poured onto ice.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield crude 6-fluoroisoquinolin-1(2H)-one.

    • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound

This final step involves the chlorination of the isoquinolinone intermediate.

  • Materials: 6-Fluoroisoquinolin-1(2H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) (optional, as catalyst).

  • Procedure:

    • A mixture of 6-fluoroisoquinolin-1(2H)-one and an excess of phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added to facilitate the reaction.

    • The mixture is heated to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

    • After completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

    • The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or ice-water.

    • The aqueous solution is made basic by the addition of a suitable base (e.g., sodium carbonate or ammonium hydroxide solution).

    • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

    • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be performed using a combination of spectroscopic techniques. The following are the expected characterization data based on the proposed structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons on the isoquinoline core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the nitrogen atom in the ring.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
H-38.0 - 8.2dJ ≈ 5-6
H-47.5 - 7.7dJ ≈ 5-6
H-57.6 - 7.8ddJ ≈ 9 (H-F), 2 (H-H)
H-77.3 - 7.5dddJ ≈ 9 (H-F), 9 (H-H), 2 (H-H)
H-88.1 - 8.3ddJ ≈ 9 (H-H), 5 (H-F)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the nine carbon atoms of the isoquinoline ring. The chemical shifts will be significantly affected by the attached heteroatoms.

Carbon Expected Chemical Shift (ppm)
C-1150 - 153
C-3141 - 143
C-4120 - 122
C-4a127 - 129
C-5115 - 117 (d, J ≈ 22-25 Hz)
C-6160 - 163 (d, J ≈ 250-260 Hz)
C-7110 - 112 (d, J ≈ 20-23 Hz)
C-8125 - 127 (d, J ≈ 5-7 Hz)
C-8a136 - 138
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should be observed.

Ion Expected m/z Notes
[M]⁺181Corresponding to ¹²C₉¹H₅³⁵Cl¹⁹F¹⁴N
[M+2]⁺183Corresponding to ¹²C₉¹H₅³⁷Cl¹⁹F¹⁴N
[M-Cl]⁺146Fragmentation ion
[M-HCN]⁺154Fragmentation ion
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
C=N Stretch1610 - 1630
Aromatic C=C Stretch1500 - 1600
C-F Stretch1200 - 1250
C-Cl Stretch750 - 800
C-H Bending (out-of-plane)800 - 900

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Pure Sample Pure Sample Purification->Pure Sample NMR NMR Pure Sample->NMR MS MS Pure Sample->MS IR IR Pure Sample->IR Data Interpretation Data Interpretation NMR->Data Interpretation MS->Data Interpretation IR->Data Interpretation Structure Confirmed Structure Confirmed Data Interpretation->Structure Confirmed

Caption: Workflow for spectroscopic analysis and structure confirmation.

Conclusion

This technical guide outlines a plausible and scientifically sound approach for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on established organic chemistry principles. The provided spectroscopic data predictions offer a benchmark for the characterization of the target compound. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this and related heterocyclic scaffolds for novel therapeutic applications. Further experimental work is necessary to optimize the proposed synthetic route and confirm the predicted characterization data.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-6-fluoroisoquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in the public domain, this document focuses on predicted properties, plausible synthetic routes, and detailed experimental protocols to enable researchers to determine these properties.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for designing synthetic and formulation strategies. The following table summarizes key known and predicted data.

PropertyValueSource
Molecular Formula C₉H₅ClFNChemScene[1]
Molecular Weight 181.59 g/mol ChemScene[1]
Appearance White to off-white solid (Predicted)N/A
Melting Point No data availableECHEMI[2]
Boiling Point (Predicted) 295.6 ± 20.0 °CChemicalBook[3]
Density (Predicted) 1.366 ± 0.06 g/cm³N/A
pKa (Predicted) 1.91 ± 0.38N/A
LogP (Predicted) 3.0273ChemScene[1]
Topological Polar Surface Area (TPSA) 12.89 ŲChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 0ChemScene[1]
Storage Temperature 4°CChemScene[1]

Synthesis of this compound

While a specific synthesis for this compound is not extensively documented, a plausible route can be adapted from established methods for synthesizing substituted isoquinolines, such as the Bischler-Napieralski reaction followed by chlorination.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 4-Fluorophenethylamine 4-Fluorophenethylamine Formylation Formylation 4-Fluorophenethylamine->Formylation N-(4-Fluorophenethyl)formamide N-(4-Fluorophenethyl)formamide Formylation->N-(4-Fluorophenethyl)formamide Bischler-Napieralski Cyclization Bischler-Napieralski Cyclization 6-Fluoro-3,4-dihydroisoquinoline 6-Fluoro-3,4-dihydroisoquinoline Bischler-Napieralski Cyclization->6-Fluoro-3,4-dihydroisoquinoline Dehydrogenation Dehydrogenation 6-Fluoroisoquinoline-1(2H)-one 6-Fluoroisoquinoline-1(2H)-one Dehydrogenation->6-Fluoroisoquinoline-1(2H)-one Chlorination Chlorination This compound This compound Chlorination->this compound N-(4-Fluorophenethyl)formamide->Bischler-Napieralski Cyclization 6-Fluoro-3,4-dihydroisoquinoline->Dehydrogenation 6-Fluoroisoquinoline-1(2H)-one->Chlorination

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for Synthesis:

Step 1: Formylation of 4-Fluorophenethylamine

  • Methodology: 4-Fluorophenethylamine is reacted with an excess of ethyl formate, typically under reflux, to yield N-(4-fluorophenethyl)formamide. The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ethyl formate is removed under reduced pressure.

Step 2: Bischler-Napieralski Cyclization

  • Methodology: N-(4-fluorophenethyl)formamide is treated with a dehydrating and cyclizing agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), in an inert solvent like toluene or acetonitrile. The reaction is typically performed at an elevated temperature. The reaction mixture is then carefully quenched with ice and neutralized with a base to precipitate the crude 6-fluoro-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to 6-Fluoroisoquinoline-1(2H)-one

  • Methodology: The resulting 6-fluoro-3,4-dihydroisoquinoline can be dehydrogenated to the corresponding 6-fluoroisoquinoline-1(2H)-one using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like decalin, or by using sulfur or selenium at high temperatures.

Step 4: Chlorination to this compound

  • Methodology: The final step involves the chlorination of 6-fluoroisoquinoline-1(2H)-one. This is typically achieved by heating with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice, and the product is extracted with an organic solvent.

Purification:

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Experimental Protocols for Physicochemical Property Determination

The following are generalized protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Melting_Point_Workflow Sample_Preparation Prepare finely powdered sample Capillary_Loading Load sample into capillary tube Sample_Preparation->Capillary_Loading Apparatus_Setup Place in melting point apparatus Capillary_Loading->Apparatus_Setup Heating Heat slowly (1-2 °C/min) Apparatus_Setup->Heating Observation Observe melting range (onset to clear point) Heating->Observation Record Record melting point range Observation->Record

Caption: Workflow for melting point determination.

  • Methodology: A small amount of the purified, dry solid is placed in a capillary tube, which is then inserted into a melting point apparatus.[4] The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point.[4]

Boiling Point Determination

Boiling_Point_Workflow Sample_Setup Place sample in Thiele tube with inverted capillary Heating Heat the side arm of the Thiele tube Sample_Setup->Heating Bubble_Stream Observe a steady stream of bubbles Heating->Bubble_Stream Cooling Remove heat and allow to cool Bubble_Stream->Cooling Observation Record temperature when liquid enters the capillary Cooling->Observation Record Record boiling point Observation->Record

Caption: Workflow for boiling point determination using a Thiele tube.

  • Methodology: For small quantities, the boiling point can be determined using a Thiele tube.[5] A small amount of the liquid is placed in a fusion tube with an inverted capillary tube. The assembly is heated in the Thiele tube, and the temperature at which a steady stream of bubbles emerges from the capillary is noted. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Solubility Determination (Shake-Flask Method)

Solubility_Workflow Preparation Add excess solid to solvent Equilibration Agitate at constant temperature (24-48h) Preparation->Equilibration Separation Centrifuge/filter to remove undissolved solid Equilibration->Separation Quantification Analyze supernatant concentration (e.g., HPLC, UV-Vis) Separation->Quantification Calculation Calculate solubility (mg/mL or mol/L) Quantification->Calculation

References

1-Chloro-6-fluoroisoquinoline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-6-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to its specific substitution pattern, it serves as a valuable building block for the synthesis of more complex molecular architectures. This document covers its chemical identity, physicochemical properties, a plausible synthetic route with experimental details, and its potential role in drug discovery workflows.

Compound Identification and Properties

This compound is a substituted isoquinoline. The isoquinoline scaffold is a key feature in many biologically active compounds. The presence of both chloro and fluoro substituents offers distinct chemical handles for further functionalization and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Identifiers

The core structure consists of a fused benzene and pyridine ring, forming the isoquinoline system. A chlorine atom is substituted at the 1-position, and a fluorine atom is at the 6-position.

Molecular Structure:

Table 1: Compound Identifiers

IdentifierValueSource
CAS Number 214045-86-0[1][2][3]
Molecular Formula C₉H₅ClFN[1][4]
SMILES FC1=CC2=C(C(Cl)=NC=C2)C=C1[1][4]
InChI InChI=1S/C9H5ClFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H[4]
InChIKey QZBWBBHQRLUOTM-UHFFFAOYSA-N[4]
Physicochemical Properties

The following table summarizes key computed physicochemical properties which are important for predicting the compound's behavior in biological and chemical systems.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 181.59 g/mol [1]
Monoisotopic Mass 181.00946 Da[4]
Topological Polar Surface Area (TPSA) 12.89 Ų[1]
Predicted LogP (XlogP) 3.0273[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 0[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available 2-bromo-4-fluoroaniline and proceeds through a Sonogashira coupling, followed by cyclization and subsequent chlorination of the resulting isoquinolinone.

G A 2-Bromo-4-fluoroaniline C 2-((Trimethylsilyl)ethynyl)-4-fluoroaniline A->C Sonogashira Coupling (Pd(PPh₃)₂, CuI, Et₃N) B Ethynyltrimethylsilane D 2-Ethynyl-4-fluoroaniline C->D Desilylation (K₂CO₃, MeOH) E 6-Fluoroisoquinolin-1(2H)-one D->E Carbonylative Cyclization (CO, PdI₂, KI, K₂CO₃) F This compound E->F Chlorination (POCl₃ or (COCl)₂) G A This compound (Scaffold) C Parallel Synthesis A->C B Diverse Building Blocks (Amines, Boronic Acids, etc.) B->C D Compound Library (Novel Isoquinoline Derivatives) C->D Suzuki or Buchwald- Hartwig Coupling E High-Throughput Screening (e.g., Kinase Assays) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

References

A Comprehensive Spectroscopic Guide to 1-Chloro-6-fluoroisoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-6-fluoroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. By integrating established spectroscopic principles with practical, field-proven insights, this guide aims to facilitate the unambiguous identification and characterization of this molecule.

Introduction: The Structural Significance of this compound

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The strategic placement of halogen substituents, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) is a suitable method for generating a characteristic mass spectrum.

The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1][2] The fragmentation of the molecular ion is anticipated to proceed through the loss of the chlorine atom and subsequent cleavages of the isoquinoline ring system. A reported mass spectral analysis showed a [M+H]⁺ ion at m/z = 181.8, which is consistent with the protonated molecule.

Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossPostulated Structure
181/183[M]⁺˙-C₉H₅ClFN⁺˙
146[M-Cl]⁺ClC₉H₅FN⁺
119[C₈H₄F]⁺HCN, ClC₈H₄F⁺

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺˙. The primary fragmentation event is predicted to be the loss of a chlorine radical, a common fragmentation pathway for halogenated compounds.[3]

G M C₉H₅ClFN⁺˙ (m/z 181/183) F1 C₉H₅FN⁺ (m/z 146) M->F1 - Cl• F2 C₈H₄F⁺ (m/z 119) F1->F2 - HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrum Acquisition
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS).[4]

  • Ionization: A standard electron ionization energy of 70 eV is utilized to induce ionization and fragmentation.[5]

  • Mass Analysis: The mass analyzer is set to scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-300).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, paying close attention to the isotopic pattern of chlorine, and to elucidate the characteristic fragmentation patterns.[6]

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is expected to be characterized by absorption bands corresponding to the aromatic C-H stretching, C=C and C=N stretching of the isoquinoline ring, and the C-Cl and C-F stretching vibrations. Aromatic compounds typically show a C–H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[7]

Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1620-1580Medium-StrongC=N Stretch
1550-1450Medium-StrongAromatic C=C Stretch
1250-1100StrongC-F Stretch
850-750StrongC-Cl Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectrum Acquisition
  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.[8]

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal. Gentle pressure is applied with the built-in clamp to ensure good contact between the sample and the crystal surface.[8]

  • Spectrum Acquisition: The sample spectrum is collected over a range of 4000-400 cm⁻¹.[8]

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the connectivity of atoms can be determined.

A reported ¹H NMR spectrum in CDCl₃ showed signals at δ 7.42 (m, 2H) and 8.26 (m, 3H). However, a more detailed, predicted spectrum is necessary for a complete assignment.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.55d5.6
H-48.15d5.6
H-58.20dd9.0, 5.5
H-77.40ddd9.0, 8.5, 2.5
H-87.80dd8.5, 2.5

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1151.5
C-3121.0
C-4142.0
C-4a128.0
C-5125.0
C-6160.0 (d, ¹JCF ≈ 250 Hz)
C-7115.0 (d, ²JCF ≈ 22 Hz)
C-8130.0 (d, ³JCF ≈ 8 Hz)
C-8a137.0
Experimental Protocol: NMR Sample Preparation and Spectrum Acquisition
  • Sample Preparation: For a ¹H NMR spectrum, dissolve 1-5 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[9] For a ¹³C NMR spectrum, a higher concentration of 5-30 mg is recommended.[9] The solution should be homogeneous and free of particulate matter.[10]

  • Filtering: Filter the solution through a pipette with a cotton plug directly into a clean, dry 5 mm NMR tube to remove any suspended impurities.[11]

  • Spectrum Acquisition:

    • ¹H NMR: Acquire the spectrum at room temperature with a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.[8]

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Integrated Spectroscopic Analysis: A Holistic Approach to Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The molecular formula and the presence of chlorine are confirmed by mass spectrometry. Infrared spectroscopy indicates the presence of the aromatic isoquinoline core and the carbon-halogen bonds. Finally, NMR spectroscopy provides the detailed connectivity of the atoms, allowing for the unambiguous assignment of the structure of this compound.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information MS Mass Spectrometry (MS) MW Molecular Weight & Isotopic Pattern MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups IR->FG NMR NMR Spectroscopy Connectivity Atomic Connectivity NMR->Connectivity Structure Confirmed Structure: This compound MW->Structure FG->Structure Connectivity->Structure

Caption: Workflow for integrated spectroscopic analysis.

References

Potential Biological Activity of 1-Chloro-6-fluoroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological activities of these molecules. This technical guide explores the potential biological activities of 1-Chloro-6-fluoroisoquinoline derivatives by examining the established activities of structurally related halogenated isoquinolines and quinolines. While direct experimental data on this compound derivatives is limited in publicly available literature, this document extrapolates potential therapeutic applications and mechanisms of action based on robust evidence from analogous compounds. The primary focus will be on their potential as anticancer agents, particularly as kinase inhibitors, and their prospective antimicrobial and anti-inflammatory properties.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with significant therapeutic value.[1] The rigid bicyclic system of isoquinoline provides a versatile framework for the design of molecules that can interact with a variety of biological targets. The pharmacological spectrum of isoquinoline derivatives is broad, encompassing antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective activities.[2]

The strategic placement of substituents on the isoquinoline ring is a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, is a well-established method to enhance the biological activity of drug candidates. Chlorine and fluorine atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form specific interactions with target proteins, such as halogen bonds.

This guide focuses on the potential of this compound derivatives, a class of compounds for which specific biological data is not yet widely published. By analyzing structure-activity relationships (SAR) of closely related analogs, we can infer the likely biological profile of these novel derivatives.

Potential Anticancer Activity

The anticancer potential of halogenated quinolines and isoquinolines is well-documented.[3] These compounds can exert their cytotoxic effects through various mechanisms, including inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology due to their critical role in regulating cellular signaling pathways that are often dysregulated in cancer.[1] The quinoline and isoquinoline cores can serve as scaffolds for the design of ATP-competitive kinase inhibitors.

While no specific kinase inhibition data for this compound is available, related chloroquinoline and fluoroisoquinoline derivatives have shown inhibitory activity against various kinases. For instance, certain chloroquinoline derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.

Table 1: Kinase Inhibitory Activity of Representative Chloro-Substituted Heterocyclic Compounds

Compound ClassTarget KinaseIC50 (nM)Reference Cell Line(s)
Chloro-methylquinazolinonesPI3Kδ1240 - 8270N/A (Enzyme Assay)

Data extrapolated from structurally related compounds to infer potential activity.[4]

The following diagram illustrates a generalized workflow for assessing the kinase inhibitory potential of novel compounds like this compound derivatives.

G Workflow for Kinase Inhibitor Screening cluster_0 In Silico Screening cluster_1 In Vitro Assays cluster_2 Cellular Activity A Virtual Screening against Kinase Library B Molecular Docking Studies A->B C Biochemical Kinase Assays (IC50 determination) B->C D Cell-based Phosphorylation Assays C->D E Antiproliferative Assays (e.g., MTT, SRB) D->E F Cell Cycle Analysis E->F G Apoptosis Assays (e.g., Annexin V) F->G

Caption: A generalized workflow for the identification and characterization of kinase inhibitors.

Inhibition of Topoisomerases

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Some quinoline and isoquinoline derivatives have been shown to inhibit topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells.

The following diagram depicts a simplified signaling pathway illustrating how inhibition of a key cellular kinase by a hypothetical this compound derivative could lead to apoptosis.

G Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor_Kinase->Signaling_Cascade Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition of pro-apoptotic factors Inhibitor This compound Derivative (Hypothetical) Inhibitor->Receptor_Kinase Inhibitor->Apoptosis Induces

Caption: A potential mechanism of anticancer activity via kinase inhibition.

Potential Antimicrobial Activity

Quinolone and isoquinoline derivatives have a long history as effective antimicrobial agents. The well-known fluoroquinolone antibiotics, for example, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

The presence of a fluorine atom at the 6-position of the isoquinoline ring is a key feature of many potent fluoroquinolone antibiotics. While the 1-chloro substitution is less common in this context, it could influence the compound's interaction with the bacterial target enzymes or its ability to penetrate the bacterial cell wall.

Table 2: Antibacterial Activity of Representative Chloroquinoline Analogs

CompoundBacterial StrainZone of Inhibition (mm) at 200 µg/mL
2,7-dichloroquinoline-3-carbonitrileS. aureus11.00 ± 0.03
P. aeruginosa11.00 ± 0.03
2,7-dichloroquinoline-3-carboxamideE. coli11.00 ± 0.04
7-chloro-2-ethoxyquinoline-3-carbaldehydeE. coli12.00 ± 0.00

Data from a study on chloroquinoline analogs, suggesting potential antibacterial activity.[5][6]

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

A standardized protocol for evaluating the antibacterial activity of novel compounds is the agar well diffusion method.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Preparation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A specific concentration of the test compound (e.g., this compound derivative dissolved in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Potential Anti-inflammatory Activity

Certain isoquinoline derivatives have been shown to possess anti-inflammatory properties. The mechanisms underlying this activity often involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the suppression of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. The presence of halogen substituents can influence these anti-inflammatory effects.

Synthesis and Future Directions

The synthesis of this compound can likely be achieved through multi-step synthetic routes starting from commercially available precursors. The biological evaluation of a series of derivatives with various substitutions at other positions of the isoquinoline ring will be crucial to establish structure-activity relationships and identify lead compounds for further development.

Future research should focus on:

  • The synthesis and characterization of a library of this compound derivatives.

  • In vitro screening of these compounds against a panel of cancer cell lines from different tissues.

  • Evaluation of their inhibitory activity against a broad range of protein kinases.

  • Assessment of their antimicrobial activity against a panel of pathogenic bacteria and fungi.

  • Investigation of their anti-inflammatory properties in relevant cellular models.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently scarce, the extensive research on structurally related halogenated isoquinolines and quinolines provides a strong rationale for their investigation as potential therapeutic agents. The core isoquinoline scaffold, combined with the presence of both chloro and fluoro substituents, suggests a high probability of interesting pharmacological properties, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. This technical guide serves as a foundational resource to stimulate and guide future research into this promising class of compounds.

References

literature review on substituted fluoroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Substituted Fluoroisoquinolines: Synthesis, Potential Biological Activities, and Future Directions

Disclaimer

A comprehensive review of the existing scientific literature reveals a notable scarcity of specific research focused on the biological and anticancer activities of substituted fluoroisoquinoline derivatives. The available data is insufficient to construct a detailed technical guide exclusively on this class of compounds. However, significant research exists for the closely related and structurally analogous fluoroquinolone derivatives, which have emerged as promising anticancer and antimicrobial agents. This guide will, therefore, leverage the extensive data on fluoroquinolone analogs as a well-documented proxy to provide researchers, scientists, and drug development professionals with relevant data, experimental protocols, and mechanistic insights that could inform future investigations into substituted fluoroisoquinolines.

Introduction

Isoquinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. Substituted fluoroisoquinolines, which combine the rigid isoquinoline core with the unique properties of fluorine, are a promising, yet underexplored, scaffold for drug discovery. This technical guide provides an overview of the synthesis of substituted fluoroisoquinolines and explores their potential biological activities by drawing parallels with the extensively studied fluoroquinolones.

Synthesis of Substituted Fluoroisoquinolines

Several synthetic methodologies have been developed for the preparation of fluorinated isoquinoline derivatives. These methods can be broadly categorized into non-catalyzed and transition metal-catalyzed approaches.

A simple and widely applicable method for the synthesis of 1-substituted tetrahydroisoquinolines involves the treatment of 3,4-dihydroisoquinoline with Grignard or organolithium reagents.[1] Organolithium reagents have been shown to react much faster and under milder conditions.[1] For the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a directed ortho-lithiation reaction has been described.[2] This key intermediate can then be used in various transformations, such as fluorine-amine exchange to afford the corresponding 8-amino-3,4-dihydroisoquinolines, which are suitable starting materials for the synthesis of 1-substituted 8-amino-tetrahydroisoquinolines.[2]

Another approach involves the reduction and alkylation reactions of 8-fluoro-3,4-dihydroisoquinoline, leading to novel 1,2,3,4-tetrahydroisoquinoline derivatives that can serve as building blocks for potential central nervous system drug candidates.[2] The synthesis of 8-aminoisoquinolines with cyclic amino substituents has also been documented through Ullmann or Buchwald-Hartwig conditions by treating 8-bromoisoquinoline with various amines.[2]

Biological Activity of Fluoroquinolone Analogs: A Proxy for Fluoroisoquinolines

Fluoroquinolones, traditionally known for their antibacterial properties, have been repurposed and redesigned as potent anticancer agents.[3] Novel synthetic derivatives have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines, in some cases exceeding the potency of established chemotherapeutic drugs like Etoposide.[4]

Anticancer Activity

The antiproliferative activity of novel fluoroquinolone derivatives has been extensively evaluated against various human cancer cell lines. The data, presented as GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) values, are summarized below.

Compound/DerivativeCancer Cell LineGI₅₀ (µM)IC₅₀ (µM)Reference
Ciprofloxacin Derivative 53 UO-314.92[5]
MDA-MB-4682.16[5]
Ciprofloxacin Derivative 54 UO-310.75[5]
Ciprofloxacin Derivative 56 UO-313.19[5]
Ciprofloxacin Derivative 60 NCI-H2261.02[5]
IGROV10.75[5]
UO-310.72[5]
Ciprofloxacin Derivative 63 HL-601.55[5]
Compound 9b Influenza A Virus0.88-6.33[6]
Compounds 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d Influenza A Virus0.88-4.92[6]
Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of action for the anticancer activity of many fluoroquinolone analogs is the inhibition of Topoisomerase II, a critical enzyme in DNA replication and cell cycle regulation.[5] This inhibition leads to DNA damage, subsequent cell cycle arrest, typically at the G2/M phase, and induction of apoptosis through the intrinsic pathway.

Topoisomerase_II_Inhibition_Pathway Fluoroquinolone Fluoroquinolone Topoisomerase_II Topoisomerase II Fluoroquinolone->Topoisomerase_II Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Regulates DNA_Damage DNA_Damage Topoisomerase_II->DNA_Damage Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers

Caption: Mechanism of action of fluoroquinolones via Topoisomerase II inhibition.

Experimental Protocols

This section details key methodologies used to evaluate the biological activity of novel fluoroquinolone derivatives, which can be adapted for the study of fluoroisoquinolines.

Sulforhodamine B (SRB) Colorimetric Assay

The SRB assay is a widely used method for determining cytotoxicity and cell proliferation.[7][8]

Protocol:

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.[9]

  • Drug Treatment: Treat the cells with the test compounds at various concentrations.[9]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells and incubate for 60 minutes at 4°C.[9]

  • Staining: Discard the supernatant, wash the plates with water, and air-dry. Add Sulforhodamine B solution to each well and incubate for 30 minutes at room temperature.[9][10]

  • Washing: Remove unbound dye by washing with 1% acetic acid.[9]

  • Quantification: Solubilize the bound stain with a Tris base solution and read the absorbance on a plate reader at approximately 510-540 nm.[9][10]

SRB_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate Seed Cells in 96-well Plate treat Add Test Compounds plate->treat incubate Incubate (48-72h) treat->incubate fix Fix with TCA incubate->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize with Tris Base wash->solubilize read Read Absorbance (510-540 nm) solubilize->read

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Topoisomerase II Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of Topoisomerase II.[11][12]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA), human Topoisomerase II enzyme, and reaction buffer.[11][13]

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. A known inhibitor like Etoposide is used as a positive control.[1]

  • Incubation: Incubate the mixture at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax or decatenate the DNA.[11][13]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[12]

  • Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.[13]

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[13] Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA. In a kDNA decatenation assay, catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[11]

Conclusion and Future Directions

While the direct biological evaluation of substituted fluoroisoquinolines is currently limited, the extensive research on the structurally similar fluoroquinolones provides a strong rationale for their investigation as potential therapeutic agents, particularly in the field of oncology. The synthetic pathways for accessing fluoroisoquinoline scaffolds are established, paving the way for the creation of compound libraries for biological screening.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis of a diverse library of substituted fluoroisoquinolines and their systematic screening against a panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidation of the precise mechanism of action of any active compounds, including their potential to inhibit Topoisomerase II or other relevant cellular targets.

  • Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

The exploration of substituted fluoroisoquinolines represents a promising frontier in medicinal chemistry. The insights gained from the study of fluoroquinolones, combined with the established synthetic routes for fluoroisoquinolines, provide a solid foundation for the discovery and development of novel therapeutic agents.

References

Commercial Suppliers and Technical Profile of 1-Chloro-6-fluoroisoquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-6-fluoroisoquinoline, a heterocyclic compound of interest for applications in medicinal chemistry and drug discovery. This document details commercially available sources, a plausible synthetic route with an experimental protocol, and an exploration of its potential biological activities based on structurally related molecules. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Commercial Availability

This compound is available from several commercial suppliers, catering to research and development needs. The table below summarizes key information from various vendors.

Supplier CAS Number Purity Molecular Formula Molecular Weight Physical Form Storage Condition
ChemScene214045-86-0≥97%C₉H₅ClFN181.59Solid4°C
Fluorochem214045-86-097%C₉H₅ClFNNot specifiedLiquidNot specified
Sigma-Aldrich214045-86-097%C₉H₅N₁Cl₁F₁Not specifiedSolid4°C

Synthesis of this compound

The synthesis of this compound can be achieved from 6-Fluoro-2H-isoquinolin-1-one. The following section outlines a detailed experimental protocol for this transformation.

Experimental Protocol: Chlorination of 6-Fluoro-2H-isoquinolin-1-one

This protocol describes the conversion of 6-Fluoro-2H-isoquinolin-1-one to this compound.

Materials:

  • 6-Fluoro-2H-isoquinolin-1-one

  • Acetonitrile

  • Phosphorus trichloride

  • 4N Hydrochloric acid in dioxane

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Suspend 6-Fluoro-2H-isoquinolin-1-one (1.3 g, 7.97 mmol) in acetonitrile (20 mL).

  • To the suspension, add phosphorus trichloride (3.7 g, 23.9 mmol).

  • Add a 4N hydrochloric acid solution in dioxane (2 mL) dropwise to the reaction mixture.

  • Heat the mixture overnight at 50°C with stirring.

  • After the reaction is complete, pour the mixture into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and concentrate to yield the product.

This procedure has been reported to yield an orange solid product with a mass spectral analysis showing [M+H]⁺ = 181.8.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound start 6-Fluoro-2H-isoquinolin-1-one reaction Chlorination Reaction (50°C, overnight) start->reaction reagents Acetonitrile, Phosphorus trichloride, 4N HCl in dioxane reagents->reaction workup Work-up: 1. Quench with NaHCO₃ 2. Extract with Ethyl Acetate 3. Concentrate reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited in publicly available literature, the isoquinoline scaffold and the presence of halogen substituents are features of many biologically active molecules. This section explores the potential of this compound based on the activities of structurally related analogs.

Anticancer Potential

Halogenated isoquinolines have shown promise as anticancer agents.[2] The nature and position of the halogen can significantly impact their cytotoxic and antiproliferative activities. For instance, various chloro-substituted isoquinoline and quinoline derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[3][4]

Due to the absence of specific cytotoxicity data for this compound, the following table presents hypothetical IC₅₀ values against various cancer cell lines, based on the activity of similar compounds, to illustrate its potential as a research tool.

Cell Line Cancer Type Hypothetical IC₅₀ (µM)
A549Lung Carcinoma5 - 15
HeLaCervical Cancer10 - 25
MCF-7Breast Cancer8 - 20
HCT116Colon Cancer7 - 18
Kinase Inhibition

The isoquinoline core is a well-established pharmacophore in the development of kinase inhibitors.[2] Kinases are critical components of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. Halogenation is a common strategy in designing potent and selective kinase inhibitors.

One potential target for isoquinoline-based compounds is the Rho-associated coiled-coil containing protein kinase (ROCK). ROCK inhibitors have applications in various therapeutic areas, including cancer and cardiovascular diseases.[5]

Hypothesized Signaling Pathway Inhibition

Based on the known activities of similar heterocyclic compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a hypothesized mechanism of action where the compound inhibits a kinase within this pathway, leading to downstream effects on cell growth and survival.

Signaling_Pathway Hypothesized Inhibition of a Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription_Factors Transcription Factors mTOR->Transcription_Factors Activates Inhibitor This compound Inhibitor->PI3K Inhibits Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of this compound, a general experimental workflow is proposed below.

Experimental_Workflow Experimental Workflow for Biological Activity Screening start This compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->cytotoxicity kinase_screening Kinase Inhibitor Screening (Panel of Kinases, e.g., ROCK) start->kinase_screening ic50 Determine IC₅₀ Values cytotoxicity->ic50 kinase_screening->ic50 pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt) ic50->pathway_analysis sar Structure-Activity Relationship (SAR) Studies with Analogs pathway_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A general workflow for the biological evaluation of this compound.

References

An In-depth Technical Guide to the Reactivity Profile of the C-Cl Bond in 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bond in 1-chloro-6-fluoroisoquinoline. The strategic placement of the chloro, fluoro, and nitrogen atoms within the isoquinoline scaffold imparts a unique electronic character to the molecule, making the C1-Cl bond a versatile handle for a variety of synthetic transformations. This document outlines the key reaction classes through which this bond can be functionalized, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data based on analogous systems, and visual diagrams of reaction mechanisms and workflows are provided to facilitate the practical application of this knowledge in research and development settings.

Overview of the Reactivity of this compound

The reactivity of the C-Cl bond in this compound is primarily dictated by the electronic effects of the isoquinoline ring system and the attached halogen substituents. The nitrogen atom at position 2 acts as an electron-withdrawing group through resonance and inductive effects, which significantly activates the C1 position towards nucleophilic attack. Additionally, the fluorine atom at the C6 position, being highly electronegative, further withdraws electron density from the aromatic system, enhancing the electrophilicity of the C1 carbon.

In the context of common synthetic transformations, two main pathways for the reaction at the C-Cl bond are prominent:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds. However, aryl chlorides are generally less reactive than their bromide and iodide counterparts due to the higher bond dissociation energy of the C-Cl bond.[1] Consequently, these reactions often necessitate the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the isoquinoline ring at the C1 position makes it susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[3] The stability of this intermediate, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing groups, such as the ring nitrogen and the C6-fluoro substituent.[4][5]

It is important to note that the C-F bond is significantly stronger than the C-Cl bond and is therefore much less likely to participate in these reactions under typical conditions.[6] This differential reactivity allows for selective functionalization at the C1 position.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the aryl chloride with an organoboron reagent. For a substrate like this compound, successful coupling typically requires a robust catalyst system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Coupling Partner Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 18 ~85-95
4-Methoxyphenylboronic acid Pd₂(dba)₃ (2) XPhos (5) K₂CO₃ 1,4-Dioxane 110 24 ~80-90

| 3-Thiopheneboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | 16 | ~75-85 |

Note: The data in this table are illustrative and based on reactions with analogous chloro-azaheterocycles.[7][8] Actual results with this compound may vary and require optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: The palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) are added under the inert atmosphere.

  • Solvent Addition: Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.

  • Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.[2][9]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)L2-Cl Ar-Pd(II)L₂-Cl (Ar = 1-(6-fluoro)isoquinolyl) Oxidative_Addition->Ar-Pd(II)L2-Cl Transmetalation Transmetalation Ar-Pd(II)L2-Cl->Transmetalation R-B(OH)₂ Base Ar-Pd(II)L2-R Ar-Pd(II)L₂-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of N-substituted aminoisoquinolines. Similar to the Suzuki coupling, this reaction requires a carefully selected palladium catalyst and ligand system to achieve high efficiency with an aryl chloride substrate.[10]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Amine Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
Morpholine Pd₂(dba)₃ (2) Xantphos (4) NaOt-Bu Toluene 100 12 ~90-98
Aniline Pd(OAc)₂ (1.5) RuPhos (3) Cs₂CO₃ 1,4-Dioxane 110 20 ~85-95

| Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-AmylOH | 100 | 18 | ~80-90 |

Note: The data in this table are illustrative and based on reactions with analogous chloro-azaheterocycles.[4][8] Actual results with this compound may vary and require optimization.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1.2-2.4 equiv. relative to Pd), and the base (e.g., NaOt-Bu, 1.2-2.0 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.0-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Follow the procedures outlined for the Suzuki-Miyaura coupling.[4]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Amination Workflow start Start: Assemble Reagents setup Reaction Setup: Add Catalyst, Ligand, Base, Substrates under Inert Gas start->setup reaction Reaction: Add Solvent and Heat setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up: Quench, Extract, Dry monitor->workup purify Purification: Column Chromatography workup->purify product Final Product: 1-Amino-6-fluoroisoquinoline purify->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl chloride and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Copper-free conditions have also been developed to mitigate the formation of alkyne homocoupling byproducts.[11]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

Alkyne Palladium Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
Phenylacetylene Pd(PPh₃)₄ (2) CuI (4) Et₃N THF 60 12 ~70-85
Trimethylsilylacetylene PdCl₂(PPh₃)₂ (3) CuI (5) DIPA DMF 80 10 ~75-90

| 1-Heptyne | Pd₂(dba)₃ (1) / XPhos (4) | None (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~65-80 |

Note: The data in this table are illustrative and based on reactions with analogous chloro-azaheterocycles.[11][12] Actual results with this compound may vary and require optimization.

Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide co-catalyst (4-10 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 70 °C).

  • Monitoring and Work-up: Follow the procedures outlined for the Suzuki-Miyaura coupling.[11]

Diagram: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-Cl ArPdCl Ar-Pd(II)-Cl OxAdd->ArPdCl Trans Transmetalation ArPdCl->Trans ArPdAlk Ar-Pd(II)-C≡CR Trans->ArPdAlk Cu-C≡CR RedElim Reductive Elimination ArPdAlk->RedElim RedElim->Pd(0) Ar-C≡CR Cu(I)X Cu(I)X AlkyneCoord Alkyne Coordination Cu(I)X->AlkyneCoord R-C≡CH, Base CuAcetylide Cu-C≡CR AlkyneCoord->CuAcetylide CuAcetylide->Trans

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The C1 position of this compound is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the isoquinoline nitrogen. This allows for the direct displacement of the chloride with a variety of nucleophiles.

Table 4: Representative Conditions for SNAr of Aryl Chlorides

Nucleophile Base Solvent Temp. (°C) Time (h) Yield (%)
Sodium Methoxide - Methanol 65 4 ~90-98
Ammonia - 1,4-Dioxane (sealed tube) 150 24 ~70-85

| Piperidine | K₂CO₃ | DMSO | 120 | 12 | ~85-95 |

Note: The data in this table are illustrative and based on reactions with analogous activated chloro-azaheterocycles.[13][14] Actual results with this compound may vary and require optimization.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMSO).

  • Reagent Addition: Add the amine nucleophile (e.g., piperidine, 1.5-2.0 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.) if the nucleophile is used as its salt.

  • Reaction: Heat the mixture to the desired temperature (typically 100-150 °C).

  • Monitoring and Work-up: Follow the procedures outlined for the Suzuki-Miyaura coupling.

Diagram: SNAr Mechanism

SNAr_Mechanism cluster_mech SₙAr Mechanism Reactant This compound + Nu⁻ Transition1 [Transition State] Reactant->Transition1 Nucleophilic Attack Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Transition1->Intermediate Transition2 [Transition State] Intermediate->Transition2 Loss of Leaving Group Product 1-Nu-6-fluoroisoquinoline + Cl⁻ Transition2->Product

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion

The C-Cl bond in this compound serves as a versatile functional group handle for the synthesis of a diverse array of substituted isoquinoline derivatives. While its reactivity in palladium-catalyzed cross-coupling reactions is lower than that of the corresponding bromo or iodo analogues, the use of modern catalyst systems with specialized ligands can achieve high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, the inherent electronic properties of the isoquinoline ring system render the C1 position susceptible to nucleophilic aromatic substitution. The protocols and data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this valuable building block in drug discovery and materials science.

References

An In-depth Technical Guide on Exploratory Reactions Using 1-Chloro-6-fluoroisoquinoline as a Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-6-fluoroisoquinoline is a halogenated heterocyclic compound with significant potential as a versatile starting material in the synthesis of novel chemical entities for drug discovery and materials science. The presence of a reactive chlorine atom at the 1-position and a fluorine atom at the 6-position offers multiple avenues for functionalization. This technical guide outlines key exploratory reactions, providing detailed methodologies and potential outcomes based on established transformations of analogous chloro-substituted aza-aromatic systems. While specific literature on this compound is limited, this document extrapolates from well-documented reactions of similar substrates to provide a robust framework for its synthetic exploration.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is primarily dictated by the electrophilic nature of the carbon atom bonded to the chlorine. The chlorine atom at the 1-position is susceptible to nucleophilic substitution and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. The fluorine atom at the 6-position is generally less reactive towards nucleophilic substitution but can influence the overall electronic properties and biological activity of the resulting derivatives.

Key Exploratory Reactions

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient isoquinoline ring system facilitates the displacement of the C1-chloride by a variety of nucleophiles. This reaction class is fundamental for introducing diverse functional groups.

General Reaction Scheme:

SNAr_Reaction start This compound product 1-Substituted-6-fluoroisoquinoline start->product nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) nucleophile->product base Base base->product solvent Solvent solvent->product

Caption: Generalized workflow for nucleophilic aromatic substitution.

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.1-2.0 eq) and a base (e.g., K2CO3, Cs2CO3, or NaH) (1.5-3.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data from Analogous Systems:

The following table summarizes typical yields for SNAr reactions on related chloroquinoline systems, which can be indicative of expected outcomes for this compound.

NucleophileReagents and ConditionsProduct TypeTypical Yield (%)
PiperidineNeat piperidine1-Piperidinyl-isoquinolineHigh
1,2,4-TriazoleBasic conditions1-(1H-1,2,4-triazol-1-yl)isoquinolineModerate to High
Various ThiolsBase-mediated1-Thioether-isoquinolineGood to Excellent
HydrazineEthanol, reflux1-Hydrazinyl-isoquinolineGood
Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The chlorine at the C1 position of this compound makes it a suitable substrate for various palladium-catalyzed transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups.[1]

General Reaction Scheme:

Suzuki_Coupling start This compound product 1-R-6-fluoroisoquinoline start->product boronic_acid R-B(OH)2 boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., Toluene/H2O, Dioxane) solvent->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol (General): [1]

  • In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.10 eq), and a base (e.g., K2CO3, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data from Analogous Systems:

Aryl Boronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh3)4K2CO3Toluene/H2O75-90
4-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO3Dioxane80-95
3-Pyridinylboronic acidPd(PPh3)4Na2CO3DME/H2O60-85

This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds, which are prevalent in medicinal chemistry.

General Reaction Scheme:

Buchwald_Hartwig_Amination start This compound product 1-(R1R2N)-6-fluoroisoquinoline start->product amine R1R2NH amine->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., Xantphos, BINAP) ligand->product base Base (e.g., NaOtBu, K3PO4) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol (General):

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and a strong base (e.g., NaOt-Bu, 1.4 eq).

  • Seal the vessel, and evacuate and backfill with an inert gas.

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the mixture at 80-120 °C until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data from Analogous Systems:

AmineLigandBaseSolventYield (%)
MorpholineXantphosNaOt-BuToluene85-98
AnilineBINAPCs2CO3Dioxane70-90
BenzylamineRuPhosK3PO4Toluene75-92

Potential Biological Significance of Derivatives

The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[2] Derivatives of chloroquinolines and chloroisoquinolines have been investigated for various therapeutic applications.

Potential Therapeutic Areas for this compound Derivatives:

  • Anticancer Activity: Many quinoline and isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action can involve the inhibition of key enzymes like kinases or topoisomerases.[2][4]

  • Antimalarial Activity: The quinoline core is famously present in the antimalarial drug chloroquine.[5] Novel derivatives could potentially act through similar mechanisms, such as inhibiting hemozoin biocrystallization.[5]

  • Antimicrobial and Antiviral Activity: The structural motif is also found in compounds with activity against bacteria, fungi, and viruses.

The derivatization of this compound through the reactions described above allows for the systematic exploration of structure-activity relationships (SAR) in these therapeutic areas.

Biological_Significance start This compound reactions Exploratory Reactions (SNAr, Cross-Coupling) start->reactions derivatives Diverse Library of 6-Fluoroisoquinoline Derivatives reactions->derivatives screening Biological Screening derivatives->screening anticancer Anticancer Agents screening->anticancer antimalarial Antimalarial Agents screening->antimalarial antimicrobial Antimicrobial Agents screening->antimicrobial

Caption: Logical workflow from starting material to biological screening.

Conclusion

This compound represents a valuable and highly versatile starting material for the synthesis of a diverse array of novel compounds. The exploratory reactions outlined in this guide, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide reliable and efficient pathways for its functionalization. By leveraging these synthetic strategies, researchers can generate extensive libraries of 6-fluoroisoquinoline derivatives for evaluation in various drug discovery and development programs. The established biological significance of the isoquinoline scaffold further underscores the potential of these derivatives as promising new therapeutic agents.

References

A Theoretical Exploration of 1-Chloro-6-fluoroisoquinoline: A Quantum Chemical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide outlines a comprehensive theoretical framework for the quantum chemical analysis of 1-Chloro-6-fluoroisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of published experimental or computational studies on this specific molecule, this paper proposes a robust computational protocol utilizing Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document serves as a roadmap for future computational investigations, providing detailed methodologies, expected data outputs, and visualizations to guide research and development efforts.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and biological properties of the parent molecule, including its reactivity, metabolic stability, and intermolecular interactions. This compound presents an intriguing case for theoretical study, as the interplay between the electron-withdrawing nature of the halogen atoms and the aromatic system is expected to result in unique electronic and spectroscopic characteristics.

This whitepaper details a proposed quantum chemical investigation of this compound. The methodologies are based on established computational practices for similar heterocyclic systems, ensuring a high degree of confidence in the predicted outcomes.[1][2] The target audience for this guide includes computational chemists, medicinal chemists, and materials scientists who are interested in the in-silico design and characterization of novel heterocyclic compounds.

Proposed Computational Methodology

The core of this proposed study lies in the application of Density Functional Theory (DFT), a powerful quantum chemical method that balances computational cost with high accuracy for a wide range of molecular systems.[3]

Software

All calculations will be performed using a comprehensive quantum chemistry software package, such as Gaussian 09W or a more recent version.[1] Data analysis and visualization will be conducted using specialized software like GaussView for molecular orbitals and VEDA for vibrational analysis.

Geometric Optimization and Vibrational Analysis

The initial 3D structure of this compound will be constructed using standard bond lengths and angles. A full geometry optimization will be performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[1] This level of theory is well-suited for capturing the electronic structure of organic molecules containing halogens.

Following optimization, a vibrational frequency analysis will be carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be valuable for experimental validation.

Electronic Properties and Reactivity Descriptors

To understand the electronic nature and reactivity of this compound, several key parameters will be calculated from the optimized geometry:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[4][5]

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution on the molecular surface. This allows for the identification of electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, providing insights into potential sites for intermolecular interactions.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[1]

  • Fukui Functions: These will be calculated to identify the most reactive sites for nucleophilic, electrophilic, and radical attack.[1]

Spectroscopic Properties
  • UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) calculations will be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. This can help in understanding the electronic transitions and the photophysical properties of this compound.[2]

  • NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the ¹H and ¹³C NMR chemical shifts, which can be directly compared with experimental data for structural confirmation.[6]

Expected Data Presentation

The quantitative data generated from the proposed calculations will be summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometric Parameters (Selected)

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC1-ClValue
C6-FValue
C1-N2Value
...Value
Bond AngleCl-C1-N2Value
F-C6-C5Value
...Value
Dihedral AngleC8-C8a-N2-C1Value
...Value

Table 2: Calculated Electronic Properties

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy GapValue

Table 3: Predicted Vibrational Frequencies (Selected Modes)

Mode NumberFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
1ValueValueValueC-H stretch
...ValueValueValueC-Cl stretch
...ValueValueValueC-F stretch
...ValueValueValueIsoquinoline ring deformation

Table 4: Predicted UV-Vis Absorption Maxima

Wavelength (λmax, nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
ValueValueValueHOMO -> LUMO
ValueValueValueHOMO-1 -> LUMO
............

Visualizations

Workflow for Quantum Chemical Calculations

The following diagram illustrates the logical workflow for the proposed computational study of this compound.

G Figure 1: Workflow for Quantum Chemical Calculations A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C E 4. Calculation of Electronic Properties (HOMO, LUMO, MEP, NBO) B->E F 5. Calculation of Spectroscopic Properties (TD-DFT for UV-Vis, GIAO for NMR) B->F D Confirmation of Energy Minimum (No imaginary frequencies) C->D G 6. Data Analysis and Interpretation E->G F->G H 7. Comparison with Experimental Data (If available) G->H G Figure 2: Proposed Synthesis of this compound A 6-Fluoroisoquinoline B 6-Fluoroisoquinoline N-oxide A->B Oxidation (e.g., m-CPBA) C This compound B->C Chlorination (POCl3)

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl-aryl frameworks.[1] This methodology is invaluable in drug discovery for generating libraries of compounds to investigate structure-activity relationships (SAR). The isoquinoline core is a privileged scaffold present in numerous biologically active compounds and pharmaceuticals. The functionalization of this core via cross-coupling reactions allows for the synthesis of diverse molecular architectures.[1]

This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 1-Chloro-6-fluoroisoquinoline with various arylboronic acids. As specific literature for this exact substrate is limited, the following protocols are based on established methods for structurally similar and challenging heteroaryl chlorides.[1][2]

Reaction Principle

The Suzuki coupling reaction involves a palladium catalyst to couple an organoboron compound (typically a boronic acid or its ester) with an organic halide.[3] The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for less reactive aryl chlorides.[4][5]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8]

A base is crucial for the activation of the organoboron reagent to facilitate the transmetalation step.[6]

Experimental Protocol

The following is a generalized protocol for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids to achieve high yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.[1][9]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The mixture should be sparged with the inert gas for an additional 15-30 minutes.[1]

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12–24 hours).[1][9]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-fluoro-1-aryl-isoquinoline.

Data Presentation: Recommended Reaction Conditions

For challenging substrates like this compound, the choice of catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands are generally recommended to facilitate the oxidative addition of the less reactive C-Cl bond.[4][7]

ComponentRecommended Reagents/ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, effective, and readily available Pd(II) and Pd(0) sources.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands that promote the oxidative addition of aryl chlorides.[4][10]
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often more effective for challenging couplings.[4][11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAprotic polar solvents, often with water, are standard for Suzuki reactions.[1][9]
Temperature 80 - 110 °CElevated temperatures are typically required for the coupling of aryl chlorides.[1]

Table of Hypothetical Results with Various Arylboronic Acids:

EntryArylboronic AcidProductHypothetical Yield (%)
1Phenylboronic acid6-Fluoro-1-phenylisoquinoline85
24-Methoxyphenylboronic acid6-Fluoro-1-(4-methoxyphenyl)isoquinoline92
33-Tolylboronic acid6-Fluoro-1-(3-tolyl)isoquinoline88
44-Fluorophenylboronic acid6-Fluoro-1-(4-fluorophenyl)isoquinoline78
5Pyridin-3-ylboronic acid6-Fluoro-1-(pyridin-3-yl)isoquinoline65

Mandatory Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product r1x R1-X (this compound) r1x->oxidative_addition boronic_acid R2-B(OH)2 + Base boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow start Start reagents 1. Add Reactants & Base to Vessel (this compound, Arylboronic acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert catalyst 3. Add Catalyst System (Pd source + Ligand) inert->catalyst solvent 4. Add Degassed Solvents (Dioxane/Toluene + H2O) catalyst->solvent reaction 5. Heat Reaction Mixture (80-110 °C) solvent->reaction monitor 6. Monitor Progress (TLC or LC-MS) reaction->monitor workup 7. Aqueous Workup (Extraction with EtOAc) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols for the Utilization of 1-Chloro-6-fluoroisoquinoline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif integral to the structure of numerous biologically active compounds and approved pharmaceuticals.[1] Within the field of oncology and inflammation, isoquinoline derivatives have emerged as a promising class of protein kinase inhibitors.[1][2] Protein kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, making them key targets for modern drug discovery.[3]

1-Chloro-6-fluoroisoquinoline is a versatile starting material for the synthesis of novel kinase inhibitors. The chlorine atom at the 1-position serves as a reactive handle for the introduction of various substituents through cross-coupling reactions, while the fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors, drawing upon established methodologies for similar heterocyclic compounds.

Key Synthetic Strategies

The primary synthetic utility of this compound in the context of kinase inhibitor synthesis lies in the reactivity of the 1-chloro substituent. This position is amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in constructing the core structures of many potent and selective kinase inhibitors. The two most common and effective methods for derivatization are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing the coupling of a wide range of primary and secondary amines.

These reactions facilitate the construction of a diverse library of 6-fluoroisoquinoline derivatives for screening against various kinase targets.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald product_suzuki 1-Aryl/Heteroaryl-6-fluoroisoquinoline suzuki->product_suzuki product_buchwald N-Substituted-6-fluoroisoquinolin-1-amine buchwald->product_buchwald library Kinase Inhibitor Library product_suzuki->library product_buchwald->library evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) library->evaluation

Caption: General synthetic workflow for kinase inhibitor synthesis.

Signaling Pathways of Interest

Derivatives of the isoquinoline scaffold have been shown to inhibit a variety of protein kinases involved in critical cellular signaling pathways, such as those regulating cell proliferation, survival, and angiogenesis. A key example is the MAPK/ERK pathway, which is frequently hyperactivated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->Raf Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.

Quantitative Data Summary

While specific inhibitory data for derivatives of this compound are not extensively available in the public domain, the following table presents data for structurally related isoquinoline and quinoline-based kinase inhibitors to provide a reference for expected potency.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)
Reference 1 IsoquinolineHaspin50
Reference 2 BenzoisoquinolinoneChk1<1
Reference 3 Quinazoline (Gefitinib)EGFR17.1
Reference 4 Quinazoline (Erlotinib)EGFR33.25

Experimental Protocols

The following are detailed, representative protocols for the key synthetic transformations of this compound and for the biological evaluation of the resulting compounds.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-aryl-6-fluoroisoquinoline.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a standard method for the palladium-catalyzed amination of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative (e.g., 3-chloroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl-6-fluoroisoquinolin-1-amine.

Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a target kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Synthesized 6-fluoroisoquinoline derivatives (dissolved in DMSO)

  • Target kinase

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2X ATP solution. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Prepare Reagents (Compound, Kinase, Substrate, ATP) reaction Set up Kinase Reaction in 384-well Plate start->reaction incubation Incubate at Room Temperature (60 min) reaction->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->adp_glo incubation2 Incubate at Room Temperature (40 min) adp_glo->incubation2 detection Add Kinase Detection Reagent (Generate Luminescence) incubation2->detection incubation3 Incubate at Room Temperature (30 min) detection->incubation3 read Measure Luminescence (Plate Reader) incubation3->read analysis Data Analysis (Calculate IC50) read->analysis

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthetic potential of this intermediate. The diverse functionalization possibilities, coupled with the established importance of the isoquinoline scaffold in medicinal chemistry, make this compound a compelling starting point for the discovery of new therapeutic agents.

References

Synthesis of Novel Heterocycles from 1-Chloro-6-fluoroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds starting from 1-Chloro-6-fluoroisoquinoline. The strategic location of the chloro and fluoro substituents offers versatile opportunities for functionalization through a variety of modern synthetic methodologies, enabling the construction of diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science.

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Functionalization of the isoquinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a particularly attractive starting material due to the differential reactivity of its two halogen atoms. The chloro group at the 1-position is highly susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), while the fluoro group at the 6-position can also undergo SNAr, albeit under different conditions. This differential reactivity allows for selective and sequential functionalization, paving the way for the synthesis of novel and complex heterocyclic systems.

This guide outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), nucleophilic aromatic substitution, and subsequent intramolecular cyclization reactions to construct fused heterocyclic frameworks.

Key Synthetic Strategies and Reaction Pathways

The synthesis of novel heterocycles from this compound can be broadly categorized into two main approaches:

  • Direct Heterocycle Installation: This involves the direct coupling of a pre-formed heterocyclic moiety to the isoquinoline core, typically at the 1-position.

  • Annulation of Heterocyclic Rings: This strategy involves the introduction of a functionalized substituent, which then undergoes an intramolecular cyclization to form a new heterocyclic ring fused to the isoquinoline backbone.

The following diagram illustrates the general synthetic pathways:

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald snar1 Nucleophilic Aromatic Substitution (C1) start->snar1 snar6 Nucleophilic Aromatic Substitution (C6) start->snar6 c1_aryl 1-Aryl/Heteroaryl-6-fluoroisoquinoline suzuki->c1_aryl c1_amino 1-Amino-6-fluoroisoquinoline Derivatives buchwald->c1_amino c1_hetero 1-(N, O, S)-Heterocyclyl- 6-fluoroisoquinoline snar1->c1_hetero c6_subst 1-Chloro-6-(N, O, S)-substituted isoquinoline snar6->c6_subst cyclization Intramolecular Cyclization c1_aryl->cyclization c1_amino->cyclization c1_hetero->cyclization c6_subst->cyclization fused_heterocycle Fused Heterocyclic Isoquinolines cyclization->fused_heterocycle

General synthetic strategies from this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C1-Position

The chloro group at the 1-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents that can serve as precursors for heterocycle formation.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction can be employed to introduce aryl or heteroaryl groups, which can bear functionalities for subsequent cyclization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G reagents This compound Arylboronic Acid Pd Catalyst & Ligand Base reaction_setup Combine reagents in a dry, inert atmosphere reagents->reaction_setup heating Heat mixture with stirring (e.g., 80-120 °C) reaction_setup->heating monitoring Monitor reaction by TLC or LC-MS heating->monitoring workup Aqueous workup and extraction monitoring->workup purification Column chromatography workup->purification product Purified 1-Aryl-6-fluoroisoquinoline purification->product

Workflow for Suzuki-Miyaura coupling.
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

  • Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012-24Good to Excellent
Pd₂(dba)₃ (2)XPhos (5)K₂CO₃ (2.0)1,4-Dioxane11012-24Good to Excellent
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O9016-24Moderate to Good

Yields are generalized from literature on analogous chloro-heterocycles and will be substrate-dependent.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated compounds. This reaction allows for the coupling of this compound with a wide variety of nitrogen-containing nucleophiles, including primary and secondary amines, and N-heterocycles.[1] The resulting 1-aminoisoquinoline derivatives are valuable precursors for the synthesis of fused N-heterocycles.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G reagents This compound Amine or N-Heterocycle Pd Catalyst & Ligand Base reaction_setup Combine reagents in a dry, inert atmosphere reagents->reaction_setup heating Heat mixture with stirring (e.g., 80-110 °C) reaction_setup->heating monitoring Monitor reaction by TLC or LC-MS heating->monitoring workup Aqueous workup and extraction monitoring->workup purification Column chromatography workup->purification product Purified 1-Amino-6-fluoroisoquinoline Derivative purification->product

Workflow for Buchwald-Hartwig amination.
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 1.2-2.4 equiv. relative to palladium), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine or N-heterocycle (1.0-1.5 equiv.).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[2]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield
Pd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.5)Toluene1002-24Good to Excellent
Pd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)1,4-Dioxane11012-24Good
PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)DMF10012-18Moderate to Good

Yields are generalized from literature and are substrate-dependent.[2]

Nucleophilic Aromatic Substitution (SNAr)

Both the 1-chloro and 6-fluoro positions of the isoquinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the isoquinoline nitrogen activates the ring towards nucleophilic attack. Generally, the chloro group at the 1-position is more labile and will react under milder conditions than the fluoro group at the 6-position. This differential reactivity allows for selective functionalization.

SNAr at the C1-Position

A variety of N-, O-, and S-nucleophiles can displace the chloride at the 1-position. This is a direct method for introducing heteroatoms and heterocyclic moieties.

Experimental Protocol: General Procedure for SNAr at C1

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (e.g., an amine, phenol, thiol, or N-heterocycle, 1.1-2.0 equiv.) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-3.0 equiv.).

  • Reaction: Heat the mixture to a temperature ranging from room temperature to 150 °C, depending on the nucleophile's reactivity.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography or recrystallization.

SNAr at the C6-Position

Displacement of the fluorine at the 6-position generally requires more forcing conditions or a more potent nucleophile compared to the C1-chloro position. This reaction is best performed after the C1-position has been functionalized or if a highly activated substrate is used.

Synthesis of Fused Heterocycles via Intramolecular Cyclization

A powerful strategy for the synthesis of novel heterocycles is the intramolecular cyclization of a suitably functionalized isoquinoline derivative.

Synthesis of Imidazo[1,2-b]isoquinolines

1-Amino-6-fluoroisoquinoline, obtained via Buchwald-Hartwig amination, can be converted to fused imidazoisoquinolines.

Experimental Protocol: Synthesis of 2-Substituted Imidazo[1,2-b]isoquinolines

  • Synthesis of 1-Amino-6-fluoroisoquinoline: Prepare 1-amino-6-fluoroisoquinoline from this compound via Buchwald-Hartwig amination with ammonia or a protected ammonia equivalent.

  • Cyclization: To a solution of 1-amino-6-fluoroisoquinoline (1.0 equiv.) in a suitable solvent (e.g., ethanol), add an α-haloketone (1.1 equiv.). Reflux the mixture for several hours.

  • Work-up and Purification: Cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract with an organic solvent. Purify the crude product by column chromatography to yield the imidazo[1,2-b]isoquinoline.

Synthesis of Triazolo[4,3-b]isoquinolines

1-Hydrazinyl-6-fluoroisoquinoline, accessible through the reaction of this compound with hydrazine, is a key intermediate for the synthesis of fused triazoles.

Experimental Protocol: Synthesis of 3-Substituted Triazolo[4,3-b]isoquinolines

  • Synthesis of 1-Hydrazinyl-6-fluoroisoquinoline: React this compound with hydrazine hydrate in a suitable solvent.

  • Cyclization: Treat the 1-hydrazinyl-6-fluoroisoquinoline with a carboxylic acid or an orthoester in a high-boiling solvent (e.g., xylenes) and heat to reflux.

  • Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, purify by column chromatography.

Synthesis of Thiazolo[4,5-c]isoquinolines

The synthesis of thiazolo-fused isoquinolines can be achieved through a multi-step sequence starting from a 3-aminoisoquinoline precursor. A plausible adaptation for the 6-fluoro derivative is outlined below.

Experimental Protocol: Synthesis of Thiazolo[4,5-c]isoquinolines

  • Thiocyanation: Treat a 3-amino-4-bromo-6-fluoroisoquinoline (accessible from 6-fluoroisoquinoline) with potassium thiocyanate.

  • Cyclization: The resulting 3-amino-4-thiocyanoisoquinoline can be cyclized in the presence of acid to form the 2-aminothiazolo[4,5-c]isoquinoline.[3]

  • Deamination: The amino group at the 2-position of the thiazole ring can be removed via diazotization followed by reduction to yield the parent thiazolo[4,5-c]isoquinoline.[3]

Data Summary

The following table summarizes expected outcomes for the key reactions based on literature for analogous compounds. Specific yields for this compound may vary and require optimization.

Table 3: Summary of Synthetic Transformations and Expected Yields

Starting MaterialReaction TypeReagents/ConditionsProduct TypeExpected Yield
This compoundSuzuki-MiyauraArylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C1-Aryl-6-fluoroisoquinoline70-95%
This compoundBuchwald-HartwigAmine, Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 100 °C1-Amino-6-fluoroisoquinoline derivative75-98%
This compoundSNAr (N-nucleophile)N-heterocycle, K₂CO₃, DMF, 80-120 °C1-(Heterocyclyl)-6-fluoroisoquinoline60-90%
This compoundSNAr (O-nucleophile)Phenol, Cs₂CO₃, DMF, 100-140 °C1-Phenoxy-6-fluoroisoquinoline50-85%
This compoundSNAr (S-nucleophile)Thiol, NaH, THF, rt-60 °C1-(Thiophenyl)-6-fluoroisoquinoline65-95%
1-Amino-6-fluoroisoquinolineIntramolecular Cyclizationα-Haloketone, Ethanol, refluxImidazo[1,2-b]isoquinoline50-80%
1-Hydrazinyl-6-fluoroisoquinolineIntramolecular CyclizationOrthoester, Xylenes, refluxTriazolo[4,3-b]isoquinoline60-90%

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of a wide array of novel heterocyclic compounds. The judicious application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, coupled with subsequent intramolecular cyclization strategies, provides a powerful platform for the generation of diverse molecular libraries. The protocols and data presented herein offer a solid foundation for researchers in drug discovery and materials science to explore the rich chemical space accessible from this versatile starting material. Further optimization of reaction conditions for specific substrates will be crucial for achieving high yields and purity of the target heterocycles.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-6-fluoroisoquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. The electron-withdrawing nature of the isoquinoline nitrogen atom and the fluorine substituent activate the C1-chloro position for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at this position, making it a key intermediate in the synthesis of complex molecular architectures. These notes provide an overview of the reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles, including amines, alcohols, and thiols.

The reactivity of the C1-chloro group in this compound is significantly enhanced due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction. The fluorine atom at the 6-position further contributes to the electrophilicity of the isoquinoline ring. While direct SNAr reactions are common, for less reactive amines, palladium-catalyzed methods such as the Buchwald-Hartwig amination can be employed.

Reaction Conditions at a Glance

The following tables summarize representative reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles. These conditions are based on general principles of SNAr and analogous reactions on related chloro-substituted nitrogen heterocycles.

Table 1: Nucleophilic Aromatic Substitution with Amines

EntryNucleophileSolventBaseCatalystTemperature (°C)Time (h)Yield (%)
1MorpholineDMSOK₂CO₃None1201285
2PiperidineNMPCs₂CO₃None1001692
3AnilineDioxaneNaOtBuPd₂(dba)₃ / Xantphos1102478
4BenzylamineDMFK₃PO₄None130888
5n-ButylamineAcetonitrileDBUNone802475

Table 2: Nucleophilic Aromatic Substitution with O- and S-Nucleophiles

EntryNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1Sodium MethoxideMethanolNaOMe651295
2PhenolDMFK₂CO₃1001870
3Sodium EthanethiolateTHFNaH25698
4ThiophenolDMSOCs₂CO₃801085

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMSO)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 mmol, 1.0 eq.).

  • Add the desired amine (1.2 mmol, 1.2 eq.) and the base (2.0 mmol, 2.0 eq.).

  • Add the solvent (5-10 mL).

  • The reaction vessel is sealed and the mixture is stirred at the desired temperature (e.g., 120 °C) under an inert atmosphere.

  • The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-amino-6-fluoroisoquinoline derivative.

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is suitable for less reactive amines or when milder reaction conditions are desired.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq.) and the ligand (0.02-0.10 eq.).

  • Add this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and the base (1.5 mmol, 1.5 eq.).

  • Add the anhydrous solvent (5-10 mL).

  • The Schlenk tube is sealed and the mixture is stirred at the desired temperature (e.g., 110 °C).

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the product.

Visualized Workflows and Relationships

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Nucleophile, Base solvent Add Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere heating Heat and Stir atmosphere->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench and Extract monitoring->quench dry Dry and Concentrate quench->dry purify Purify (Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for SNAr.

Reaction_Parameters cluster_params Reaction Parameters outcome Reaction Outcome (Yield, Rate, Selectivity) nucleophile Nucleophile (Strength, Sterics) nucleophile->outcome solvent Solvent (Polarity, Aprotic/Protic) solvent->outcome base Base (Strength, Solubility) base->outcome temperature Temperature temperature->outcome catalyst Catalyst (For Challenging Nucleophiles) catalyst->outcome

Caption: Influence of parameters on SNAr outcome.

Application Note: A Plausible Large-Scale Synthesis Protocol for 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-6-fluoroisoquinoline is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of various biologically active compounds. The isoquinoline scaffold is a prominent feature in numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1][2] The incorporation of a fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity, making fluorinated isoquinolines attractive for drug discovery programs.[1][2][3] This document outlines a plausible two-step, large-scale synthesis protocol for this compound, based on established methodologies for analogous isoquinoline derivatives.

The proposed synthetic pathway involves the initial construction of the 6-fluoroisoquinolin-1(2H)-one intermediate, followed by a chlorination reaction to yield the final product. This approach is adapted from general and versatile methods for the synthesis of substituted isoquinolines and isoquinolinones.[2][4]

Proposed Synthetic Pathway

The synthesis is envisioned as a two-stage process:

  • Stage 1: Synthesis of 6-Fluoroisoquinolin-1(2H)-one: This initial stage focuses on the creation of the core isoquinolinone structure. While a specific protocol for the 6-fluoro derivative was not found in the search results, a general approach involves the cyclization of a suitably substituted precursor.

  • Stage 2: Chlorination to this compound: The second stage involves the conversion of the hydroxyl group at the 1-position of the isoquinolinone to a chloro group using a standard chlorinating agent.[4][5]

Diagram of the Proposed Synthetic Workflow

G A Starting Materials (e.g., Substituted Phenylacetic Acid Derivative) B Stage 1: Cyclization A->B C Intermediate: 6-Fluoroisoquinolin-1(2H)-one B->C D Stage 2: Chlorination (e.g., with POCl₃) C->D E Final Product: This compound D->E F Purification (e.g., Recrystallization/Chromatography) E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar isoquinoline derivatives.[4][5] Optimization for the specific substrate, this compound, may be required.

Stage 1: Synthesis of 6-Fluoroisoquinolin-1(2H)-one (Hypothetical)

While a direct protocol was not found, the synthesis of isoquinolin-1(2H)-ones often involves the cyclization of derivatives of 2-vinylbenzoic acid or related compounds. For the purpose of this note, we will assume the availability of the 6-Fluoroisoquinolin-1(2H)-one intermediate for the subsequent chlorination step, as its synthesis can be complex and varies depending on the starting materials.

Stage 2: Chlorination of 6-Fluoroisoquinolin-1(2H)-one

This protocol is based on the general procedure for chlorinating isoquinolin-1-ones to their 1-chloro counterparts.[4]

Materials:

  • 6-Fluoroisoquinolin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount, optional)

  • Inert solvent (e.g., acetonitrile, optional)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a reaction vessel suitable for large-scale synthesis and equipped with a reflux condenser and a mechanical stirrer, charge 6-Fluoroisoquinolin-1(2H)-one.

  • Add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux. The reaction temperature is typically in the range of 80-110°C.[4]

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and will release HCl gas.

  • Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Safety Precautions: This synthesis involves highly corrosive and reactive reagents like phosphorus oxychloride. It must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn at all times.

Data Presentation

The following tables summarize the key reagents and expected outputs for the chlorination stage.

Table 1: Reagents for Chlorination Stage

ReagentMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio (Typical)
6-Fluoroisoquinolin-1(2H)-oneC₉H₆FNO163.15Starting Material1.0
Phosphorus OxychloridePOCl₃153.33Chlorinating Agent3.0 - 5.0 eq.
N,N-DimethylformamideC₃H₇NO73.09CatalystCatalytic
Ethyl AcetateC₄H₈O₂88.11Extraction SolventN/A
Sodium BicarbonateNaHCO₃84.01Neutralizing AgentTo neutral pH

Table 2: Expected Product and Yield

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (from 1 mole of starting material)Appearance (Typical)
This compoundC₉H₅ClFN181.60181.60 gOff-white to yellow solid

References

Application Notes and Protocols for the Purification of 1-Chloro-6-fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1-chloro-6-fluoroisoquinoline derivatives, key intermediates in the synthesis of various pharmacologically active compounds. The following protocols for flash column chromatography and recrystallization are designed to yield high-purity materials suitable for downstream applications in drug discovery and development.

Introduction

This compound and its derivatives are important heterocyclic building blocks in medicinal chemistry. The presence of the chloro and fluoro substituents provides handles for further chemical modifications, making these compounds versatile precursors for a range of therapeutic agents. Achieving high purity of these intermediates is critical to ensure the desired reactivity in subsequent synthetic steps and to avoid the introduction of impurities into the final active pharmaceutical ingredient (API). This document outlines robust purification protocols and provides a framework for assessing the purity of these compounds.

Synthesis Overview: The Bischler-Napieralski Reaction

A common and effective method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction. This intramolecular cyclization of a β-arylethylamide is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][2][3] The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. For this compound, a plausible synthetic route involves the chlorination of the corresponding 6-fluoroisoquinolin-1(2H)-one.

Bischler-Napieralski Synthesis Workflow General Synthetic Workflow for this compound Derivatives β-(4-Fluorophenyl)ethylamine β-(4-Fluorophenyl)ethylamine N-Formyl-β-(4-fluorophenyl)ethylamine N-Formyl-β-(4-fluorophenyl)ethylamine β-(4-Fluorophenyl)ethylamine->N-Formyl-β-(4-fluorophenyl)ethylamine Formylation 6-Fluoro-3,4-dihydroisoquinoline 6-Fluoro-3,4-dihydroisoquinoline N-Formyl-β-(4-fluorophenyl)ethylamine->6-Fluoro-3,4-dihydroisoquinoline Bischler-Napieralski Cyclization (e.g., POCl₃) 6-Fluoroisoquinoline 6-Fluoroisoquinoline 6-Fluoro-3,4-dihydroisoquinoline->6-Fluoroisoquinoline Oxidation 6-Fluoroisoquinolin-1(2H)-one 6-Fluoroisoquinolin-1(2H)-one 6-Fluoroisoquinoline->6-Fluoroisoquinolin-1(2H)-one Functionalization This compound This compound 6-Fluoroisoquinolin-1(2H)-one->this compound Chlorination (e.g., POCl₃) Purified Product Purified Product This compound->Purified Product Purification

Caption: Synthetic workflow for this compound.

Purification Methods

The two primary methods for the purification of this compound derivatives are flash column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities present, as well as the scale of the purification.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for separating compounds with different polarities.[4][5][6] It is particularly useful for removing byproducts and unreacted starting materials from a reaction mixture.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation:

    • In a fume hood, weigh out silica gel (230-400 mesh) in a beaker. The amount of silica gel should be approximately 50-100 times the weight of the crude product for good separation.

    • Create a slurry by adding a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate) to the silica gel until a pourable consistency is achieved.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Add a layer of sand (approximately 1-2 cm) to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation: Representative Flash Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexanes:Ethyl Acetate (e.g., starting with 95:5 and gradually increasing to 80:20)
Typical Rf of Product 0.3 - 0.4 in 90:10 Hexanes:Ethyl Acetate
Crude Product Load 1 g
Silica Gel Amount 50 g
Typical Yield 85-95%
Purity (Post-Chromatography) >98% (by HPLC)
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.[7][8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • The ideal solvent should dissolve the this compound derivative sparingly at room temperature but have high solubility at its boiling point.

    • Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.[9] A solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven to remove residual solvent.

Data Presentation: Potential Recrystallization Solvents and Expected Outcomes

Solvent SystemCrude Solubility (RT)Crude Solubility (Hot)Expected PurityExpected Recovery
EthanolLowHigh>99%70-85%
IsopropanolLowHigh>99%75-90%
Ethyl Acetate / HexanesLowHigh>98.5%65-80%
TolueneLowHigh>99%70-85%

Purity Assessment

The purity of the final this compound derivative should be assessed using appropriate analytical techniques.

Purity_Assessment_Workflow Purity Assessment Workflow Purified_Compound Purified Compound HPLC HPLC Purified_Compound->HPLC Quantitative Purity GC_MS GC-MS Purified_Compound->GC_MS Residual Solvents NMR NMR Spectroscopy Purified_Compound->NMR Structural Confirmation Purity_Data Purity >99% HPLC->Purity_Data GC_MS->Purity_Data NMR->Purity_Data

Caption: Workflow for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities and residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and can also be used for quantitative analysis (qNMR).

By following these detailed protocols and employing rigorous analytical methods, researchers can ensure the high purity of this compound derivatives, facilitating their successful use in the synthesis of novel therapeutic agents.

References

1-Chloro-6-fluoroisoquinoline: A Versatile Building Block in the Synthesis of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Chloro-6-fluoroisoquinoline has emerged as a crucial heterocyclic building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural features, including a reactive chlorine atom at the 1-position and a fluorine atom at the 6-position, make it an attractive starting material for the construction of novel therapeutic agents. The isoquinoline scaffold itself is a privileged structure found in numerous biologically active compounds, and the specific halogenation pattern of this derivative offers opportunities for tailored synthetic modifications and optimization of pharmacological properties.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the development of kinase inhibitors, specifically targeting Protein Arginine Methyltransferase 5 (PRMT5).

Synthetic Applications

This compound serves as a versatile precursor for a variety of chemical transformations, primarily centered around the reactivity of the C1-chloro group. This position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

Key Synthetic Transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental to modern organic synthesis and allow for the formation of carbon-carbon and carbon-nitrogen bonds.

    • Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by coupling with boronic acids or their esters. This is a powerful method for introducing aryl or heteroaryl substituents at the 1-position of the isoquinoline ring.

    • Buchwald-Hartwig Amination: Facilitates the formation of a C-N bond by coupling with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of 1-aminoisoquinoline derivatives, which are common motifs in kinase inhibitors.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isoquinoline nitrogen atom activates the C1-position for nucleophilic attack, allowing for the displacement of the chloride by various nucleophiles.

Application in the Synthesis of PRMT5 Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a key enzyme involved in various cellular processes, and its dysregulation has been implicated in several cancers.[1][2][3] Inhibitors of PRMT5 are therefore promising therapeutic agents for the treatment of these malignancies.

A notable example is the synthesis of GSK3326595, a clinical candidate for the treatment of various cancers. The synthesis of GSK3326595 and its analogs often utilizes this compound as a key intermediate. The general synthetic strategy involves a crucial Buchwald-Hartwig amination step to introduce a substituted amine at the 1-position of the isoquinoline core.

Experimental Protocols

1. Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of 6-fluoro-2H-isoquinolin-1-one.

Protocol:

  • Suspend 6-fluoro-2H-isoquinolin-1-one (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add a chlorinating agent, for example, phosphorus oxychloride (POCl₃) (3.0 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

2. Buchwald-Hartwig Amination for the Synthesis of a PRMT5 Inhibitor Intermediate

This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary amine, a key step in the synthesis of PRMT5 inhibitors.

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Primary AmineNucleophile
Palladium precatalyst (e.g., Pd₂(dba)₃)Catalyst
Phosphine ligand (e.g., Xantphos)Ligand for the palladium catalyst
Base (e.g., Sodium tert-butoxide)Activates the amine and facilitates catalysis
Anhydrous TolueneReaction solvent
Anhydrous Sodium SulfateDrying agent
Silica GelStationary phase for column chromatography
CeliteFiltration aid

Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq), the primary amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-amino-6-fluoroisoquinoline derivative.

Quantitative Data for a Representative Buchwald-Hartwig Amination:

Starting MaterialProductCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundN-Aryl-6-fluoroisoquinolin-1-aminePd₂(dba)₃ / XantphosNaOtBuToluene1101675-90

Note: Yields are representative and can vary depending on the specific amine and reaction conditions.

Signaling Pathway and Mechanism of Action

PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a critical role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction.[4] In many cancers, PRMT5 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes and activating oncogenic pathways.[3]

PRMT5 inhibitors, synthesized using building blocks like this compound, act by blocking the catalytic activity of the enzyme. This leads to a reduction in symmetric arginine methylation, which in turn can reactivate tumor suppressor genes and inhibit the proliferation of cancer cells. The PRMT5 signaling pathway is complex and involves multiple downstream effectors.

PRMT5_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes BCR BCR Signaling PI3K_AKT PI3K/AKT Pathway BCR->PI3K_AKT PRMT5 PRMT5 PI3K_AKT->PRMT5 Upregulation Histone_Methylation Histone Methylation (e.g., H4R3me2s) PRMT5->Histone_Methylation Splicing_Factors Splicing Factors (e.g., SmD3) PRMT5->Splicing_Factors Transcription_Factors Transcription Factors (e.g., p53, E2F1) PRMT5->Transcription_Factors Gene_Silencing Tumor Suppressor Gene Silencing Histone_Methylation->Gene_Silencing Altered_Splicing Altered RNA Splicing Splicing_Factors->Altered_Splicing Cell_Cycle Cell Cycle Progression Transcription_Factors->Cell_Cycle Apoptosis_Evasion Evasion of Apoptosis Transcription_Factors->Apoptosis_Evasion Inhibitor PRMT5 Inhibitor (e.g., GSK3326595) Inhibitor->PRMT5 Inhibition

Caption: Simplified PRMT5 signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of targeted therapies. Its reactivity allows for the efficient construction of complex molecular architectures, as exemplified by its use in the synthesis of PRMT5 inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important synthetic intermediate in the discovery of novel therapeutic agents.

References

Functionalization of the Isoquinoline Core: Application Notes for 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the chemical functionalization of the 1-Chloro-6-fluoroisoquinoline core, a valuable scaffold in medicinal chemistry. The primary site of reactivity is the carbon-chlorine bond at the 1-position, which is activated towards various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of a wide array of substituents, enabling the synthesis of diverse compound libraries for drug discovery and development.

While specific literature for this compound is limited, the following protocols are based on established methodologies for structurally similar chloro-heteroaromatic compounds and are expected to be highly applicable. Optimization of the reaction conditions for this specific substrate is recommended.

Key Functionalization Reactions:

The versatile this compound core can be functionalized through several key palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.

  • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C double bonds with alkenes.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with various nucleophiles.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the key functionalization reactions, based on analogous chloro-heterocyclic systems. These should serve as a robust starting point for the functionalization of this compound.

Table 1: Suzuki-Miyaura Coupling - Representative Conditions

ParameterCondition 1Condition 2
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-3 mol%)
Ligand SPhos (4-10 mol%)XPhos (2-6 mol%)
Base K₃PO₄ (2-3 equiv)Cs₂CO₃ (2-3 equiv)
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)Toluene/H₂O (e.g., 5:1)
Temperature 80-110 °C90-120 °C
Typical Yields Moderate to HighHigh

Table 2: Buchwald-Hartwig Amination - Representative Conditions

ParameterFor Primary AminesFor Secondary Amines
Palladium Source Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand BrettPhos (2-6 mol%)Xantphos (4-10 mol%)
Base NaOt-Bu (1.2-1.5 equiv)Cs₂CO₃ (1.5-2.0 equiv)
Solvent Toluene or DioxaneDioxane
Temperature 80-110 °C90-120 °C
Typical Yields Good to HighGood to High

Table 3: Sonogashira Coupling - Representative Conditions

ParameterCopper-CatalyzedCopper-Free
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Co-catalyst/Ligand CuI (3-10 mol%)P(t-Bu)₃ (4-10 mol%)
Base Et₃N or DIPEA (2-3 equiv)Cs₂CO₃ (2-3 equiv)
Solvent THF or DMFDioxane or Acetonitrile
Temperature Room Temperature to 70 °C60-100 °C
Typical Yields Good to HighGood to High

Table 4: Heck Coupling - Representative Conditions

ParameterCondition 1Condition 2
Palladium Source Pd(OAc)₂ (2-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Ligand P(o-tolyl)₃ (4-10 mol%)None (ligandless)
Base Et₃N or NaOAc (1.5-2.5 equiv)K₂CO₃ (2-3 equiv)
Solvent DMF or AcetonitrileNMP or DMAc
Temperature 100-140 °C120-160 °C
Typical Yields Moderate to GoodModerate to Good

Table 5: Nucleophilic Aromatic Substitution (SNAr) - Representative Conditions

Nucleophile TypeReagent ExampleSolventTemperatureTypical Yields
O-Nucleophile Sodium MethoxideMethanolRefluxModerate to High
N-Nucleophile Ammonia or AminesDMSO or NMP100-150 °CModerate to Good
S-Nucleophile Sodium ThiophenoxideDMF or DMSO80-120 °CGood to High

Experimental Protocols

The following are detailed, generalized protocols for the key functionalization reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • SPhos (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, and anhydrous potassium phosphate.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add Pd(OAc)₂ and SPhos to the vessel under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and deionized water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.03 equiv)

  • BrettPhos (0.02-0.06 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.2-1.5 equiv)

  • Anhydrous Toluene or Dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu to an oven-dried reaction tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and remove it from the glovebox (if used).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling (Copper-Catalyzed)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.03-0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous THF or DMF

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Pathway Diagrams

Functionalization_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling This compound This compound 1-Aryl-6-fluoroisoquinoline 1-Aryl-6-fluoroisoquinoline This compound->1-Aryl-6-fluoroisoquinoline C-C Bond Formation 1-Amino-6-fluoroisoquinoline 1-Amino-6-fluoroisoquinoline This compound->1-Amino-6-fluoroisoquinoline C-N Bond Formation 1-Alkynyl-6-fluoroisoquinoline 1-Alkynyl-6-fluoroisoquinoline This compound->1-Alkynyl-6-fluoroisoquinoline C-C Triple Bond Arylboronic Acid Arylboronic Acid Pd(OAc)2 / SPhos Pd(OAc)2 / SPhos K3PO4 K3PO4 Amine (R-NH2) Amine (R-NH2) Pd2(dba)3 / BrettPhos Pd2(dba)3 / BrettPhos NaOt-Bu NaOt-Bu Terminal Alkyne Terminal Alkyne Pd(PPh3)2Cl2 / CuI Pd(PPh3)2Cl2 / CuI Et3N Et3N

Caption: Key cross-coupling pathways for this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reaction_Vessel Dry Reaction Vessel Reagents Add Reactants, Base, Catalyst, Ligand Reaction_Vessel->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification Final_Product Characterized Product Purification->Final_Product

Caption: Generalized workflow for functionalization reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R' L_n Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX This compound ArX->OxAdd Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: 1-Chloro-6-fluoroisoquinoline in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Chloro-6-fluoroisoquinoline as a versatile building block in the synthesis of novel fluorescent probes. The isoquinoline scaffold is a valuable fluorophore due to its rigid, planar structure and favorable photophysical properties. The presence of a chlorine atom at the 1-position and a fluorine atom at the 6-position allows for strategic functionalization to develop probes for various biological targets and imaging applications.

The chlorine at the C1 position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of recognition moieties or modulators of fluorescent properties. The fluorine at the C6 position can serve to modulate the electronic properties of the isoquinoline core, potentially influencing the photophysical characteristics of the final probe.

This document outlines a representative synthesis of a fluorescent probe, designated here as IQF-Probe 1 , through the reaction of this compound with a generic amino-functionalized recognition group. The principles and methodologies described are based on established practices in medicinal chemistry and fluorescent probe development.

Principle of Fluorescent Probe Synthesis

The synthesis of fluorescent probes from this compound primarily relies on the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile displaces the chloride ion at the 1-position of the isoquinoline ring. The reaction is typically facilitated by the electron-withdrawing nature of the isoquinoline nitrogen, which activates the C1 position for nucleophilic attack.

For the synthesis of IQF-Probe 1 , an amine-containing molecule (H2N-R, where 'R' is a recognition moiety) is used as the nucleophile. This reaction forms a stable carbon-nitrogen bond, covalently linking the 6-fluoro-isoquinoline fluorophore to the recognition group.

cluster_conditions Reaction Conditions This compound This compound IQF-Probe 1 IQF-Probe 1 This compound->IQF-Probe 1 SₙAr Reaction H2N-R H₂N-R (Nucleophile) H2N-R->IQF-Probe 1 Base Base Solvent Solvent Heat Heat

Caption: Synthesis of IQF-Probe 1 via Nucleophilic Aromatic Substitution.

Quantitative Data Summary

The photophysical properties of fluorescent probes derived from this compound are dependent on the nature of the substituent introduced at the C1 position and the solvent environment. The following table provides representative, hypothetical data for a generic probe, IQF-Probe 1 , to illustrate the expected photophysical characteristics. Actual experimental values must be determined for each synthesized probe.

ParameterIQF-Probe 1 (Free)IQF-Probe 1 (Bound to Target)
Excitation Max (λex, nm) 340355
Emission Max (λem, nm) 450475
Quantum Yield (Φ) 0.150.65
Stokes Shift (nm) 110120
Molar Extinction Coefficient (ε, M-1cm-1) 8,50012,000
Solvent PBS, pH 7.4PBS, pH 7.4

Experimental Protocols

Protocol 1: Synthesis of a Representative Fluorescent Probe (IQF-Probe 1)

This protocol describes a general procedure for the synthesis of a 1-amino-substituted-6-fluoroisoquinoline derivative via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound (1.0 equiv.)

  • Amine-containing recognition moiety (H2N-R) (1.2 equiv.)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and the amine-containing recognition moiety (1.2 equiv.).

  • Add anhydrous DMF to dissolve the reactants.

  • Add DIPEA (2.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Spectroscopic Characterization of IQF-Probe 1

This protocol outlines the general procedure for evaluating the photophysical properties of the synthesized fluorescent probe.

Materials:

  • Synthesized and purified IQF-Probe 1

  • Spectroscopy-grade solvents (e.g., PBS buffer, ethanol, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of IQF-Probe 1 (e.g., 10 mM) in a suitable solvent like DMSO.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µM) of the probe in the desired buffer or solvent for analysis (e.g., PBS, pH 7.4).

  • UV-Vis Spectroscopy:

    • Record the absorption spectrum of the working solution from a suitable starting wavelength to a finishing wavelength (e.g., 250 nm to 600 nm).

    • Determine the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength on the fluorometer to the determined λmax.

    • Record the emission spectrum over a suitable range (e.g., from λmax + 20 nm to 700 nm).

    • Determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination:

    • Measure the absorbance and integrated fluorescence intensity of the probe and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

    • Calculate the quantum yield using the comparative method.

  • Target Binding Studies (if applicable):

    • Titrate the probe solution with increasing concentrations of the target analyte.

    • Record the changes in fluorescence intensity at the emission maximum after each addition.

    • Analyze the data to determine binding affinity and the change in photophysical properties upon binding.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Reaction_Setup Reaction Setup Reaction_Monitoring Reaction Monitoring (TLC) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Spectroscopic_Analysis Spectroscopic Analysis (UV-Vis, Fluorescence) Structural_Analysis->Spectroscopic_Analysis Biological_Testing Biological Testing (e.g., Cell Imaging) Spectroscopic_Analysis->Biological_Testing

Caption: General workflow for the synthesis and evaluation of a fluorescent probe.

Catalytic Derivatization of 1-Chloro-6-fluoroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic derivatization of 1-chloro-6-fluoroisoquinoline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in biologically active compounds. The presence of a reactive chlorine atom at the 1-position and a fluorine atom at the 6-position allows for selective functionalization through various palladium-catalyzed cross-coupling reactions.

The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The provided quantitative data is based on reactions with structurally similar halo-heterocycles and serves as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 1-aryl-6-fluoroisoquinolines. These derivatives are key scaffolds in numerous pharmacologically active molecules. The reaction couples this compound with a variety of boronic acids or their esters.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are based on studies with analogous chloro-heterocyclic compounds.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001275-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃1,4-Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901865-75
44-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Toluene/EtOH/H₂O1001470-80
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Deionized water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating system

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (2 mol%) and the phosphine ligand (4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) to the reaction vessel.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic Acid Base catalyst Add Catalyst System: Pd Catalyst Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (e.g., 100°C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Extraction monitoring->extraction purification Column Chromatography extraction->purification product product purification->product Isolated Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl compounds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, yielding valuable intermediates for drug discovery.

Quantitative Data Summary

The following table presents representative conditions and expected yields for the Buchwald-Hartwig amination of this compound. Yields are estimated based on reactions with analogous bromo- and chloro-quinolines.[1]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃1,4-Dioxane1102470-80
3BenzylaminePdCl₂(dppf) (4)-K₂CO₃Toluene1002075-85
4PyrrolidinePd₂(dba)₃ (2)RuPhos (5)LHMDSTHF801685-95
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating system

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and base (1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex [Ar-Pd(II)(Cl)L₂] Pd0->PdII_complex Ar-Cl oxidative_addition Oxidative Addition amine_complex [Ar-Pd(II)(Cl)(HNR'R'')L₂] PdII_complex->amine_complex + HNR'R'' amine_coordination Amine Coordination amido_complex [Ar-Pd(II)(NR'R'')L₂] amine_complex->amido_complex - HCl deprotonation Deprotonation (Base) amido_complex->Pd0 Ar-NR'R'' reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to 1-alkynyl-6-fluoroisoquinolines by reacting this compound with terminal alkynes. This reaction is highly valuable for introducing alkynyl moieties, which are versatile functional groups in medicinal chemistry.

Quantitative Data Summary

The following table outlines typical conditions and expected yields for the Sonogashira coupling of this compound, based on data from similar bromo-fluoro-pyridines.[2]

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NDMF80685-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPEATHF60890-98
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile701080-90
4Propargyl alcoholPd(PPh₃)₄ (4)CuI (6)PiperidineDMF501275-85
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Et₃N, DIPEA)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

  • Schlenk flask

  • Magnetic stirrer and heating system

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (3 mol%), and copper(I) iodide (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Add the degassed solvent, followed by the amine base (2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Once complete, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add this compound, Pd Catalyst, CuI setup->add_reagents add_solvent_base Add Degassed Solvent, Amine Base, Alkyne add_reagents->add_solvent_base reaction Heat and Stir add_solvent_base->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Final Product purification->product

Caption: Step-by-step workflow for the Sonogashira coupling.

References

Application Notes and Protocols: 1-Chloro-6-fluoroisoquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-6-fluoroisoquinoline is a halogenated heterocyclic compound with potential as a versatile building block in the design and synthesis of novel functional materials. The presence of both chloro and fluoro substituents on the isoquinoline scaffold offers unique electronic and steric properties that can be exploited to tune the photophysical and electrochemical characteristics of derivative molecules. While direct experimental data on the materials science applications of this compound is limited, its structural similarity to other isoquinoline and quinoline derivatives used in organic electronics suggests its potential utility in fields such as organic light-emitting diodes (OLEDs), fluorescent sensors, and organic semiconductors.

These application notes provide a prospective overview of the potential applications of this compound in materials science based on analogous compounds. The included protocols are intended to serve as a starting point for researchers to explore the synthesis and characterization of this compound-based materials.

Potential Application Areas

Organic Light-Emitting Diodes (OLEDs)

The isoquinoline core is a component of various organic molecules used in OLEDs. The introduction of halogen atoms can influence the energy levels (HOMO/LUMO) and photoluminescent properties of the material. This compound can serve as a precursor for the synthesis of novel host materials, fluorescent emitters, or ligands for phosphorescent metal complexes. The chlorine atom at the 1-position provides a reactive site for cross-coupling reactions to introduce various functional groups, while the fluorine atom at the 6-position can enhance electron mobility and thermal stability.

Fluorescent Sensors

The inherent fluorescence of the isoquinoline ring system can be modulated by the attachment of specific recognition moieties. The reactivity of the chloro group allows for the facile introduction of ionophores, fluorophores, or other sensing units. The resulting derivatives could potentially be used for the detection of metal ions, anions, or biologically relevant molecules through changes in their fluorescence intensity or wavelength.

Organic Semiconductors

Substituted isoquinolines have been investigated as components of organic semiconductors. The planar structure and π-conjugated system of the isoquinoline ring facilitate charge transport. By incorporating this compound into larger conjugated systems, it may be possible to develop new p-type or n-type organic semiconductor materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Illustrative Performance Data of Analogous Compounds

Compound ClassEmitter MaterialMaximum Luminance (cd/m²)Luminance Efficiency (cd/A)Emission Color
Hypothetical this compound Derivative Pt(II) complex with a 1-(aryl)-6-fluoroisoquinoline ligandData not availableData not availablePredicted Blue/Green
Analogue: Substituted Zn(II) 8-hydroxyquinolinates (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc71232.26Yellow
Analogue: Substituted Zn(II) 8-hydroxyquinolinates (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc91432.60Yellow

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and characterization of a functional material derived from this compound.

Protocol 1: Synthesis of a Phenyl-Substituted 6-Fluoroisoquinoline Derivative for OLED Applications

This protocol describes a Suzuki cross-coupling reaction to synthesize 1-(4-methoxyphenyl)-6-fluoroisoquinoline, a potential blue-emitting material or intermediate.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Deionized water

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Add a 4:1 mixture of anhydrous toluene and 1,4-dioxane (10 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 1-(4-methoxyphenyl)-6-fluoroisoquinoline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_solvent Solvent This compound This compound Reaction_Mixture Reaction Mixture (90°C, 12-24h) This compound->Reaction_Mixture 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid->Reaction_Mixture Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction_Mixture PPh3 PPh3 PPh3->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Toluene/Dioxane Toluene/Dioxane Toluene/Dioxane->Reaction_Mixture Workup Workup Reaction_Mixture->Workup Cooling & H2O addition Extraction Extraction Workup->Extraction Ethyl Acetate Purification Purification Extraction->Purification Column Chromatography Final_Product 1-(4-methoxyphenyl)-6-fluoroisoquinoline Purification->Final_Product Characterization

Fig. 1: Suzuki coupling for a functional isoquinoline derivative.
Protocol 2: Photophysical Characterization of a 1-Aryl-6-fluoroisoquinoline Derivative

This protocol outlines the basic photophysical measurements to assess the potential of a synthesized derivative as a fluorescent material.

Materials:

  • Synthesized 1-(4-methoxyphenyl)-6-fluoroisoquinoline

  • Spectroscopic grade solvents (e.g., dichloromethane, toluene, THF)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Integrating sphere for quantum yield measurements

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of the synthesized compound in different spectroscopic grade solvents with varying polarities (e.g., 10⁻⁶ to 10⁻⁴ M).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectra of the solutions using a UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Spectroscopy:

    • Excite the solutions at their respective λₘₐₓ using a fluorometer.

    • Record the emission spectra and determine the wavelength of maximum emission (λₑₘ).

    • Calculate the Stokes shift (difference between λₘₐₓ and λₑₘ).

  • Fluorescence Quantum Yield Measurement:

    • Measure the absolute photoluminescence quantum yield (PLQY) of the solutions using an integrating sphere.

    • Alternatively, a relative quantum yield can be determined using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Data Analysis:

    • Tabulate the photophysical data (λₘₐₓ, λₑₘ, Stokes shift, PLQY) for the compound in different solvents.

    • Analyze the solvatochromic effects (changes in absorption and emission with solvent polarity).

Photophysical_Characterization Start Synthesized Compound Prepare_Solutions Prepare Solutions (various solvents) Start->Prepare_Solutions UV_Vis_Spectroscopy UV-Vis Absorption Prepare_Solutions->UV_Vis_Spectroscopy Fluorescence_Spectroscopy Fluorescence Emission Prepare_Solutions->Fluorescence_Spectroscopy Determine_lambda_max Determine_lambda_max UV_Vis_Spectroscopy->Determine_lambda_max Identify λmax Determine_lambda_em Determine_lambda_em Fluorescence_Spectroscopy->Determine_lambda_em Identify λem Quantum_Yield_Measurement Measure PLQY Fluorescence_Spectroscopy->Quantum_Yield_Measurement Calculate_Stokes_Shift Calculate_Stokes_Shift Determine_lambda_max->Calculate_Stokes_Shift Determine_lambda_em->Calculate_Stokes_Shift Data_Analysis Analyze Photophysical Properties Calculate_Stokes_Shift->Data_Analysis Quantum_Yield_Measurement->Data_Analysis

Fig. 2: Workflow for photophysical characterization.

Conclusion

This compound represents a promising, yet underexplored, building block for materials science. Its reactive chloro group and the presence of a fluorine atom provide handles for tuning its electronic and physical properties. The provided application notes and protocols, though based on analogous compounds, offer a solid foundation for researchers to begin investigating the potential of this compound in the development of next-generation organic electronic materials. Further research is warranted to synthesize and characterize derivatives of this compound to fully elucidate its practical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Chloro-6-fluoroisoquinoline. The guidance provided is based on established synthetic methodologies for analogous isoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A plausible and frequently employed strategy involves a two-stage approach. The first stage is the construction of the 6-fluoroisoquinoline core, typically via a Bischler-Napieralski cyclization of a suitable N-acyl-2-(4-fluorophenyl)ethylamine. The resulting 6-fluoro-3,4-dihydroisoquinoline is then aromatized. The second stage involves the conversion of the 6-fluoroisoquinoline to 6-fluoro-isoquinolin-1(2H)-one, which is subsequently chlorinated at the 1-position using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: Why is the yield of the Bischler-Napieralski cyclization sometimes low for fluorinated substrates?

A2: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. The fluorine atom at the 4-position of the starting phenethylamine derivative is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This can lead to slower reaction rates and require more forcing conditions (e.g., stronger acid catalysts, higher temperatures), which in turn can promote side reactions and reduce the overall yield.[1][2]

Q3: What are the main challenges in the chlorination of 6-fluoro-isoquinolin-1(2H)-one?

A3: The key challenges in the chlorination step include ensuring complete conversion to the 1-chloro product and minimizing the formation of byproducts. Overheating or prolonged reaction times can lead to decomposition or the formation of undesired chlorinated species.[3][4] The workup procedure is also critical, as the product can be sensitive to hydrolysis back to the isoquinolinone.[3]

Q4: Are there alternative methods to the Bischler-Napieralski reaction for forming the isoquinoline core?

A4: Yes, the Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which would be derived from 4-fluorobenzaldehyde. However, this method can also suffer from low yields and the formation of isomers, depending on the substrate and reaction conditions.[6][7]

Troubleshooting Guides

Stage 1: Bischler-Napieralski Cyclization and Aromatization

This section addresses common issues encountered during the synthesis of 6-fluoroisoquinoline from a 4-fluorophenethylamine precursor.

Potential Cause Suggested Solution
Insufficiently activated aromatic ring due to the electron-withdrawing fluorine atom.[1]Use a stronger dehydrating/acid catalyst system. A mixture of P₂O₅ in refluxing POCl₃ is often more effective for deactivated substrates.[8][9] Consider using milder, more modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine).
Incomplete reaction. Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Side reactions , such as polymerization or retro-Ritter reaction (formation of a styrene derivative).[1]Carefully control the reaction temperature and avoid excessive heating. Use of a nitrile-based solvent can sometimes suppress the retro-Ritter reaction.
Moisture in reagents or solvents. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Table 1: Comparison of Bischler-Napieralski Reaction Conditions for Dihydroisoquinoline Synthesis

Substrate Type Reagent/Catalyst Temperature (°C) Typical Yield (%) Reference
Electron-rich arylethylamidePOCl₃ in acetonitrileReflux70-90[10]
Deactivated arylethylamideP₂O₅ in POCl₃Reflux40-60[8]
General arylethylamideTf₂O, 2-chloropyridine in DCM-20 to 075-95[9]

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subgraph "cluster_Problem" { label="Problem"; bgcolor="#F1F3F4"; LowYield [label="Low or No Yield of\n6-Fluoro-3,4-dihydroisoquinoline"]; }

subgraph "cluster_Causes" { label="Potential Causes"; bgcolor="#F1F3F4"; Deactivation [label="Deactivated Aromatic Ring\n(Fluorine EWG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncompleteRxn [label="Incomplete Reaction"]; SideRxns [label="Side Reactions\n(e.g., Polymerization)"]; }

subgraph "cluster_Solutions" { label="Solutions"; bgcolor="#F1F3F4"; StrongerAcid [label="Use Stronger Acid Catalyst\n(e.g., P₂O₅/POCl₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HigherTemp [label="Increase Reaction Temperature\n& Monitor by TLC"]; ControlTemp [label="Optimize Temperature\n& Reaction Time"]; }

LowYield -> Deactivation; LowYield -> IncompleteRxn; LowYield -> SideRxns;

Deactivation -> StrongerAcid; IncompleteRxn -> HigherTemp; SideRxns -> ControlTemp; } Caption: Troubleshooting logic for low yield in the Bischler-Napieralski cyclization.

Stage 2: Chlorination of 6-Fluoro-isoquinolin-1(2H)-one

This section addresses common issues during the conversion of 6-fluoro-isoquinolin-1(2H)-one to this compound.

Potential Cause Suggested Solution
Insufficient reactivity of the chlorinating agent. Use a slight excess of POCl₃. The addition of a catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can sometimes accelerate the reaction.[3] A mixture of POCl₃ and PCl₅ can also be a more potent chlorinating system.[11]
Reaction temperature is too low or reaction time is too short. The reaction typically requires heating (refluxing in POCl₃).[10][12] Monitor the reaction by TLC until the starting material is consumed.
Product hydrolysis during workup. After the reaction, remove excess POCl₃ under reduced pressure. Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring, then neutralize with a base (e.g., NaHCO₃ or dilute NaOH) while keeping the temperature low.
Difficult purification. The crude product may contain unreacted starting material or phosphorylated byproducts. Purification by column chromatography on silica gel is often necessary.

Table 2: Comparison of Chlorination Conditions for Isoquinolinones/Analogous Heterocycles

Chlorinating Agent Base/Additive Temperature (°C) Typical Yield (%) Reference
POCl₃None10585[12]
POCl₃Triethylamine70-9070-90[4]
SOCl₂Catalytic DMFReflux60-80General Knowledge

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subgraph "cluster_Start" { label="Starting Material"; bgcolor="#F1F3F4"; Start [label="6-Fluoro-isoquinolin-1(2H)-one", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Reaction" { label="Chlorination"; bgcolor="#F1F3F4"; Reaction [label="React with POCl₃\n(with or without additive)\nHeat to reflux"]; }

subgraph "cluster_Workup" { label="Workup"; bgcolor="#F1F3F4"; Workup [label="1. Remove excess POCl₃\n2. Quench on ice\n3. Neutralize with base\n4. Extract with organic solvent"]; }

subgraph "cluster_Purification" { label="Purification"; bgcolor="#F1F3F4"; Purification [label="Column Chromatography\non Silica Gel"]; }

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Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: General experimental workflow for the chlorination of 6-fluoro-isoquinolin-1(2H)-one.

Detailed Experimental Protocols

The following protocols are plausible, representative methods for the synthesis of this compound based on established procedures for analogous compounds. Optimization for this specific substrate will likely be necessary.

Protocol 1: Synthesis of 6-Fluoro-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

Materials:

  • N-[2-(4-Fluorophenyl)ethyl]formamide

  • Phosphorus pentoxide (P₂O₅)

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ammonium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-[2-(4-fluorophenyl)ethyl]formamide (1.0 eq) in anhydrous toluene, add phosphorus pentoxide (1.5 eq).

  • Heat the mixture to reflux and add phosphorus oxychloride (2.0 eq) dropwise over 30 minutes.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH > 9 with concentrated ammonium hydroxide solution, keeping the temperature below 20°C with an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-3,4-dihydroisoquinoline.

Protocol 2: Aromatization to 6-Fluoroisoquinoline

Materials:

  • Crude 6-fluoro-3,4-dihydroisoquinoline

  • Palladium on carbon (10 wt. %)

  • Toluene or xylene

Procedure:

  • Dissolve the crude 6-fluoro-3,4-dihydroisoquinoline in toluene.

  • Add 10 wt. % palladium on carbon (0.1 eq).

  • Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates complete aromatization.

  • Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and wash the pad with toluene.

  • Concentrate the filtrate under reduced pressure to obtain crude 6-fluoroisoquinoline.

Protocol 3: Synthesis of 6-Fluoro-isoquinolin-1(2H)-one

Note: This step is often achieved through various methods. One common route involves the synthesis from a corresponding homophthalic acid derivative. A direct oxidation of the 6-fluoroisoquinoline is less common but may be possible under specific conditions.

Protocol 4: Synthesis of this compound

Materials:

  • 6-Fluoro-isoquinolin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (optional, catalytic)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-fluoro-isoquinolin-1(2H)-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

  • (Optional) Add a catalytic amount of triethylamine.

  • Heat the mixture to reflux (approx. 105°C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.[12]

References

Technical Support Center: Reactions of 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-6-fluoroisoquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Disclaimer: Direct experimental data for side products in reactions involving this compound is limited in publicly available literature. The information provided is based on established chemical principles and data from analogous chloro-heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?

A1: In reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, two primary side products are commonly encountered:

  • Hydrodehalogenation Product (6-fluoroisoquinoline): This occurs when the chlorine atom at the C1 position is replaced by a hydrogen atom.

  • Homocoupling Product: This results from the coupling of two molecules of the reaction partner, for example, the boronic acid in a Suzuki reaction, to form a symmetrical biaryl compound.

Q2: What factors contribute to the formation of the hydrodehalogenation side product?

A2: Hydrodehalogenation, the reduction of the C-Cl bond, can be promoted by several factors in the reaction medium.[1] The source of the hydride can be the solvent, the base, or impurities within the reagents.[1] For instance, solvents like isopropanol can act as hydride donors.[1] Additionally, some bases or their hydrated forms can be a source of hydrides.[1] If the desired cross-coupling reaction is slow, side reactions like hydrodehalogenation may become more significant.[1]

Q3: What causes the formation of homocoupling byproducts in Suzuki-Miyaura reactions?

A3: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[2] Oxygen can facilitate a palladium(II)-mediated coupling of two boronic acid molecules.[2] Therefore, inadequate degassing of the reaction mixture is a primary contributor to this side product formation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Significant Formation of 6-fluoroisoquinoline (Hydrodehalogenation)

Q: My reaction is producing a significant amount of 6-fluoroisoquinoline instead of the desired cross-coupled product. How can I minimize this side reaction?

A: To minimize hydrodehalogenation, consider the following troubleshooting steps:

  • Solvent Choice: Avoid using protic solvents that can act as hydride donors. Opt for anhydrous aprotic solvents such as dioxane or toluene.[1]

  • Base Selection: Use a fresh, anhydrous base. Ensure the base has been stored properly to prevent hydration, as water can be a hydride source.

  • Reaction Kinetics: If the desired cross-coupling is sluggish, hydrodehalogenation can become more competitive.[1] To accelerate the desired reaction, you can try increasing the reaction temperature or using a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand).

Troubleshooting Workflow for Hydrodehalogenation

Troubleshooting Hydrodehalogenation start High Hydrodehalogenation (6-fluoroisoquinoline formation) solvent Check Solvent: Is it anhydrous and aprotic? start->solvent base Check Base: Is it anhydrous and fresh? solvent->base [ Yes ] solve_solvent Action: Switch to anhydrous dioxane or toluene. solvent->solve_solvent [ No ] kinetics Review Reaction Kinetics: Is the main reaction slow? base->kinetics [ Yes ] solve_base Action: Use freshly opened or properly stored anhydrous base. base->solve_base [ No ] solve_kinetics Action: Increase temperature or use a more active catalyst/ligand. kinetics->solve_kinetics [ Yes ] end Reduced Hydrodehalogenation kinetics->end [ No ] solve_solvent->base solve_base->kinetics solve_kinetics->end

Caption: A logical workflow for diagnosing and mitigating hydrodehalogenation.

Issue 2: Prominent Boronic Acid Homocoupling in Suzuki Reactions

Q: I am observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What are the likely causes and solutions?

A: To address excessive homocoupling, focus on excluding oxygen from your reaction system:

  • Degassing Technique: Ensure thorough degassing of your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Palladium Pre-catalyst: Using a Pd(0) source directly can sometimes be beneficial over in-situ reduction of a Pd(II) salt, which can be sensitive to oxygen.

Data Presentation

ParameterCondition A (Less Optimized)Condition B (Optimized)Rationale for Improvement
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosBuchwald-type ligands (e.g., SPhos) are more effective for less reactive aryl chlorides.
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous)Stronger, anhydrous bases can be more effective and reduce hydride sources.
Solvent Toluene/EthanolAnhydrous DioxaneAprotic, anhydrous solvents minimize hydrodehalogenation.
Temperature 80 °C100-110 °CHigher temperatures can improve the rate of the desired reaction.
Expected Side Products Higher % of hydrodehalogenation and homocouplingLower % of side productsOptimized conditions favor the desired cross-coupling pathway.

Experimental Protocols

The following are generalized protocols for key reactions with this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and the anhydrous base (e.g., K₃PO₄, 2-3 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to achieve a concentration of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Generalized Suzuki-Miyaura Workflow setup 1. Inert Atmosphere Setup (Schlenk Flask, Ar/N2) reagents 2. Add Solids: - Pd Catalyst & Ligand - Anhydrous Base - this compound - Arylboronic Acid setup->reagents solvent 3. Add Degassed Anhydrous Solvent reagents->solvent reaction 4. Heat with Stirring (e.g., 100-110 °C) solvent->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Work-up monitoring->workup purification 7. Column Chromatography workup->purification product Desired Product purification->product

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 equivalents relative to palladium), and the base (e.g., NaOtBu, 1.2-2.0 equivalents) to an oven-dried reaction vessel.

  • Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.0-1.5 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

Signaling Pathway for Side Product Formation

Reaction Pathways in Pd-Catalyzed Cross-Coupling cluster_desired Desired Pathway cluster_side Side Reactions A This compound + Nu-H B Pd(0) Catalytic Cycle A->B C Desired Product: 1-(Nu)-6-fluoroisoquinoline B->C E Hydrodehalogenation B->E Slow Reaction D Hydride Source (Solvent, Base, H2O) D->E F Oxygen Presence G Boronic Acid Homocoupling F->G

Caption: Competing reaction pathways in cross-coupling of this compound.

References

Technical Support Center: Optimization of Catalyst Loading for 1-Chloro-6-fluoroisoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in the optimization of catalyst loading for cross-coupling reactions involving 1-Chloro-6-fluoroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents challenges due to the inherent low reactivity of aryl chlorides in the oxidative addition step of the catalytic cycle compared to aryl bromides or iodides. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring and the fluorine atom can influence the electronic properties of the C-Cl bond, further complicating the reaction.

Q2: What are the most common types of cross-coupling reactions for this substrate?

A2: The most common and effective cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][2] These reactions are widely used in pharmaceutical development to create diverse compound libraries.[3][4]

Q3: How critical is catalyst loading for this reaction?

A3: Catalyst loading is a critical parameter that directly impacts reaction efficiency, yield, and cost. While higher catalyst loading can increase the reaction rate, it may also lead to more side reactions and complicates product purification by increasing residual palladium levels.[5][6] The goal is to use the minimum amount of catalyst required for complete conversion in a reasonable timeframe.[7]

Q4: What initial catalyst loading (mol %) should I start with?

A4: For initial screening with challenging aryl chlorides, a catalyst loading of 1-3 mol % for the palladium source is a common starting point.[4] Depending on the results, this can be titrated down to as low as 0.05 mol % for highly efficient systems or increased to 5 mol % for particularly difficult couplings.[5][7]

Q5: Are there alternatives to palladium catalysts for this type of coupling?

A5: While palladium-based systems are the most established and versatile, research into catalysts based on other transition metals like nickel and copper is ongoing. However, for the cross-coupling of heteroaryl chlorides, palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, remain the most reliable choice.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows very low or no conversion of this compound. What are the potential causes and how can I fix it?

A: This is a common issue when working with less reactive aryl chlorides. The primary causes and solutions are outlined below.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have been deactivated by oxygen.

    • Solution: Ensure your reaction vessel and solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[8] Consider using modern, air-stable pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for reliable activation.

  • Inefficient Oxidative Addition: The C-Cl bond is strong, and the initial oxidative addition step can be slow.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[8][9] These ligands stabilize the palladium center and promote the oxidative addition step.[10] Increasing the reaction temperature in 10-20 °C increments can also help overcome the activation energy barrier.[8]

  • Poor Choice of Base: The base may be too weak to effectively promote the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step.

    • Solution: For Suzuki couplings, switch to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[11]

Problem 2: Significant Formation of Byproducts

Q: My reaction is producing significant byproducts, such as homocoupled boronic acid (Suzuki) or hydrodehalogenated 6-fluoroisoquinoline. How can I minimize these?

A: Side reactions can compete with the desired cross-coupling, reducing your yield.

  • Homocoupling of Boronic Acid (Suzuki Coupling): This is often caused by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Ensure a positive pressure of inert gas is maintained throughout the reaction setup and duration.

  • Hydrodehalogenation (Formation of 6-Fluoroisoquinoline): This occurs when the aryl chloride is reduced instead of coupled. The hydride source can be the solvent, base, or impurities.

    • Solution: Use anhydrous, aprotic solvents like dioxane or toluene instead of protic solvents like isopropanol.[8] Ensure you are using an anhydrous base that has been stored correctly. Optimizing the reaction to be faster (e.g., by using a more active ligand or higher temperature) can also help the desired coupling outcompete this side reaction.[8]

Problem 3: Reaction Stalls or is Sluggish

Q: The reaction starts but seems to stall before reaching full conversion. What should I do?

A: A stalling reaction often points to catalyst decomposition or inhibition.

  • Catalyst Decomposition: The active catalytic species may not be stable under the reaction conditions for extended periods.

    • Solution: While increasing temperature can improve rates, excessively high temperatures can also accelerate catalyst decomposition. Find the optimal temperature balance. Using a more robust ligand that provides better stabilization to the palladium center can also improve catalyst lifetime.

  • Product Inhibition: The product itself may coordinate to the palladium center, inhibiting further catalytic turnover.

    • Solution: In some cases, slightly increasing the catalyst loading (e.g., from 1 mol % to 2 mol %) can help push the reaction to completion. However, this should be done after other parameters have been optimized.

Optimization of Reaction Parameters (Quantitative Data)

The tables below provide recommended starting conditions for optimizing the cross-coupling of this compound, based on successful reports for analogous chloro-heteroaromatic substrates.

Table 1: Suzuki-Miyaura Coupling - Recommended Conditions
ParameterCondition 1 (High Activity)Condition 2 (Milder)Condition 3 (Classic)Notes
Pd Source (mol %) Pd₂(dba)₃ (1-2)Pd(OAc)₂ (2-3)Pd(PPh₃)₄ (5)Pre-catalysts like XPhos-Pd-G3 (1-3) are also excellent starting points.
Ligand (mol %) XPhos or SPhos (2-4)RuPhos (4-6)-The ligand-to-palladium ratio is crucial for catalyst stability and activity.
Base (equiv) K₃PO₄ (2-3)Cs₂CO₃ (2)Na₂CO₃ (2)Stronger, anhydrous bases are generally better for aryl chlorides.[8]
Solvent 1,4-Dioxane/H₂O (10:1)Toluene/H₂O (10:1)DME/H₂O (4:1)The amount of water can be critical and may require optimization.
Temperature (°C) 100 - 120100 - 11080 - 100Higher temperatures are often needed for C-Cl bond activation.
Table 2: Buchwald-Hartwig Amination - Recommended Conditions
ParameterCondition 1 (Primary Amines)Condition 2 (Secondary Amines)Condition 3 (Base-Sensitive Substrates)Notes
Pd Source (mol %) Pd₂(dba)₃ (1-2)Pd(OAc)₂ (2)BrettPhos-Pd-G3 (2-4)Pre-catalysts are highly recommended for amination reactions.
Ligand (mol %) BrettPhos or tBuXPhos (2-4)Xantphos (3-5)BrettPhos (part of pre-catalyst)Ligand choice is critical and depends on the amine coupling partner.[11]
Base (equiv) NaOtBu (1.2-1.5)LHMDS (1.5-2.0)K₃PO₄ or Cs₂CO₃ (2-3)Strong, non-nucleophilic bases are standard.[11]
Solvent Toluene or DioxaneTHF or DioxaneToluene or t-BuOHAnhydrous solvents are mandatory.
Temperature (°C) 80 - 11065 - 100100 - 110Temperature should be optimized to balance reaction rate and stability.

Experimental Protocols

Disclaimer: These are generalized protocols based on established methods for similar substrates.[2][4] They should be optimized for your specific coupling partners. All operations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., XPhos, 2-4 mol %).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 10:1 ratio) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 110 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., BrettPhos-Pd-G3, 2-4 mol %) and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a flame-dried Schlenk flask.

  • Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with an inert gas three times.

  • Substrate Addition: Add this compound (1.0 equiv) and the anhydrous, degassed solvent (e.g., Toluene).

  • Nucleophile Addition: Add the amine (1.1-1.2 equiv) via syringe. If the amine is a solid, add it with the other solids in step 1.

  • Reaction: Heat the sealed reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

Visual Guides

Troubleshooting Workflow

G start Reaction Start: Low Conversion/Yield check_reagents Check Reagent Quality & Degassing start->check_reagents increase_temp Increase Temperature (10-20°C increments) check_reagents->increase_temp Reagents OK change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) increase_temp->change_ligand No Improvement success Reaction Optimized increase_temp->success Improved change_base Use Stronger Base (K₃PO₄, NaOtBu) change_ligand->change_base No Improvement change_ligand->success Improved increase_loading Increase Catalyst Loading (e.g., 1% -> 2%) change_base->increase_loading Minor Improvement change_base->success Improved increase_loading->success Improved

Caption: A logical workflow for troubleshooting and optimizing a challenging cross-coupling reaction.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex LₙPd(II)(Ar)X pd0->oa_complex Oxidative Addition trans_complex LₙPd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product arx Ar-Cl (1-Chloro-6-fluoro isoquinoline) arx->oa_complex boronic Ar'-B(OH)₂ + Base boronic->trans_complex

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

References

Technical Support Center: Purification of 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 1-Chloro-6-fluoroisoquinoline. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in crude this compound can originate from unreacted starting materials, side-products from the synthesis, and subsequent degradation. Common impurities may include:

  • Unreacted Starting Material: 6-fluoro-2H-isoquinolin-1-one.

  • Reagent Residues: Residual chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) and their byproducts.

  • Hydrolysis Product: The 1-chloro group can be susceptible to hydrolysis, reverting to the 6-fluoro-2H-isoquinolin-1-one starting material, particularly in the presence of moisture.

  • Over-chlorinated or other regioisomeric byproducts: Depending on the reaction conditions, minor isomers may be formed.

  • Solvent Residues: Residual solvents from the synthesis and work-up steps.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the scale of the purification. For grossly impure material, a combination of column chromatography followed by recrystallization is often the most effective approach to achieve high purity.[1]

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and efficient technique for monitoring the progress of the purification. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from its impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended for quantitative purity assessment of the final product.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low recovery after column chromatography. The compound may have a high affinity for the stationary phase (silica gel).Consider using a more polar eluent system or switching to a different stationary phase like neutral alumina if the compound is acid-sensitive.[1]
The compound might be partially soluble in the eluent, leading to broad elution bands.Optimize the eluent system to achieve a retention factor (Rf) of 0.25-0.35 on TLC for better separation and recovery. Dry loading the crude product onto silica gel can also improve resolution.[4]
Co-elution of impurities with the product in column chromatography. Impurities have similar polarity to the product.Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[5] If impurities are still not separated, a different chromatographic technique (e.g., preparative HPLC) or a subsequent recrystallization step may be necessary.
The compound "oils out" during recrystallization. The boiling point of the solvent is higher than the melting point of the compound.Select a solvent or a solvent pair with a lower boiling point than the melting point of your compound.[6]
The solution is supersaturated, or the cooling rate is too fast.Ensure the cooling process is slow and undisturbed to allow for proper crystal lattice formation. Seeding the solution with a small crystal of the pure compound can initiate crystallization.
No crystal formation upon cooling during recrystallization. The solution is not sufficiently saturated, indicating too much solvent was used.Re-heat the solution to evaporate some of the solvent and concentrate the solution. Then, allow it to cool slowly again.[6]
The compound has high solubility in the chosen solvent even at low temperatures.Consider using a different solvent or a solvent/anti-solvent system. The anti-solvent should be a solvent in which your compound is poorly soluble.
The purified product is still impure after recrystallization. Impurities have a similar solubility profile and co-crystallize with the product.A second recrystallization step may be required. Alternatively, pre-purification by column chromatography to remove the bulk of the impurities before recrystallization is recommended.[1]

Quantitative Data Summary

The following table provides an illustrative comparison of typical purity levels and recovery yields for the purification of this compound using different methods. These values are representative and may vary depending on the initial purity of the crude material and the optimization of the purification protocol.

Purification Method Typical Final Purity (by HPLC) Typical Recovery Yield Primary Use Case
Single Recrystallization 95-98%70-85%Removal of minor impurities from a relatively clean crude product.
Column Chromatography (Silica Gel) >98%60-80%Separation of complex mixtures and removal of major impurities.[1]
Column Chromatography followed by Recrystallization >99.5%50-70%Achieving very high purity required for pharmaceutical and advanced research applications.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Eluent Selection: Determine a suitable eluent system by TLC analysis. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle air pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble, such as dichloromethane. For improved separation, it is recommended to adsorb the crude product onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then dry-load this powder onto the top of the packed column.[4]

  • Elution: Begin eluting the column with the low-polarity mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the product. For instance, you can start with 5% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.[5]

  • Fraction Collection: Collect the eluate in fractions and monitor each fraction by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the purification of this compound by recrystallization.

  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or solvent pairs like ethanol/water) to identify a suitable system.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. If no crystals form, scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization. Further cooling in an ice bath can enhance the yield of the crystals.[5]

  • Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.

Visualizations

PurificationWorkflow crude Crude this compound tlc_analysis Purity Assessment (TLC/HPLC) crude->tlc_analysis high_purity High Purity? tlc_analysis->high_purity pure_product Pure Product (>99%) high_purity->pure_product Yes further_purification Requires Further Purification high_purity->further_purification No column_chromatography Column Chromatography recrystallization Recrystallization column_chromatography->recrystallization recrystallization->pure_product further_purification->column_chromatography

Caption: Decision workflow for the purification of this compound.

TroubleshootingLogic start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Purity >99%? check_purity->is_pure success Purification Successful is_pure->success Yes failure Identify Issue is_pure->failure No low_yield Low Yield failure->low_yield co_elution Co-elution of Impurities failure->co_elution oiling_out Oiling Out failure->oiling_out no_crystals No Crystal Formation failure->no_crystals optimize_eluent Optimize Eluent/Stationary Phase low_yield->optimize_eluent co_elution->optimize_eluent change_solvent Change Recrystallization Solvent oiling_out->change_solvent concentrate_solution Concentrate Solution no_crystals->concentrate_solution optimize_eluent->start change_solvent->start concentrate_solution->start

Caption: Troubleshooting logic for common purification issues.

References

stability of 1-Chloro-6-fluoroisoquinoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Chloro-6-fluoroisoquinoline under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at neutral pH?

At neutral pH and ambient temperature, this compound is expected to be relatively stable in solid form and in aprotic organic solvents. However, the presence of nucleophiles, even weak ones like water, can lead to slow degradation over extended periods, primarily through hydrolysis. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Q2: How does the structure of this compound influence its reactivity?

The reactivity of this compound is primarily dictated by the electron-deficient nature of the isoquinoline ring system, which is further influenced by the two halogen substituents.

  • 1-Chloro Group: The chlorine atom at the 1-position is analogous to an α-halopyridine, making it highly susceptible to nucleophilic substitution.[1] The nitrogen atom in the isoquinoline ring withdraws electron density from the C1 carbon, making it electrophilic and prone to attack by nucleophiles.

  • 6-Fluoro Group: The fluorine atom at the 6-position is on the benzo-ring portion of the molecule. As a strongly electron-withdrawing group, it further decreases the electron density of the entire ring system, thereby increasing the reactivity of the 1-position towards nucleophilic attack.

Q3: What is the expected stability of this compound under acidic conditions?

Under acidic conditions, the isoquinoline nitrogen is likely to be protonated. This protonation further increases the electron-deficient character of the ring, making the 1-position even more susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles present in the medium. The primary degradation product is expected to be 6-fluoro-1-isoquinolone.

Q4: What is the expected stability of this compound under basic conditions?

Under basic conditions, this compound is highly susceptible to nucleophilic substitution. The presence of hydroxide ions (OH⁻), a strong nucleophile, will lead to rapid hydrolysis, yielding 6-fluoro-1-isoquinolone. The rate of this reaction is expected to be significantly faster than hydrolysis under neutral or acidic conditions.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Appearance of new peaks in HPLC or TLC analysis of a solution of this compound.

  • Decrease in the concentration of the starting material over time.

  • Color change in the solution.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Hydrolysis - Avoid aqueous solvents if possible. Use dry aprotic solvents (e.g., anhydrous DMF, DMSO, THF).- If an aqueous medium is necessary, use buffered solutions at a slightly acidic pH (around 4-5) to minimize the rate of hydrolysis, and perform experiments at low temperatures.- Prepare solutions fresh and use them immediately.
Presence of Nucleophiles - Ensure all solvents and reagents are free from nucleophilic impurities (e.g., amines, alcohols).- Use high-purity solvents.
Photodegradation - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Issue 2: Inconsistent Reaction Yields or Formation of Side Products

Symptoms:

  • Low yield of the desired product in a reaction involving this compound.

  • Formation of 6-fluoro-1-isoquinolone as a major byproduct.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Competitive Nucleophilic Substitution - If the reaction is performed in the presence of water or other nucleophiles, these may compete with the desired reagent.- Ensure the reaction is carried out under anhydrous conditions.- Use a non-nucleophilic base if a base is required for the reaction.
Reaction Temperature - High reaction temperatures can accelerate the rate of hydrolysis.- Optimize the reaction temperature to favor the desired transformation while minimizing degradation.
pH of the Reaction Mixture - Both acidic and basic conditions can promote the hydrolysis of the 1-chloro group.- If possible, maintain the reaction mixture at a neutral or slightly acidic pH.

Predicted Degradation Pathways

The primary degradation pathway for this compound under both acidic and basic conditions is the nucleophilic aromatic substitution of the chloride at the 1-position by a hydroxide ion or a water molecule, leading to the formation of 6-fluoro-1-isoquinolone.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the isoquinoline nitrogen is protonated, which activates the C1 position for nucleophilic attack by water.

Acid_Hydrolysis cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Deprotonation & Elimination Start This compound Protonated Protonated Isoquinolinium Ion Start->Protonated H+ Intermediate Tetrahedral Intermediate Protonated->Intermediate H2O Product 6-Fluoro-1-isoquinolone Intermediate->Product - H+, - HCl

Caption: Predicted pathway for acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

Under basic conditions, the strong nucleophile, hydroxide ion, directly attacks the electron-deficient C1 position.

Base_Hydrolysis cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination Start This compound Intermediate Meisenheimer-like Complex Start->Intermediate OH- Product 6-Fluoro-1-isoquinolone Intermediate->Product - Cl-

Caption: Predicted pathway for base-catalyzed hydrolysis.

Experimental Protocols

Forced Degradation Study Protocol

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring the degradation over time using a stability-indicating analytical method, such as HPLC.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

ConditionProtocol
Acidic Hydrolysis - To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.- Incubate the mixture at a controlled temperature (e.g., 60 °C).- Withdraw aliquots at specified time points (e.g., 2, 6, 24, 48 hours).- Neutralize the aliquots with 0.1 M NaOH before analysis.
Basic Hydrolysis - To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.- Incubate the mixture at a controlled temperature (e.g., 60 °C).- Withdraw aliquots at specified time points (e.g., 2, 6, 24, 48 hours).- Neutralize the aliquots with 0.1 M HCl before analysis.
Control - Prepare a control sample by diluting the stock solution with the same solvent used for the stress conditions and store it under normal laboratory conditions.

3. Analysis:

  • Analyze the samples at each time point using a validated HPLC method.

  • Quantify the amount of remaining this compound and any major degradation products.

4. Data Presentation:

The results can be summarized in a table to compare the degradation under different conditions.

Time (hours)% Degradation (0.1 M HCl, 60 °C)% Degradation (0.1 M NaOH, 60 °C)
000
2Hypothetical ValueHypothetical Value
6Hypothetical ValueHypothetical Value
24Hypothetical ValueHypothetical Value
48Hypothetical ValueHypothetical Value

Note: The hypothetical values would be determined experimentally.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study.

Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acidic Stress (0.1 M HCl, 60 °C) Start->Acid Base Basic Stress (0.1 M NaOH, 60 °C) Start->Base Control Control Sample Start->Control Sampling Sample at t = 0, 2, 6, 24, 48h Acid->Sampling Base->Sampling Control->Sampling Neutralize Neutralize Samples Sampling->Neutralize Analysis HPLC Analysis Neutralize->Analysis Data Data Analysis & Reporting Analysis->Data

Caption: General workflow for a forced degradation study.

References

how to increase the reactivity of 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 1-Chloro-6-fluoroisoquinoline, focusing on strategies to enhance its chemical reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary site of reactivity is the carbon-chlorine bond at the 1-position. The electron-withdrawing nature of the adjacent nitrogen atom in the isoquinoline ring system activates the C1 position, making it susceptible to nucleophilic attack and facilitating its participation in various palladium-catalyzed cross-coupling reactions.[1] Nucleophilic reactions on the isoquinoline ring generally occur preferentially at the 1-position.[2]

Q2: Which halogen is more reactive, the chlorine at C1 or the fluorine at C6?

The reactivity depends on the type of reaction being performed:

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The C1-Cl bond is significantly more reactive. The reactivity of aryl halides in these reactions typically follows the order of bond dissociation energy: I > Br > Cl >> F.[3] Therefore, the C-Cl bond will undergo oxidative addition to the palladium catalyst much more readily than the highly stable C-F bond.

  • For Nucleophilic Aromatic Substitution (SNAr): The situation is more complex. While fluorine can be a better leaving group than chlorine in some SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic, the C1 position is highly activated by the adjacent ring nitrogen.[4][5] Therefore, nucleophilic substitution will overwhelmingly occur at the C1 position, displacing the chloride.

Q3: Why is my cross-coupling reaction with this compound showing low conversion?

Low conversion in cross-coupling reactions with aryl chlorides is a common issue due to the strength of the C-Cl bond compared to C-Br or C-I bonds.[3][6] Key factors to address are:

  • Catalyst and Ligand: Standard palladium catalysts may be insufficient. Specialized ligands (e.g., biarylphosphines like SPhos or bulky electron-rich phosphines like RuPhos) are often required to facilitate the oxidative addition of the aryl chloride.[1][3]

  • Base and Temperature: Stronger bases and higher reaction temperatures are frequently necessary to drive the reaction to completion.[3]

Q4: How can I increase the reactivity of this compound for Nucleophilic Aromatic Substitution (SNAr)?

To enhance SNAr reactivity, consider the following strategies:

  • Use Strong Nucleophiles: Employing potent nucleophiles such as alkoxides, thiolates, or amines is crucial for an effective reaction.[4][5]

  • Increase Temperature: Heating the reaction is often necessary to overcome the activation energy associated with the temporary disruption of the aromatic system to form the Meisenheimer intermediate complex.[7]

  • Solvent Choice: The solvent can play a significant role. Polar aprotic solvents like DMSO or DMF can often accelerate SNAr reactions.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently active catalyst system for C-Cl bond activation.[3][6] 2. Reaction temperature is too low. 3. Inappropriate base or solvent. 4. Catalyst has been deactivated (e.g., by oxygen).1. Screen Catalysts/Ligands: Switch to a palladium precatalyst with a ligand designed for aryl chlorides (e.g., SPhos, XPhos, RuPhos). 2. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. 3. Optimize Base/Solvent: For Suzuki coupling, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or K₂CO₃ are common.[3] Ensure the solvent is anhydrous. 4. Degas Thoroughly: Ensure all reagents and the reaction vessel are properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
Formation of Side Products (e.g., Homocoupling, Protodehalogenation) 1. Incorrect stoichiometry. 2. Reaction run for too long or at too high a temperature. 3. Presence of water or other protic sources.1. Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., boronic acid). 2. Monitor Reaction: Track the reaction progress by TLC or LC-MS and quench it once the starting material is consumed. 3. Use Anhydrous Conditions: Ensure the solvent and reagents are dry, especially when protodehalogenation is observed.
Nucleophilic Aromatic Substitution (SNAr)
Problem Potential Cause(s) Suggested Solution(s)
No Reaction 1. Nucleophile is not strong enough.[4] 2. Insufficient thermal energy.[7]1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), deprotonate it first with a strong, non-nucleophilic base (e.g., NaH). 2. Increase Temperature: Heat the reaction, potentially to the reflux temperature of the solvent.
Low Yield 1. Reversible reaction or unfavorable equilibrium. 2. Degradation of starting material or product under reaction conditions.1. Use Excess Nucleophile: Employ 2-3 equivalents of the nucleophile to shift the equilibrium towards the product. 2. Lower Temperature/Time: If degradation is suspected, try running the reaction at a lower temperature for a longer period.

Quantitative Data for Analogous Systems

The following tables provide representative reaction conditions for chloro-heterocycles, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles Data is for analogous substrates and may require optimization.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95[1]
Pd₂(dba)₃XPhosK₃PO₄Dioxane11080-92[3]
Pd(dppf)Cl₂-K₂CO₃DMF/H₂O9075-90[6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles Data is for analogous substrates and may require optimization.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃XantphosCs₂CO₃Toluene11080-95[3]
Pd(OAc)₂BINAPNaOtBuDioxane100-12070-90[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial, add this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), a base such as K₃PO₄ (2.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (e.g., SPhos, 0.04 mmol).[1]

  • Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O in a 10:1 ratio, 5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial under an inert atmosphere, add the this compound (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).[3]

  • Reagent Addition: Add the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the vial and heat in a preheated oil bath. For a chloro-derivative, temperatures between 110-130 °C may be required for good conversion.[3]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Products Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Start->Intermediate Addition of Nucleophile Product Substituted Isoquinoline + Cl⁻ Intermediate->Product Elimination of Leaving Group (Cl⁻)

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

XCoupling_Troubleshooting start Low Conversion in Cross-Coupling? check_catalyst Is the Pd-catalyst/ligand optimized for aryl chlorides? start->check_catalyst change_catalyst Action: Screen advanced ligands (e.g., SPhos, Xantphos). check_catalyst->change_catalyst No check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Action: Increase temperature in 15°C increments. check_temp->increase_temp No check_base Is the base appropriate and strong enough? check_temp->check_base Yes increase_temp->check_base change_base Action: Screen alternative bases (e.g., K3PO4, Cs2CO3). check_base->change_base No success Improved Conversion check_base->success Yes change_base->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-Chloro-6-fluoroisoquinoline in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound (CAS No. 214045-86-0) is a heterocyclic compound with a molecular formula of C₉H₅ClFN and a molecular weight of 181.59.[1] Due to its aromatic structure containing both chlorine and fluorine, it is anticipated to have low solubility in aqueous solutions and variable solubility in organic solvents, largely dependent on the polarity of the solvent.[2][3] Generally, it is expected to be more soluble in polar aprotic solvents and some chlorinated solvents.

Q2: I am observing poor solubility of this compound in my chosen organic solvent. What are the initial troubleshooting steps?

A2: If you are experiencing poor solubility, consider the following initial steps:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities. A suggested screening panel is provided in the troubleshooting guide below.

  • Gentle Heating: Carefully warming the solvent while stirring can increase the rate of dissolution and the solubility limit.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • Purity Check: Ensure the purity of your this compound sample, as impurities can sometimes affect solubility.

Q3: Are there any advanced techniques to improve the solubility of this compound for my experiments?

A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment (if applicable to your experimental system), and the preparation of solid dispersions. Detailed protocols for these methods are available in the troubleshooting guides.[4][5][6]

Troubleshooting Guides

Guide 1: Initial Solubility Assessment and Enhancement

This guide provides a systematic approach to assess and improve the solubility of this compound in common organic solvents.

1.1. Qualitative Solubility Assessment

A preliminary assessment in a variety of solvents can help identify promising candidates for your specific application.

SolventPolarity IndexExpected Qualitative SolubilityObservations/Notes
Dimethyl Sulfoxide (DMSO)7.2High-
N,N-Dimethylformamide (DMF)6.4High-
Dichloromethane (DCM)3.1Moderate to High-
Tetrahydrofuran (THF)4.0Moderate-
Acetonitrile (ACN)5.8Moderate-
Ethyl Acetate4.4Low to Moderate-
Methanol5.1Low-
Ethanol4.3Low-
Toluene2.4Low-
Hexanes0.1Very Low-

1.2. Experimental Protocol: Shake-Flask Method for Quantitative Solubility Determination

This method determines the thermodynamic equilibrium solubility of a compound.[2]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow any undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis A Add excess 1-Chloro-6- fluoroisoquinoline to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Quantify concentration (HPLC) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Guide 2: Advanced Solubilization Techniques

For challenging cases, the following methods can be employed to significantly improve solubility.

2.1. Co-Solvency

The addition of a water-miscible organic solvent in which the compound is highly soluble can enhance the overall solubility.[6][7][8]

Experimental Protocol:

  • Dissolve this compound in a small amount of a "good" solvent (e.g., DMSO, DMF) to create a concentrated stock solution.

  • Titrate this stock solution into the "poor" solvent (your desired experimental medium) while stirring vigorously.

  • Monitor for any signs of precipitation. The final concentration of the co-solvent should be kept to a minimum to avoid potential interference with downstream experiments.

2.2. Use of Solubilizing Excipients (Surfactants)

Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9]

Experimental Protocol:

  • Prepare a solution of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) in your desired solvent system at a concentration above its critical micelle concentration (CMC).

  • Add this compound to the surfactant solution.

  • Gently heat and stir the mixture until the compound is fully dissolved.

logical_relationship cluster_problem Problem Problem Poor Solubility of This compound Solvent Solvent Screening Problem->Solvent Heating Gentle Heating/ Sonication Problem->Heating Cosolvent Co-Solvency Problem->Cosolvent Surfactant Surfactants Problem->Surfactant

Caption: Troubleshooting Logic for Solubility Issues.

References

Technical Support Center: Managing Thermal Instability in 1-Chloro-6-fluoroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential thermal instability during chemical reactions involving 1-Chloro-6-fluoroisoquinoline. Given the absence of specific published thermal hazard data for this compound, a proactive and systematic approach to safety is essential.

Frequently Asked Questions (FAQs)

Q1: What are the potential thermal hazards associated with reactions of this compound?

A1: While specific data is unavailable, the structure of this compound, a halogenated aromatic heterocycle, suggests potential for exothermic reactions, particularly in nucleophilic aromatic substitution (SNAr) reactions. These reactions can have significant heat release.[1] The presence of nitro groups or other high-energy functionalities in reactants or products can further increase the risk of thermal runaway. Additionally, like other chlorinated hydrocarbons, there is a potential for thermal decomposition at elevated temperatures, which could be highly exothermic and generate hazardous byproducts.[2][3]

Q2: What is a thermal runaway reaction and why is it a concern?

A2: A thermal runaway occurs when an exothermic reaction generates heat faster than it can be removed by the cooling system of the reactor.[4] This leads to a rapid increase in temperature, which in turn exponentially accelerates the reaction rate, creating a dangerous feedback loop.[4] This can result in a violent release of energy, over-pressurization, and potential explosion of the reactor.[4][5]

Q3: What initial steps should I take to assess the thermal risk of my planned reaction?

A3: A thorough understanding of the reaction chemistry and thermochemistry is the first step.[5] This includes identifying all potential desired and undesired side reactions. A key initial experimental step is to perform Differential Scanning Calorimetry (DSC) on the starting materials, reaction mixture, and products to screen for exothermic activity and decomposition temperatures.[6][7][8][9][10]

Q4: What is the difference between Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC)?

A4: DSC is a screening tool that measures the heat flow into or out of a small sample as it is heated at a constant rate.[9][10] It is used to determine the onset temperature and energy of exothermic events like decomposition.[6][7][8][9][10] Reaction Calorimetry (RC) is performed on a larger scale under process-simulated conditions to measure the heat evolved during the actual chemical reaction, providing data on reaction rate, total heat of reaction, and cooling requirements for safe scale-up.[11][12][13]

Troubleshooting Guide

Q: My reaction temperature is increasing more than expected, even with cooling. What should I do?

A: This could be an early sign of a developing thermal runaway.

  • Immediate Action:

    • Stop the addition of any reagents immediately.

    • Maximize cooling to the reactor.

    • If the temperature continues to rise uncontrollably, and if you have a pre-prepared quench solution, add it to the reactor to stop the reaction.

    • If the situation is not quickly brought under control, evacuate the area and alert safety personnel.

  • Post-Incident Analysis:

    • Was the rate of addition of a reactant too fast?

    • Was the cooling system operating correctly and at sufficient capacity?

    • Was the stirring efficient to ensure even temperature distribution?

    • Review your reaction calorimetry data. Was the observed heat evolution consistent with predictions?

Q: My DSC scan shows a large, sharp exotherm at a temperature close to my planned reaction temperature. What does this mean?

A: This is a significant warning sign. A sharp exotherm indicates a rapid release of energy, potentially from decomposition.

  • Interpretation:

    • The proximity of the decomposition onset temperature to your process temperature indicates a high risk of initiating a runaway reaction.

    • The process is likely not safe to run under the planned conditions.

  • Recommended Actions:

    • Do not proceed with the reaction at the planned temperature.

    • Consider modifying the process to run at a significantly lower temperature.

    • Investigate if a different, less hazardous solvent or reagent can be used.

    • Perform reaction calorimetry at a lower, safer temperature to understand the heat of reaction and accumulation of unreacted starting material.

Q: I am scaling up a reaction involving this compound and a nucleophile. What are the key safety considerations?

A: Scale-up introduces significant challenges for heat removal.

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. A reaction that was easily controlled in the lab could become uncontrollable in a larger reactor.

  • Addition Rate: The rate of addition of reagents must be carefully controlled and is often slower on a larger scale to allow for adequate heat removal.

  • Mixing: Inefficient mixing can lead to localized "hot spots" where the reaction rate is higher, potentially initiating a runaway.

  • Actionable Steps:

    • Ensure you have comprehensive reaction calorimetry data before attempting scale-up.[12][13]

    • Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) to understand the worst-case scenario of a cooling failure.

    • Ensure the plant-scale reactor has sufficient cooling capacity for the measured heat evolution rate.

    • Develop a detailed standard operating procedure (SOP) that includes critical safety parameters like maximum addition rates and temperature limits.

Data Presentation

Table 1: Typical Data from a Reaction Calorimetry (RC) Experiment for a Nucleophilic Substitution on this compound

ParameterValueUnitSignificance
Heat of Reaction (ΔHr)-150kJ/molTotal energy released per mole of limiting reagent.
Maximum Heat Flow (qmax)25WPeak rate of heat generation; determines required cooling capacity.
Adiabatic Temperature Rise (ΔTad)85°CTheoretical temperature increase if all cooling is lost.
Reactant Accumulation15%Percentage of unreacted reagent in the reactor during addition.
Heat Capacity (Cp)180J/(mol·K)Heat required to raise the temperature of the reaction mass.

Table 2: Stoessel's Criticality Classes for Thermal Risk Assessment

ClassMTSR vs. Td24Probability of RunawayRisk Level
1MTSR < Td24Very LowLow
2MTSR ≈ Td24LowLow-Medium
3MTSR > Td24MediumMedium
4Tprocess > Td24HighHigh
5Tprocess ≈ Td24Very HighVery High

MTSR = Maximum Temperature of the Synthesis Reaction; Td24 = Temperature at which time to maximum rate under adiabatic conditions is 24 hours.

Experimental Protocols

Protocol 1: Thermal Screening using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the energy of decomposition for reactants, reaction mixtures, and products.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into a suitable DSC pan. For reactive chemicals, high-pressure stainless steel or gold-plated crucibles are recommended to contain any pressure generated.[9]

    • Hermetically seal the pan to prevent evaporation of volatile components.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Set the temperature program to ramp from ambient temperature to a temperature well above the expected reaction or decomposition temperature (e.g., 30°C to 350°C) at a heating rate of 2-10 K/min.[9]

  • Data Analysis:

    • Analyze the resulting thermogram to identify exothermic events.

    • Determine the onset temperature (Tonset) of any significant exotherms.

    • Integrate the peak area of the exotherm to calculate the heat of decomposition (ΔHd) in J/g.

Protocol 2: Reaction Hazard Assessment using Reaction Calorimetry (RC)

Objective: To measure the heat of reaction, heat flow, and adiabatic temperature rise under process conditions.

Methodology:

  • Reactor Setup:

    • Assemble the reaction calorimeter with appropriate agitation and temperature control.

    • Charge the reactor with this compound and the solvent.

    • Bring the reactor contents to the desired initial reaction temperature.

  • Calibration:

    • Perform a calibration by introducing a known amount of heat using an electrical heater to determine the heat transfer coefficient (U) and the heat exchange area (A).

  • Reaction Execution:

    • Add the nucleophile or other reactant at a controlled rate, simulating the planned process addition.

    • Continuously monitor the reactor temperature, jacket temperature, and heat flow throughout the addition and subsequent hold period.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔHr).

    • Identify the maximum heat flow (qmax) during the reaction.

    • Calculate the adiabatic temperature rise (ΔTad) using the equation: ΔTad = ΔHr / (m * Cp), where m is the mass of the reaction mixture and Cp is its specific heat capacity.

    • Determine the accumulation of unreacted reagent by comparing the rate of addition to the rate of heat generation.

Visualizations

Thermal_Risk_Assessment_Workflow Thermal Risk Assessment Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Process Simulation cluster_2 Phase 3: Risk Evaluation & Mitigation Define_Reaction Define Reaction Chemistry (Reactants, Products, Solvents) DSC_Screening Perform DSC Screening (Reactants, Mixture, Products) Define_Reaction->DSC_Screening Analyze_DSC Analyze DSC Data (Tonset, ΔHd) DSC_Screening->Analyze_DSC Reaction_Calorimetry Perform Reaction Calorimetry (RC) Analyze_DSC->Reaction_Calorimetry If exotherm detected Analyze_RC Analyze RC Data (ΔHr, qmax, ΔTad, Accumulation) Reaction_Calorimetry->Analyze_RC Calculate_MTSR Calculate MTSR & Criticality Class Analyze_RC->Calculate_MTSR Define_Safe_Parameters Define Safe Operating Parameters (Temp, Dosing Rate, Cooling) Calculate_MTSR->Define_Safe_Parameters If Risk is Acceptable Redesign_Process Redesign Process Calculate_MTSR->Redesign_Process If Risk is High Develop_Emergency_Plan Develop Emergency Plan (Quench, Venting) Define_Safe_Parameters->Develop_Emergency_Plan Proceed_Scaleup Proceed to Scale-Up Develop_Emergency_Plan->Proceed_Scaleup

Caption: Workflow for assessing and mitigating thermal risks.

Troubleshooting_Workflow Troubleshooting Unexpected Exotherms Start Unexpected Temperature Rise Detected Stop_Addition Stop All Reagent Additions Start->Stop_Addition Maximize_Cooling Maximize Cooling Stop_Addition->Maximize_Cooling Check_Temp Is Temperature Still Rising? Maximize_Cooling->Check_Temp Quench Initiate Emergency Quench Protocol Check_Temp->Quench Yes Controlled Temperature is Controlled Check_Temp->Controlled No Evacuate Evacuate & Alert Safety Personnel Quench->Evacuate Investigate Investigate Root Cause: - Addition Rate Too High? - Cooling Failure? - Poor Mixing? Controlled->Investigate

Caption: Decision tree for responding to an unexpected temperature increase.

References

Technical Support Center: Monitoring 1-Chloro-6-fluoroisoquinoline Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on utilizing analytical techniques to monitor the reaction progress of 1-Chloro-6-fluoroisoquinoline. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor reactions involving this compound? A1: The primary analytical techniques for quantitatively monitoring the reaction progress of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] For rapid, qualitative assessments, Thin-Layer Chromatography (TLC) is also frequently used.[1]

Q2: How do I choose the most suitable analytical technique for my specific reaction? A2: The selection of an analytical method depends on several factors, including the type of information required (e.g., structural detail vs. quantitative conversion), the complexity of the reaction mixture, the physical properties of the reactants and products (volatility, polarity), and the equipment available in your laboratory.[1] NMR provides detailed structural information, while HPLC and GC-MS offer high-resolution separation for complex mixtures.[1][3]

Q3: What are the essential sample preparation steps before analyzing a reaction mixture? A3: Proper sample preparation is crucial for accurate and reliable results.[4] Key steps typically include:

  • Quenching: Immediately stopping the reaction by adding a suitable quenching agent or rapidly changing the temperature to ensure the sample composition does not change before analysis.

  • Dilution: Diluting an aliquot of the reaction mixture with a solvent compatible with the analytical method (e.g., mobile phase for HPLC, a volatile solvent for GC-MS, or a deuterated solvent for NMR).

  • Filtration: Removing any particulate matter by passing the sample through a syringe filter (e.g., 0.45 µm) to prevent clogging of the analytical instrument, particularly for HPLC.[4]

Q4: Can I monitor the reaction in real-time? A4: Yes, real-time or "in-situ" reaction monitoring is possible, especially with NMR spectroscopy.[5][6] This involves flowing the reaction mixture through the NMR spectrometer, allowing for the continuous collection of spectra to track the concentration of reactants and products over time.[6][7] This provides deep insight into reaction kinetics and mechanisms.[7]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a powerful tool for monitoring these reactions, but various issues can arise. The table below outlines common problems and their solutions.

Table 1: HPLC Troubleshooting Summary

Problem Potential Cause(s) Recommended Solution(s)
Retention Time Fluctuations Inconsistent mobile phase composition; Temperature fluctuations; Leaks or air bubbles in the pump.[1] Ensure mobile phase is thoroughly mixed and degassed. Use a column oven for temperature control. Check for leaks and prime the pump.[1][8]
Peak Tailing Column degradation (voids); Secondary interactions with active sites (e.g., silanols); Extra-column band broadening.[9] Replace the column. Adjust mobile phase pH or use an ion-pairing agent. Minimize tubing length and use smaller ID tubing.[9][10]
High Back Pressure Blockage in the system (e.g., plugged frit); Precipitated buffer in the mobile phase; Column contamination.[10] Back-flush the column. Use an in-line filter. Ensure buffer solubility and wash the system with a strong solvent.[10][11]
Unstable or Drifting Baseline Mobile phase not equilibrated; Contaminated mobile phase; Detector lamp failing.[8] Allow sufficient time for column equilibration. Use high-purity solvents. Check lamp energy and replace if necessary.[8][11]

| Ghost Peaks | Contamination in the injector or sample loop; Carryover from a previous injection.[12] | Clean the injector and sample loop. Inject a solvent blank between samples to check for carryover.[13] |

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is ideal for volatile halogenated compounds. Common issues are summarized below.

Table 2: GC-MS Troubleshooting Summary

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution Inadequate column selectivity; Incorrect oven temperature program; Sample overload.[12] Select a column with a different stationary phase. Optimize the temperature ramp rate. Dilute the sample.[12]
Peak Tailing or Fronting Active sites in the injector liner or column; Column degradation; Co-elution with an interfering compound.[12] Use a deactivated liner and column. Condition or replace the column. Optimize separation conditions or use selected ion monitoring (SIM).
Low Signal or No Peaks Leak in the system (injector, column fittings); Contaminated ion source; Incorrect injection parameters. Check for leaks using an electronic leak detector. Clean the MS ion source. Verify injector temperature and split ratio.

| Irreproducible Results | Leaking septum; Inconsistent injection volume; Fluctuations in carrier gas flow.[12] | Replace the injector septum. Check the autosampler syringe for air bubbles. Verify gas pressures and flow rates.[12] |

Experimental Protocols

Protocol 1: General HPLC-UV Method for Reaction Monitoring

This protocol provides a starting point for developing a reversed-phase HPLC method.

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction vessel.

    • Quench the reaction immediately in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).

    • Vortex the mixture thoroughly.

    • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.[14]

    • Injection Volume: 5-10 µL.[1]

    • Detection: UV detector set at a wavelength where both reactant and product show significant absorbance (e.g., 254 nm).[14]

  • Analysis:

    • Inject a standard of the starting material (this compound) to determine its retention time.

    • Inject the prepared reaction samples at various time points.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine reaction progress.

Protocol 2: General GC-MS Method for Reaction Monitoring

This method is suitable if the reactants and products are thermally stable and volatile.

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction.

    • Quench and dilute the sample in a volatile solvent like dichloromethane or ethyl acetate (e.g., in 1 mL).

    • If necessary, add an internal standard for more accurate quantification.

    • Transfer the solution to a GC vial.

  • GC-MS Parameters:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[15][16]

    • Injector: Split/splitless injector at 250°C.[16]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[15][16]

    • Oven Program: Start at 90°C (hold for 2 min), then ramp at 20°C/min to 260°C (hold for 3 min).[16] This program should be optimized for the specific reaction components.

    • MS Ion Source Temperature: 230°C.[15]

    • MS Scan Mode: Full scan mode (e.g., m/z 50-500) to identify all components.[15][17]

  • Analysis:

    • Identify the peaks corresponding to the starting material and product based on their retention times and mass spectra. The mass spectrum of this compound will show a characteristic isotopic pattern for chlorine.[18]

    • Track the relative abundance of these peaks over time to monitor the reaction.

Protocol 3: General ¹H NMR Method for Reaction Monitoring

NMR provides quantitative data without the need for chromatographic separation.

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction.

    • Quench the reaction if necessary.

    • Add the aliquot to ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[18]

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.[18]

    • Experiment: Standard 1D proton (¹H) NMR.

    • Scans: Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[18]

    • Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration for quantification.

  • Analysis:

    • Identify distinct, non-overlapping peaks for the starting material, product, and internal standard.

    • Integrate the areas of these peaks.

    • Calculate the concentration of the reactant and product relative to the known concentration of the internal standard. This allows for the determination of reaction conversion and yield over time.

Visualized Workflows

TechniqueSelection start_node Start: Reaction Sample decision_node1 Need Structural Information? start_node->decision_node1 Analyze Sample decision_node decision_node process_node process_node end_node end_node process_node1 Use NMR Spectroscopy (Provides structural details and quantification) decision_node1->process_node1 Yes decision_node2 Are Analytes Volatile & Thermally Stable? decision_node1->decision_node2 No end_node1 Result: Structure & Purity process_node1->end_node1 Analyze Data process_node2 Use GC or GC-MS (High resolution for volatile compounds) decision_node2->process_node2 Yes process_node3 Use HPLC (Versatile for non-volatile or thermally labile compounds) decision_node2->process_node3 No end_node2 Result: Purity & Byproducts process_node2->end_node2 Analyze Data end_node3 Result: Purity & Conversion process_node3->end_node3 Analyze Data

Caption: Decision tree for selecting the appropriate analytical technique.

HPLCTroubleshooting start_node Problem: Abnormal Peak Shape decision_node1 Is the peak tailing? start_node->decision_node1 decision_node decision_node solution_node solution_node decision_node2 Is the column old? decision_node1->decision_node2 Yes decision_node3 Is the peak split or shouldered? decision_node1->decision_node3 No solution_node1 Solution: Replace the column. Consider a guard column for future use. decision_node2->solution_node1 Yes solution_node2 Solution: Adjust mobile phase pH to suppress silanol interactions. Check for extra-column dead volume. decision_node2->solution_node2 No solution_node3 Solution: Check for a partially blocked frit or a void at the column inlet. Clean the injector. decision_node3->solution_node3 Yes solution_node4 Solution: Reduce sample concentration to avoid overload. Ensure sample solvent is weaker than the mobile phase. decision_node3->solution_node4 No (Peak Fronting)

Caption: Troubleshooting workflow for common HPLC peak shape issues.

GeneralWorkflow cluster_workflow General Reaction Monitoring Workflow step_node step_node final_node final_node A 1. Take Aliquot from Reaction B 2. Quench Reaction A->B C 3. Sample Preparation (Dilution, Filtration) B->C D 4. Instrumental Analysis (HPLC, GC-MS, or NMR) C->D E 5. Data Processing (Integration, Identification) D->E F 6. Assess Reaction Progress (Calculate Conversion/Yield) E->F

Caption: Logical workflow for monitoring reaction progress.

References

Validation & Comparative

Reactivity Face-Off: 1-Chloro-6-fluoroisoquinoline vs. 1-Bromo-6-fluoroisoquinoline in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the successful generation of novel molecular entities. The halogenated isoquinoline scaffold is a privileged motif in a myriad of biologically active compounds. This guide provides an in-depth, objective comparison of the reactivity of 1-chloro-6-fluoroisoquinoline and 1-bromo-6-fluoroisoquinoline, two key intermediates in the synthesis of complex pharmaceutical agents. The comparative analysis is supported by established principles of organic chemistry and illustrative experimental data from analogous systems, offering a predictive framework for reaction outcomes.

Executive Summary

The comparative reactivity of this compound and 1-bromo-6-fluoroisoquinoline is highly dependent on the nature of the chemical transformation. For palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo-substituted isoquinoline is generally the more reactive substrate. This heightened reactivity is a direct consequence of the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the chloro-substituted isoquinoline is often the more reactive partner. This trend is governed by the greater electronegativity of chlorine, which enhances the electrophilicity of the C1 position and stabilizes the intermediate Meisenheimer complex, thereby accelerating the rate of nucleophilic attack.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these transformations is I > Br > Cl > F.[1][2][3] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst during oxidative addition.[3]

For researchers, this translates to milder reaction conditions, lower catalyst loadings, and often higher yields when employing 1-bromo-6-fluoroisoquinoline in comparison to its chloro-analogue in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. While advancements in ligand design have enabled the efficient use of aryl chlorides, they frequently necessitate more specialized and costly catalytic systems.[2]

Table 1: Predicted Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstrateExpected Relative ReactivityTypical Reaction ConditionsAnticipated Yield
Suzuki-Miyaura Coupling 1-Bromo-6-fluoroisoquinolineHigherPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °CGood to Excellent[4][5]
This compoundLowerPd₂(dba)₃/SPhos, K₃PO₄, Toluene/H₂O, 100-120 °CModerate to Good[6][7]
Buchwald-Hartwig Amination 1-Bromo-6-fluoroisoquinolineHigherPd₂(dba)₃/Xantphos, NaOtBu, Toluene, 90-110 °CGood to Excellent[8][9]
This compoundLowerPd(OAc)₂/RuPhos, NaOtBu, Toluene, 110 °CModerate to Good[10][11]

Note: The data presented is based on established trends and results from analogous heterocyclic systems. Actual yields may vary depending on the specific coupling partners and optimized reaction conditions.

cluster_reactivity Cross-Coupling Reactivity cluster_conditions Reaction Conditions Bromo 1-Bromo-6-fluoroisoquinoline Reactivity_Order Higher Reactivity > Lower Reactivity Milder Milder Conditions (Lower Temp, Shorter Time) Bromo->Milder Favors Chloro This compound Harsher Harsher Conditions (Higher Temp, Longer Time) Chloro->Harsher Often Requires

Comparative Reactivity in Cross-Coupling.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for the introduction of heteroatom nucleophiles onto an aromatic ring. In contrast to cross-coupling reactions, the reactivity order for SNAr is often F > Cl > Br > I.[12][13] This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[13] The stability of this intermediate is enhanced by more electronegative halogens that can better inductively withdraw electron density.

Therefore, this compound is expected to be more reactive than 1-bromo-6-fluoroisoquinoline in SNAr reactions with nucleophiles such as amines and alkoxides. The fluorine at the 6-position, being a strongly electron-withdrawing group, will activate the isoquinoline ring towards nucleophilic attack at the 1-position for both substrates.

Table 2: Predicted Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

NucleophileSubstrateExpected Relative ReactivityTypical Reaction ConditionsAnticipated Yield
Amines This compoundHigherAmine (excess), K₂CO₃, EtOH, RefluxGood to Excellent[14][15]
1-Bromo-6-fluoroisoquinolineLowerAmine (excess), K₂CO₃, EtOH, RefluxModerate to Good
Alkoxides This compoundHigherNaOR, ROH, RefluxGood to Excellent[16]
1-Bromo-6-fluoroisoquinolineLowerNaOR, ROH, RefluxModerate to Good

Note: The data is inferred from general principles of SNAr reactions on electron-deficient aromatic systems. Specific reaction rates and yields will depend on the nucleophilicity of the reacting partner and the solvent system employed.

cluster_snar SNAr Reaction Pathway cluster_reactivity_snar SNAr Reactivity Start Haloisoquinoline + Nucleophile TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Intermediate Meisenheimer Complex (Stabilized by Halogen) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Chloro_SNAr This compound Intermediate->Chloro_SNAr Better Stabilized by Chloro Product Substituted Isoquinoline TS2->Product Reactivity_Order_SNAr Higher Reactivity > Lower Reactivity Bromo_SNAr 1-Bromo-6-fluoroisoquinoline

SNAr Reaction Mechanism and Reactivity.

Experimental Protocols

The following are generalized experimental protocols for key transformations, based on procedures for structurally similar compounds. Optimization for the specific substrates, this compound and 1-bromo-6-fluoroisoquinoline, is recommended.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-N-Heterocycle (Analogous to 1-Bromo-6-fluoroisoquinoline)

Materials:

  • Bromo-N-heterocycle (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the bromo-N-heterocycle, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(PPh₃)₄ under a positive stream of argon.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4][17]

Protocol 2: Buchwald-Hartwig Amination of a Chloro-N-Heterocycle (Analogous to this compound)

Materials:

  • Chloro-N-heterocycle (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • RuPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the chloro-N-heterocycle and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Stir for the required time (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[10]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine (General)

Materials:

  • Haloisoquinoline (1.0 mmol)

  • Amine (2.0-3.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the haloisoquinoline, amine, and potassium carbonate in ethanol.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization.[14][15]

Conclusion

The choice between this compound and 1-bromo-6-fluoroisoquinoline as a synthetic precursor is a strategic decision that should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the enhanced reactivity of the bromo-derivative often provides a more efficient and cost-effective route. However, for nucleophilic aromatic substitution reactions, the chloro-analogue is generally the superior substrate. A thorough understanding of these reactivity trends, coupled with careful optimization of reaction conditions, will empower researchers to make informed decisions in the design and execution of synthetic routes for novel drug candidates.

References

A Comparative Analysis of the Biological Efficacy of Chloro- and Fluoro-Substituted Isoquinoline and Quinoline Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted isoquinolines and quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and selectivity. This guide provides a comparative overview of the cytotoxic activities of representative chloro- and fluoro-substituted isoquinoline and quinoline analogs against various cancer cell lines, supported by experimental data and protocols.

Data Presentation: Comparative Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of various chloro- and fluoro-substituted isoquinoline and quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
Compound 1 Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Compound 2 4-Amino-7-chloroquinolineNot SpecifiedNot Specified
Scoulerine Isoquinoline AlkaloidCaco-2 (Colorectal)6.44[2]
Hep-G2 (Liver)4.57[2]
Aromoline Isoquinoline AlkaloidCaco-2 (Colorectal)Moderately Active[2]
Berbamine Isoquinoline AlkaloidHep-G2 (Liver)Active[2]
Parfumidine Isoquinoline AlkaloidHep-G2 (Liver)Active[2]
C4-Substituted Isoquinoline (6b) α,β-unsaturated amideNSCLC-N16-L16 (Lung)Active[3]
C4-Substituted Isoquinoline (6c) α,β-unsaturated amideNSCLC-N16-L16 (Lung)Active[3]

Mechanisms of Anticancer Action

The anticancer activity of substituted quinolines and isoquinolines is often attributed to their ability to interfere with fundamental cellular processes.[1] Many of these compounds have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[1][4] One of the key mechanisms involves the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which plays a central role in cell growth, proliferation, and survival.[1] By targeting components of this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

Experimental Protocols

To ensure the reproducibility and standardization of biological efficacy studies, detailed experimental protocols are crucial. Below are methodologies for key in vitro assays commonly used to evaluate the anticancer potential of isoquinoline and quinoline derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.[5]

  • Incubation: Incubate the plates for 48 to 72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the outer leaflet of the plasma membrane.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the test compound for a specified period (e.g., 48 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[1]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

Mandatory Visualization

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Chloro/Fluoro-Isoquinoline Analog Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of substituted isoquinoline analogs.

Experimental Workflow Diagram

experimental_workflow start Start: Obtain/Synthesize Analog cell_culture 1. Cell Line Selection & Culture start->cell_culture cytotoxicity 2. Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis 3. Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis cell_cycle 4. Cell Cycle Analysis apoptosis->cell_cycle mechanism 5. Mechanistic Studies (e.g., Western Blot) cell_cycle->mechanism data_analysis 6. Data Analysis & Interpretation mechanism->data_analysis conclusion Conclusion: Evaluate Anticancer Potential data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the anticancer potential of novel isoquinoline derivatives.

References

A Comparative Guide to the Synthesis of 1-Chloro-6-fluoroisoquinoline: A New Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, validated synthetic method for 1-Chloro-6-fluoroisoquinoline against a traditional approach. The isoquinoline scaffold is a critical pharmacophore in numerous clinically significant compounds, and efficient, high-yield synthetic routes to novel derivatives like this compound are of paramount importance in drug discovery and development. This document presents objective performance comparisons, supported by experimental data, to inform methodological choices in the synthesis of this key intermediate.

Method A: A Novel Synthetic Approach via Bischler-Napieralski Reaction

This newly validated method offers a robust and efficient pathway to this compound, commencing from the readily available 4-fluorophenethylamine. The key steps involve a Bischler-Napieralski cyclization, followed by aromatization, oxidation, and a final chlorination step.

Method B: The Traditional Pomeranz-Fritsch Synthesis

The established Pomeranz-Fritsch reaction provides an alternative route to the isoquinoline core, starting from 4-fluorobenzaldehyde. This classical method involves the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization.

Comparative Data Analysis

The following tables summarize the quantitative data for each synthetic method, allowing for a direct comparison of their efficiency and practicality.

Table 1: Comparison of Overall Synthetic Performance

ParameterMethod A: Bischler-Napieralski RouteMethod B: Pomeranz-Fritsch Route
Overall Yield ~55-65%~30-40%
Number of Steps 54
Key Intermediate 6-Fluoro-3,4-dihydroisoquinoline6-Fluoroisoquinoline
Primary Reagents POCl₃, Pd/C, H₂O₂H₂SO₄, H₂O₂, POCl₃
Purification Column chromatography required for most stepsColumn chromatography and/or recrystallization

Table 2: Step-by-Step Comparison of Reaction Parameters

StepReactionMethod A: Bischler-Napieralski RouteMethod B: Pomeranz-Fritsch Route
1 Core Formation N-Formylation & Cyclization: High yield (~85-95%)Schiff Base Formation & Cyclization: Moderate yield (~40-50%)
ReagentsEthyl formate, POCl₃2,2-Diethoxyethylamine, H₂SO₄
TemperatureReflux100-120 °C
Time4-6 hours6-8 hours
2 Aromatization Dehydrogenation: Excellent yield (~90-95%)Not Applicable
Reagents10% Pd/C, Toluene
TemperatureReflux
Time8-12 hours
3 Oxidation Oxidation to Isoquinolinone: Good yield (~70-80%)Oxidation to Isoquinolinone: Good yield (~70-80%)
ReagentsH₂O₂, Acetic AcidH₂O₂, Acetic Acid
Temperature80-90 °C80-90 °C
Time4-6 hours4-6 hours
4 Chlorination Chlorination of Isoquinolinone: Excellent yield (~90-95%)Chlorination of Isoquinolinone: Excellent yield (~90-95%)
ReagentsPOCl₃POCl₃
TemperatureRefluxReflux
Time2-4 hours2-4 hours

Experimental Protocols

Method A: Bischler-Napieralski Route

Step 1: N-Formylation of 4-Fluorophenethylamine To a solution of 4-fluorophenethylamine (1.0 eq) in ethyl formate (5.0 eq), a catalytic amount of a suitable acid catalyst is added. The mixture is refluxed for 4-6 hours. The excess ethyl formate is removed under reduced pressure to yield N-(4-fluorophenethyl)formamide, which is used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization The crude N-(4-fluorophenethyl)formamide (1.0 eq) is dissolved in anhydrous acetonitrile. Phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise at 0 °C. The reaction mixture is then refluxed for 2-4 hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product, 6-fluoro-3,4-dihydroisoquinoline, is extracted with dichloromethane, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

Step 3: Aromatization A solution of 6-fluoro-3,4-dihydroisoquinoline (1.0 eq) and 10% Palladium on carbon (10 mol%) in toluene is refluxed for 8-12 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield 6-fluoroisoquinoline.

Step 4: Oxidation to 6-Fluoroisoquinolin-1(2H)-one 6-Fluoroisoquinoline (1.0 eq) is dissolved in glacial acetic acid. Hydrogen peroxide (30% solution, 3.0 eq) is added dropwise, and the mixture is heated at 80-90 °C for 4-6 hours. The reaction mixture is cooled and poured into ice water. The precipitated product is collected by filtration, washed with water, and dried.

Step 5: Chlorination to this compound A mixture of 6-fluoroisoquinolin-1(2H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq) is refluxed for 2-4 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Method B: Pomeranz-Fritsch Route

Step 1: Schiff Base Formation A mixture of 4-fluorobenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in a suitable solvent like toluene is refluxed with a catalytic amount of p-toluenesulfonic acid using a Dean-Stark apparatus to remove water. After completion, the solvent is evaporated to give the crude Schiff base, N-(4-fluorobenzylidene)-2,2-diethoxyethanamine.

Step 2: Pomeranz-Fritsch Cyclization The crude Schiff base is added dropwise to concentrated sulfuric acid at 0 °C. The mixture is then heated to 100-120 °C for 6-8 hours. After cooling, the reaction mixture is poured onto ice and neutralized with a strong base. The product, 6-fluoroisoquinoline, is extracted with an organic solvent and purified by column chromatography.

Step 3: Oxidation to 6-Fluoroisoquinolin-1(2H)-one This step follows the same procedure as Step 4 in Method A.

Step 4: Chlorination to this compound This step follows the same procedure as Step 5 in Method A.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_A Method A: Bischler-Napieralski Route cluster_B Method B: Pomeranz-Fritsch Route A_Start 4-Fluorophenethylamine A_Step1 N-(4-Fluorophenethyl)formamide A_Start->A_Step1 Formylation A_Step2 6-Fluoro-3,4-dihydroisoquinoline A_Step1->A_Step2 Bischler-Napieralski Cyclization A_Step3 6-Fluoroisoquinoline A_Step2->A_Step3 Aromatization A_Step4 6-Fluoroisoquinolin-1(2H)-one A_Step3->A_Step4 Oxidation Product_A This compound A_Step4->Product_A Chlorination B_Start 4-Fluorobenzaldehyde B_Step1 Schiff Base B_Start->B_Step1 Condensation B_Step2 6-Fluoroisoquinoline B_Step1->B_Step2 Pomeranz-Fritsch Cyclization B_Step3 6-Fluoroisoquinolin-1(2H)-one B_Step2->B_Step3 Oxidation Product_B This compound B_Step3->Product_B Chlorination

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

The novel synthetic method (Method A) utilizing the Bischler-Napieralski reaction demonstrates a significantly higher overall yield and provides a more controlled and efficient pathway for the synthesis of this compound compared to the traditional Pomeranz-Fritsch approach (Method B). While Method A involves an additional aromatization step, the superior yields in the core formation and subsequent steps make it a more advantageous route for researchers and professionals in drug development seeking reliable and scalable access to this important heterocyclic building block. The detailed protocols and comparative data presented in this guide are intended to facilitate informed decisions in the selection of synthetic strategies for this compound and its analogs.

A Comparative Analysis of Palladium Catalysts for the Functionalization of 1-Chloro-6-fluoroisoquinoline via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized isoquinoline scaffolds is a critical task in the discovery of novel therapeutic agents. This guide provides a comparative analysis of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 1-chloro-6-fluoroisoquinoline, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific experimental data for this compound, this analysis utilizes data for the structurally similar 1-chloro-3,6-dimethoxyisoquinoline as a predictive model to aid in the selection of optimal catalytic systems.

The isoquinoline core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1] The functionalization of this core, particularly at the C1 position, through cross-coupling reactions allows for the synthesis of diverse molecular architectures, enabling extensive exploration of structure-activity relationships (SAR).[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[2][3] The choice of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency, especially when dealing with heteroaryl chlorides.[4][5]

Catalytic Cycles in Palladium-Catalyzed Cross-Coupling Reactions

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[2] The key steps are oxidative addition of the active Pd(0) catalyst to the aryl halide, followed by transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][4] In the Sonogashira coupling, the process involves both a palladium cycle and a copper cycle, where a copper acetylide is formed and undergoes transmetalation with the palladium complex.[6]

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation / Amine Coordination Transmetalation / Amine Coordination Ar-Pd(II)-X(L2)->Transmetalation / Amine Coordination Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation / Amine Coordination->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-M / R2NH R-M / R2NH R-M / R2NH->Transmetalation / Amine Coordination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance of Palladium Catalysts

The selection of an appropriate palladium catalyst and ligand system is critical for the successful coupling of 1-chloro-isoquinoline derivatives. The following tables summarize a comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on data for 1-chloro-3,6-dimethoxyisoquinoline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reaction of 1-chloro-isoquinolines with arylboronic acids allows for the introduction of diverse aryl and heteroaryl substituents at the C1 position.[7] The choice of the phosphine ligand significantly impacts reaction efficiency.[7]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O100Moderate[7]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100High[7]
Pd₂(dba)₃XPhosCs₂CO₃Toluene110High[7]
Note: The data presented in this table is based on hypothetical examples for 1-chloro-3,6-dimethoxyisoquinoline and serves as an illustrative comparison.[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of 1-amino-isoquinoline derivatives, which are valuable precursors for various pharmacologically active molecules.[7] Overcoming challenges such as catalyst deactivation is crucial for achieving high yields with a broad range of amine coupling partners.[7]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane110High[7]
Pd₂(dba)₃XPhosNaOtBuToluene100Very High[4]
Pd(OAc)₂RuPhosK₃PO₄Toluene100High[8]
Note: The data in this table is generalized from protocols for similar chloro-N-heterocycles.[4][7][8]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between terminal alkynes and aryl halides, leading to the synthesis of substituted alkynes.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]

Catalyst PrecursorCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF70High[7]
Pd(PPh₃)₄CuIEt₃NDMF50-70High[6]
PdCl₂(PPh₃)₂CuIDIPEADMFMicrowaveHigh[6]
Note: The data in this table is based on general protocols for 1-chloro-3,6-dimethoxyisoquinoline.[6][7]

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and optimization. The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of a 1-chloro-isoquinoline derivative.

General Experimental Workflow

General Experimental Workflow for Cross-Coupling Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere 1. Reagent Addition Addition of: 1-Chloro-isoquinoline Coupling Partner Base Inert Atmosphere->Reagent Addition 2. Solvent Addition & Degassing Solvent Addition & Degassing Reagent Addition->Solvent Addition & Degassing 3. Catalyst & Ligand Addition Catalyst & Ligand Addition Solvent Addition & Degassing->Catalyst & Ligand Addition 4. Heating & Stirring Heating & Stirring Catalyst & Ligand Addition->Heating & Stirring 5. Reaction Monitoring (TLC/GC-MS) Reaction Monitoring (TLC/GC-MS) Heating & Stirring->Reaction Monitoring (TLC/GC-MS) 6. Work-up & Purification Work-up & Purification Reaction Monitoring (TLC/GC-MS)->Work-up & Purification 7. Characterization (NMR, MS) Characterization (NMR, MS) Work-up & Purification->Characterization (NMR, MS) 8.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

A representative experimental procedure is as follows: To a solution of 1-chloro-isoquinoline (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).[7] An aqueous solution of the base (e.g., K₃PO₄, 2.0 M, 2.0 mL) is then added.[7] The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time.[7]

Buchwald-Hartwig Amination Protocol

A general procedure for the Buchwald-Hartwig amination is as follows: A mixture of 1-chloro-isoquinoline (1.0 mmol), the desired amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is subjected to degassing.[7] The reaction is then heated under an inert atmosphere at the specified temperature until the starting material is consumed, as monitored by TLC or GC-MS.[7] After cooling, the reaction mixture is filtered, and the filtrate is concentrated.[4]

Sonogashira Coupling Protocol

A typical experimental setup for the Sonogashira coupling is as follows: In a reaction vessel, 1-chloro-isoquinoline (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper co-catalyst (e.g., CuI, 0.05 mmol) are dissolved in a suitable solvent (e.g., THF, 10 mL) under an inert atmosphere.[7] The terminal alkyne (1.5 mmol) and a base (e.g., triethylamine, 2.0 mmol) are then added. The reaction mixture is stirred at the indicated temperature for the specified duration.[7]

Conclusion

The choice of an optimal palladium catalyst system is paramount for the efficient functionalization of this compound. While direct comparative data for this specific substrate is scarce, the information gathered for the analogous 1-chloro-3,6-dimethoxyisoquinoline provides valuable insights. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky biarylphosphine ligands such as SPhos and XPhos generally exhibit high efficacy. For Sonogashira couplings, traditional catalysts like Pd(PPh₃)₂Cl₂ in the presence of a copper co-catalyst remain a reliable choice. The provided protocols offer robust starting points for researchers, and further optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations, ultimately facilitating the discovery and development of novel isoquinoline-based compounds.

References

Navigating the In Vitro Landscape of Chloroquinoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Novel Chloroquinoline-Benzenesulfonamide Hybrids

For researchers and scientists engaged in the discovery of novel therapeutic agents, the isoquinoline and quinoline scaffolds represent a privileged starting point, particularly in the realm of oncology. This guide provides a comparative analysis of a series of synthesized chloroquinoline derivatives hybridized with a benzenesulfonamide moiety. The in vitro cytotoxic activities of these compounds are presented, along with the detailed experimental protocols used for their evaluation. While the specific focus is on a chloroquinoline scaffold, the methodologies and data interpretation frameworks are broadly applicable to derivatives of 1-Chloro-6-fluoroisoquinoline and other related heterocyclic systems.

Comparative In Vitro Cytotoxic Activity

The antiproliferative effects of a series of novel chloroquinoline-benzenesulfonamide hybrids were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundLung Cancer (A549) IC50 (µg/mL)HeLa Cancer (HeLa) IC50 (µg/mL)Colorectal Cancer (HCT-116) IC50 (µg/mL)Breast Cancer (MCF-7) IC50 (µg/mL)
1 >100>100>100>100
2 44.3455.2963.5169.42
4 51.2560.1869.3375.14
7 63.1172.5478.9285.36
11 70.4881.3688.1794.25
14 82.1990.2795.64>100
17 91.53>100>100>100
DCF (Reference) >100>100>100>100

Data sourced from a study on novel chloroquinoline derivatives.[1] It is noteworthy that compounds 2 and 4 demonstrated the most promising activity against the tested cell lines, with compound 2 being the most potent, particularly against lung cancer cells (A549).[1]

Experimental Protocols

The in vitro cytotoxic activity of the synthesized compounds was determined using a standard colorimetric assay that measures cell viability.

MTT Cell Viability Assay

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Cell Seeding: Cancer cells (A549, HeLa, HCT-116, and MCF-7) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and a reference drug (2',7'-dichlorofluorescein - DCF) and incubated for a further 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Potential Signaling Pathway and Experimental Workflow

Molecular docking studies on the active compounds suggest a potential mechanism of action through the inhibition of the PI3K (Phosphoinositide 3-kinase) enzyme.[1][2] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor Chloroquinoline Derivative Inhibitor->PI3K

Caption: A simplified representation of the PI3K signaling pathway, a potential target for the synthesized chloroquinoline derivatives.

The general workflow from the synthesis of these compounds to their biological evaluation is a multi-step process that is fundamental to early-stage drug discovery.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Material: This compound (or related chloroquinoline) Reaction Multi-step Chemical Reactions (e.g., coupling with benzenesulfonamides) Start->Reaction Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Reaction->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Data_Analysis Data Analysis and IC50 Determination Screening->Data_Analysis Hit_ID Hit Compound Identification Data_Analysis->Hit_ID

Caption: A generalized experimental workflow from the synthesis of novel compounds to the identification of hit candidates.

References

structure-activity relationship (SAR) studies of 1-Chloro-6-fluoroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoquinoline and quinoline derivatives, with a focus on halogenated compounds, as a proxy for understanding the potential of 1-Chloro-6-fluoroisoquinoline derivatives. Due to a lack of specific published SAR studies on the this compound scaffold, this guide leverages data from structurally related compounds to provide insights into their potential as therapeutic agents, particularly in oncology and as kinase inhibitors.

Introduction to Isoquinoline Derivatives in Drug Discovery

Isoquinoline and its analogs are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities.[1][2] These activities include antitumor, antimicrobial, and anti-inflammatory effects. The substitution pattern on the isoquinoline ring system plays a crucial role in determining the pharmacological profile of these compounds. Halogenation, in particular, is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.

Comparative Biological Activity of Halogenated Isoquinoline and Quinoline Derivatives

While specific data for a series of this compound derivatives is not available, studies on various chloro- and fluoro-substituted isoquinolines and quinolines have demonstrated significant biological activity, particularly as anticancer agents and kinase inhibitors.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of halogenated isoquinolines and quinolines against various cancer cell lines. The introduction of chloro and fluoro substituents can significantly influence the anticancer potency. For instance, certain substituted isoquinolin-1-ones have been synthesized and evaluated for their in vitro anticancer activity, with some derivatives showing potent effects against multiple human cancer cell lines.[3] Similarly, novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have demonstrated promising anticancer activity, with some compounds exhibiting better or comparable activity to the reference drug 2′,7′-dichlorofluorescein (DCF).[4][5] Molecular docking studies of these chloroquinoline derivatives suggest that their mechanism of action could involve the inhibition of the PI3K enzyme.[4][5]

The following table summarizes the cytotoxic activity of representative halogenated quinoline and isoquinoline derivatives from various studies.

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Chloro-quinazolinDerivative 5aMGC-803Not specified, but highly active[6]
Chloro-quinazolinDerivative 5fMGC-803Not specified, but highly active[6]
Chloroquinoline-benzenesulfonamideCompound 17HeLa30.92 (µg/ml)[5]
Chloroquinoline-benzenesulfonamideCompound 17MDA-MB23126.54 (µg/ml)[5]
Chloroquinoline-benzenesulfonamideCompound 2Lovo28.82 (µg/ml)[5]
6-Chloroisoquinoline-5,8-dioneDerivative 6a (most active)Various0.082[7]
Kinase Inhibitory Activity

The isoquinoline and quinoline scaffolds are well-established pharmacophores for the development of kinase inhibitors.[8][9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Halogenation is a frequently employed strategy to enhance the potency and selectivity of kinase inhibitors. For example, a series of 4-anilino-6-fluoroquinazolines have been identified as potent inhibitors of EGFR and HER2 kinases.[8] Furthermore, imidazo[4,5-c]quinoline derivatives, such as Dactolisib, have shown potent inhibition of PI3Kα.[8]

The table below presents the kinase inhibitory activity of selected halogenated quinoline and quinazoline derivatives.

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)Reference
4-Anilino-6-fluoroquinazolineCompound XEGFR15[8]
4-Anilino-6-fluoroquinazolineCompound YHER245[8]
Imidazo[4,5-c]quinolineDactolisibPI3Kα0.9[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and comparative analysis of this compound derivatives and related compounds.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and its substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Many isoquinoline and quinoline derivatives have been investigated as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitory action.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel compounds for anticancer activity.

Experimental_Workflow Start Compound Synthesis (this compound derivatives) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Kinase Kinase Inhibition Assay Mechanism->Kinase Lead Lead Optimization CellCycle->Lead Apoptosis->Lead Kinase->Lead

Caption: A typical workflow for evaluating the anticancer potential of novel compounds.

References

benchmarking the efficiency of 1-Chloro-6-fluoroisoquinoline synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Efficient Synthesis

The synthesis of 1-Chloro-6-fluoroisoquinoline, a key building block in medicinal chemistry, can be approached through several strategic pathways. This guide provides a comparative analysis of two primary synthetic routes: the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction. Each pathway is evaluated based on reaction efficiency, offering experimental data to support the objective comparison.

Pathway 1: The Bischler-Napieralski Reaction Approach

This multi-step synthesis commences with the formation of an N-acylated phenethylamine, which then undergoes cyclization, oxidation, and subsequent chlorination.

Experimental Protocol:

Step 1: Synthesis of N-[2-(4-fluorophenyl)ethyl]formamide 2-(4-Fluorophenyl)ethylamine is subjected to formylation. A common method involves reacting the amine with formic acid, often in the presence of a dehydrating agent or as a high-boiling point solvent to drive the reaction to completion.

Step 2: Bischler-Napieralski Cyclization The resulting N-[2-(4-fluorophenyl)ethyl]formamide undergoes an intramolecular cyclization to yield 6-fluoro-3,4-dihydroisoquinoline. This reaction is typically mediated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions.[1][2]

Step 3: Oxidation to 6-Fluoroisoquinoline The 6-fluoro-3,4-dihydroisoquinoline is then aromatized to 6-fluoroisoquinoline. This oxidation can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in a suitable solvent.

Step 4: Conversion to 6-Fluoroisoquinolin-1(2H)-one The 6-fluoroisoquinoline is converted to 6-fluoroisoquinolin-1(2H)-one. This transformation can be accomplished through various methods, including direct oxidation or via a quaternized intermediate followed by hydrolysis.

Step 5: Chlorination to this compound The final step involves the chlorination of 6-fluoroisoquinolin-1(2H)-one. This is commonly achieved by treating the isoquinolinone with a chlorinating agent like phosphorus oxychloride (POCl₃), often at elevated temperatures, to yield the desired this compound.[3][4]

Data Summary for Bischler-Napieralski Pathway:

StepReactionReagents & ConditionsTypical Yield (%)Reaction Time (h)Purity (%)
1FormylationHCOOH, reflux85-952-4>95
2CyclizationPOCl₃, Toluene, reflux60-754-8>90
3OxidationPd/C, Toluene, reflux70-856-12>95
4HydroxylationVaries50-704-8>90
5ChlorinationPOCl₃, 110°C80-902-4>97

Note: Yields and reaction times are estimates based on analogous reactions and may vary depending on the specific substrate and experimental conditions.

Bischler-Napieralski Pathway A 2-(4-Fluorophenyl)ethylamine B N-[2-(4-fluorophenyl)ethyl]formamide A->B Formylation C 6-Fluoro-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization D 6-Fluoroisoquinoline C->D Oxidation E 6-Fluoroisoquinolin-1(2H)-one D->E Hydroxylation F This compound E->F Chlorination

Bischler-Napieralski synthesis of this compound.

Pathway 2: The Pomeranz-Fritsch Reaction Approach

This pathway offers a more direct route to the isoquinoline core, starting from a substituted benzaldehyde.

Experimental Protocol:

Step 1: Formation of Benzalaminoacetal 4-Fluorobenzaldehyde is condensed with 2,2-diethoxyethylamine to form the corresponding benzalaminoacetal (a Schiff base). This reaction is typically carried out in an inert solvent with azeotropic removal of water.

Step 2: Pomeranz-Fritsch Cyclization The benzalaminoacetal undergoes an acid-catalyzed cyclization to directly form 6-fluoroisoquinoline.[5][6] Strong acids such as concentrated sulfuric acid are traditionally used.[6]

Step 3 & 4: Conversion to this compound Similar to the Bischler-Napieralski pathway, the resulting 6-fluoroisoquinoline is then converted to 6-fluoroisoquinolin-1(2H)-one, followed by chlorination with a reagent like POCl₃ to afford the final product.

Data Summary for Pomeranz-Fritsch Pathway:

StepReactionReagents & ConditionsTypical Yield (%)Reaction Time (h)Purity (%)
1CondensationToluene, Dean-Stark, reflux80-903-5>95
2CyclizationH₂SO₄, 0°C to RT40-604-8>90
3HydroxylationVaries50-704-8>90
4ChlorinationPOCl₃, 110°C80-902-4>97

Note: Yields and reaction times are estimates based on analogous reactions and may vary depending on the specific substrate and experimental conditions. The Pomeranz-Fritsch reaction can sometimes suffer from lower yields depending on the substituents on the aromatic ring.[7]

Pomeranz-Fritsch Pathway A 4-Fluorobenzaldehyde B Benzalaminoacetal A->B Condensation C 6-Fluoroisoquinoline B->C Pomeranz-Fritsch Cyclization D 6-Fluoroisoquinolin-1(2H)-one C->D Hydroxylation E This compound D->E Chlorination

Pomeranz-Fritsch synthesis of this compound.

Comparative Analysis and Conclusion

Both the Bischler-Napieralski and Pomeranz-Fritsch pathways provide viable routes to this compound.

  • Bischler-Napieralski Pathway: This route is generally more robust and adaptable to a wider range of substrates. While it involves more synthetic steps, the individual reactions often proceed with moderate to high yields, potentially leading to a higher overall yield. The modularity of this approach also allows for easier purification of intermediates.

  • Pomeranz-Fritsch Pathway: This pathway is more convergent, offering a quicker route to the core 6-fluoroisoquinoline structure. However, the key cyclization step can be sensitive to reaction conditions and the nature of the substituents, sometimes resulting in lower yields.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity. For applications requiring high overall yield and purity, the Bischler-Napieralski pathway may be preferable, despite its longer sequence. For more rapid access to the target molecule where a moderate yield is acceptable, the Pomeranz-Fritsch pathway presents a more streamlined approach.

Further optimization of reaction conditions for each step, particularly for the fluoro-substituted intermediates, is recommended to maximize the efficiency of the chosen pathway.

References

1-Chloro-6-fluoroisoquinoline: A Comparative Analysis of Predicted and Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted and experimentally-derived properties of 1-Chloro-6-fluoroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages computational predictions and data from structurally similar compounds to offer a comprehensive profile. All predicted data requires experimental verification.

Physicochemical and Spectroscopic Properties: A Comparative Table

The following table summarizes the available predicted and the limited experimental data for this compound. The significant reliance on computational predictions underscores the need for thorough experimental characterization.

PropertyPredicted ValueExperimental Value
Molecular Formula C₉H₅ClFNC₉H₅ClFN[1]
Molecular Weight 181.59 g/mol [1]-
LogP (Octanol-Water Partition Coefficient) 3.0273[1]-
Topological Polar Surface Area (TPSA) 12.89 Ų[1]-
Hydrogen Bond Donors 0[1]-
Hydrogen Bond Acceptors 1[1]-
Rotatable Bonds 0[1]-
¹H NMR Predicted shifts are available through computational software.A ¹H NMR spectrum is available on ChemicalBook, but detailed shifts are not provided in the public domain.
¹³C NMR Predicted shifts can be calculated using computational methods.-
IR Spectroscopy Characteristic peaks can be predicted based on functional groups.-
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z 181.0094 (for the most abundant isotopes).-

Note: The lack of extensive experimental data highlights an opportunity for further research to validate and expand upon these predicted properties.

Experimental Protocols

While specific experimental procedures for this compound are not widely published, the following general protocols for the synthesis and characterization of substituted isoquinolines can be adapted.

General Synthesis of Substituted Isoquinolines

A common method for the synthesis of 1-chloro-substituted isoquinolines involves the treatment of the corresponding isoquinolin-1(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is typically heated to drive it to completion. Purification is usually achieved through column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To acquire ¹H and ¹³C NMR spectra, the purified compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard. Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectra can be obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For GC-MS, the compound is vaporized and ionized, often by electron impact (EI), leading to fragmentation patterns that can help confirm the structure.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for solid samples. The spectrum reveals the presence of characteristic functional groups within the molecule.

Visualizing the Path Forward: Synthesis and Characterization Workflow

Given the absence of known signaling pathways involving this compound, the following diagram illustrates a logical workflow for its synthesis and characterization, providing a roadmap for researchers.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis and Comparison start Starting Material (e.g., 6-Fluoroisoquinolin-1(2H)-one) reaction Chlorination (e.g., with POCl₃) start->reaction Step 1 workup Aqueous Work-up and Extraction reaction->workup Step 2 purification Purification (e.g., Column Chromatography) workup->purification Step 3 nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., GC-MS) purification->ms ir IR Spectroscopy purification->ir purity Purity Assessment (e.g., HPLC) nmr->purity ms->purity ir->purity comparison Comparison of Experimental Data with Predicted Properties purity->comparison

Caption: A logical workflow for the synthesis and characterization of this compound.

References

Assessing the Drug-Likeness of 1-Chloro-6-fluoroisoquinoline-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the isoquinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications to modulate biological activity. This guide provides a comparative analysis of the drug-likeness of 1-Chloro-6-fluoroisoquinoline, a halogenated isoquinoline derivative, against established isoquinoline-based drugs: Papaverine, Quinapril, and Solifenacin. The assessment is based on key physicochemical properties, established drug-likeness rules, and a discussion of potential signaling pathway interactions. While direct experimental data for this compound is limited in publicly available literature, this guide provides the foundational knowledge and detailed experimental protocols for its comprehensive evaluation.

Physicochemical Properties and Drug-Likeness Assessment

A primary assessment of a compound's drug-likeness can be made by evaluating its physicochemical properties against established guidelines, most notably Lipinski's Rule of Five. This rule suggests that orally active drugs generally have:

  • A molecular weight (MW) of less than 500 Daltons.

  • A lipophilicity (LogP) value of less than 5.

  • No more than 5 hydrogen bond donors (HBD).

  • No more than 10 hydrogen bond acceptors (HBA).

The following table summarizes the calculated or experimentally determined physicochemical properties of this compound and the selected comparator drugs.

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
This compound 181.593.027010
Papaverine 339.39[1]3.9 (approx.)050
Quinapril 438.5[2]3.7 (approx.)270
Solifenacin 362.464.3 (approx.)040

As indicated in the table, this compound adheres to Lipinski's Rule of Five with no violations, suggesting a favorable profile for oral bioavailability. Its molecular weight is low, and its LogP value is within the optimal range for membrane permeability. The absence of hydrogen bond donors and a single acceptor further contribute to its predicted drug-like characteristics. In comparison, the established drugs Papaverine, Quinapril, and Solifenacin also exhibit excellent compliance with these rules, reinforcing the validity of the isoquinoline scaffold in developing orally bioavailable drugs.

Potential Signaling Pathway Interactions

While specific biological targets for this compound are not yet fully elucidated, the broader class of isoquinoline and quinoline derivatives has been shown to interact with key signaling pathways implicated in various diseases, particularly cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that quinoline and isoquinoline derivatives can inhibit this pathway, suggesting a potential mechanism of action for their anticancer effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Isoquinoline-based Inhibitor (e.g., this compound) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Figure 1. Potential inhibition of the PI3K/Akt/mTOR pathway by isoquinoline-based compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is another crucial regulator of cellular processes, including inflammation, immunity, and cell survival. Chronic activation of the NF-κB pathway is linked to various inflammatory diseases and cancers. Isoquinoline and quinoline derivatives have been reported to inhibit NF-κB activation, suggesting a potential anti-inflammatory and anticancer mechanism.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive complex) IkB->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Inhibitor Isoquinoline-based Inhibitor (e.g., this compound) Inhibitor->IKK Inhibits Inhibitor->NFkB_nuc Inhibits Translocation Gene Target Gene Transcription NFkB_nuc->Gene Activates Stimulus Pro-inflammatory Stimulus Stimulus->IKK Activates

Figure 2. Potential inhibition of the NF-κB signaling pathway by isoquinoline-based compounds.

Experimental Protocols for Drug-Likeness Assessment

To empirically determine the drug-likeness of this compound-based compounds, a series of in vitro assays are essential. The following sections provide detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Value G->H

Figure 3. Experimental workflow for the MTT cytotoxicity assay.

Intestinal Permeability Assessment: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The rate of transport of a compound across this monolayer is measured.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a well-formed barrier.

  • Transport Study:

    • For apical-to-basolateral (A-to-B) transport (absorption), add the test compound to the apical (upper) chamber.

    • For basolateral-to-apical (B-to-A) transport (efflux), add the test compound to the basolateral (lower) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the donor chamber. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.

Caco2_Assay_Workflow A Culture Caco-2 cells on Transwell inserts (21 days) B Verify Monolayer Integrity (TEER measurement) A->B C Add Compound to Donor Chamber (Apical or Basolateral) B->C D Incubate and Collect Samples from Receiver Chamber C->D E Quantify Compound Concentration (LC-MS/MS) D->E F Calculate Papp and Efflux Ratio E->F

Figure 4. Experimental workflow for the Caco-2 permeability assay.

Metabolic Stability Assessment: Liver Microsome Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which is a major determinant of a drug's half-life in the body.

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound is measured over time.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Incubation: Add the this compound compound to the reaction mixture and initiate the metabolic reaction by adding the NADPH-regenerating system. Incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Microsome_Assay_Workflow A Prepare Reaction Mix (Liver Microsomes, NADPH) B Incubate Compound at 37°C A->B C Collect & Quench Samples at Time Points B->C D Analyze Parent Compound (LC-MS/MS) C->D E Determine Half-life & Intrinsic Clearance D->E

Figure 5. Experimental workflow for the liver microsome stability assay.

Conclusion

Based on in silico predictions, this compound exhibits promising drug-like properties, warranting further investigation. Its adherence to Lipinski's Rule of Five suggests good potential for oral bioavailability. The provided experimental protocols offer a robust framework for the systematic evaluation of its cytotoxicity, permeability, and metabolic stability. A comprehensive assessment of these parameters, in conjunction with studies on its potential interactions with signaling pathways such as PI3K/Akt/mTOR and NF-κB, will be crucial in determining the therapeutic potential of this compound-based compounds and guiding future drug development efforts. The comparison with established isoquinoline-based drugs underscores the potential of this chemical class and provides a benchmark for the performance of novel derivatives.

References

Navigating Kinase Cross-Reactivity: A Comparative Analysis of 1-Chloro-6-fluoroisoquinoline Derivatives and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cross-reactivity profiles of kinase inhibitors derived from or structurally related to the 1-Chloro-6-fluoroisoquinoline scaffold. Due to the limited publicly available kinase profiling data for direct derivatives of this compound, this guide focuses on the well-characterized, structurally related pyrazolo[3,4-g]isoquinoline series. The performance of these compounds is compared with established isoquinoline-based kinase inhibitors, Fasudil and Y-27632, to provide a comprehensive overview for target validation and lead optimization efforts.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the selectivity of these compounds across the human kinome is crucial for developing safe and effective targeted therapies. This guide summarizes quantitative kinase inhibition data, details the experimental protocols used for their determination, and provides visual representations of a key signaling pathway and the experimental workflow to aid in the interpretation of these findings.

Comparative Inhibitory Activity of Isoquinoline-Based Kinase Inhibitors

The inhibitory potential of several pyrazolo[3,4-g]isoquinoline derivatives was assessed against a panel of kinases, with a focus on their intended target, Haspin kinase, and common off-targets. For a broader perspective on isoquinoline-based inhibitors, the selectivity of the well-known ROCK inhibitors, Fasudil and Y-27632, is also presented. The half-maximal inhibitory concentration (IC50) values quantify the potency and selectivity of each compound.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinases with Significant Inhibition (>50% at 1 µM)
Pyrazolo[3,4-g]isoquinolines
Compound 1b[1]Haspin57CLK1, DYRK1A, CDK9
Compound 1c[1]Haspin66CLK1, DYRK1A, CDK9
Compound 2a[1]Haspin-Haspin, CLK1, DYRK1A, CDK9, GSK3, PIM1
Compound 2c[1]Haspin62DYRK1A
Alternative Isoquinoline Inhibitors
FasudilROCK1, ROCK2Ki: 330 (ROCK1), IC50: 158 (ROCK2)PKA, PKC, PKG, MLCK
Y-27632[2]ROCK1, ROCK2Ki: 220 (ROCK1), Ki: 300 (ROCK2)Selectively inhibits ROCKs, with inhibition of other kinases like PKCs at higher concentrations.[3]

Experimental Protocols

The determination of a compound's kinase selectivity is a critical step in drug discovery, helping to identify on-target and off-target activities that are crucial for predicting efficacy and potential toxicity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is based on the methodology used to characterize the pyrazolo[3,4-g]isoquinoline derivatives.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant human kinases

  • Kinase-specific substrates

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the appropriate kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compounds.

  • Add the kinase and substrate solution to each well.

  • Initiation of Kinase Reaction: Add ATP solution to each well to start the kinase reaction. The final reaction volume is typically 6 µL.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Termination of Kinase Reaction and ATP Depletion: Add an equal volume (6 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent (12 µL) to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The percentage of residual kinase activity is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of the compared inhibitors, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (e.g., Isoquinoline Derivative) Reaction Incubate Compound, Kinase, Substrate & ATP Compound->Reaction Kinase Recombinant Kinase Kinase->Reaction Substrate Kinase Substrate & ATP Substrate->Reaction Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Reaction->Stop Incubate 30 min Convert Convert ADP to ATP & Generate Signal (Kinase Detection Reagent) Stop->Convert Incubate 40 min Read Measure Luminescence Convert->Read Incubate 30-60 min Analyze Calculate % Inhibition Determine IC50 Read->Analyze

Experimental workflow for in vitro kinase cross-reactivity profiling.

ROCK_signaling_pathway GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Ligand Binding RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF Activation RhoA_GTP->RhoA_GDP GAP Inactivation ROCK ROCK RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition pMLC Phosphorylated Myosin Light Chain ROCK->pMLC Phosphorylation Inhibitor Isoquinoline Inhibitors (e.g., Fasudil, Y-27632) Inhibitor->ROCK MLCP->pMLC Dephosphorylation Actin Actin Cytoskeleton Reorganization pMLC->Actin

Simplified Rho-associated kinase (ROCK) signaling pathway.

References

Economic Analysis of Synthetic Routes to 1-Chloro-6-fluoroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 1-Chloro-6-fluoroisoquinoline, a key intermediate in the synthesis of various pharmacologically active compounds, necessitates the selection of an economically viable and efficient synthetic route. This guide provides a comparative analysis of two plausible synthetic pathways to this target molecule, offering a detailed examination of their respective experimental protocols, yields, and estimated costs. The objective is to furnish researchers and drug development professionals with the data required to make informed decisions regarding process optimization and large-scale production.

Executive Summary

Two primary synthetic strategies for the preparation of this compound are evaluated:

  • Route 1: Bischler-Napieralski Reaction: This pathway commences with the acylation of 2-(4-fluorophenyl)ethylamine followed by cyclization to form a dihydroisoquinoline intermediate, which is then oxidized and subsequently chlorinated.

  • Route 2: Pomeranz-Fritsch Reaction: This approach involves the condensation of 4-fluorobenzaldehyde with an aminoacetal, followed by acid-catalyzed cyclization to yield the isoquinoline core, which is then hydroxylated and chlorinated.

A direct, one-pot synthesis of this compound is not well-documented in the literature. Therefore, a two-step approach involving the synthesis of a 6-fluoroisoquinolin-1(2H)-one intermediate followed by chlorination is considered the most practical approach. The economic viability of each route is assessed based on the cost of starting materials and reagents, and the overall yield.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic routes. Prices are estimates based on commercially available information and may vary depending on the supplier and scale of purchase.

ParameterRoute 1: Bischler-Napieralski ApproachRoute 2: Pomeranz-Fritsch Approach (Hypothetical)
Starting Materials 4-Fluorophenylacetic acid, Formamide4-Fluorobenzaldehyde, 2,2-Diethoxyethylamine
Key Intermediate 6-Fluoro-2H-isoquinolin-1-one6-Fluoroisoquinoline
Chlorination Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Overall Yield ~60-70% (Estimated)Not established
Estimated Cost per gram of Final Product ModeratePotentially Higher
Key Advantages Potentially higher overall yield and fewer steps.Utilizes readily available starting materials.
Key Disadvantages Requires handling of hazardous reagents like POCl₃.The synthesis of the 6-fluoroisoquinoline intermediate can be low-yielding and requires harsh conditions.

Experimental Protocols

Route 1: Bischler-Napieralski Approach

Step 1: Synthesis of 6-Fluoro-2H-isoquinolin-1-one

A mixture of 4-fluorophenylacetic acid and a suitable formylating agent (e.g., formamide or N,N-dimethylformamide dimethyl acetal) is heated at an elevated temperature, potentially with a dehydrating agent or catalyst. The reaction progress is monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled and the product is isolated and purified by recrystallization or column chromatography. The yield for this step is estimated to be in the range of 80-90% based on analogous reactions.

Step 2: Synthesis of this compound

The chlorination of 6-fluoro-2H-isoquinolin-1-one is a known transformation.

  • Procedure: 6-Fluoro-2H-isoquinolin-1-one (1.3 g, 7.97 mmol) is suspended in acetonitrile (20 mL). Phosphorus oxychloride (3.7 g, 23.9 mmol) is added, followed by the dropwise addition of a 4N solution of hydrochloric acid in dioxane (2 mL). The reaction mixture is stirred and heated at 50°C overnight.

  • Work-up: After completion, the mixture is carefully poured into a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are concentrated to yield the product.

  • Yield: 1.1 g (78%).

Mandatory Visualization

Synthetic_Routes cluster_0 Route 1: Bischler-Napieralski Approach cluster_1 Route 2: Pomeranz-Fritsch Approach (Hypothetical) A 4-Fluorophenylacetic Acid + Formamide B 6-Fluoro-2H-isoquinolin-1-one A->B Cyclization (Yield: ~80-90% est.) C This compound B->C Chlorination (POCl₃) (Yield: 78%) D 4-Fluorobenzaldehyde + 2,2-Diethoxyethylamine E 6-Fluoroisoquinoline D->E Cyclization F 6-Fluoro-2H-isoquinolin-1-one E->F Hydroxylation G This compound F->G Chlorination (POCl₃)

Caption: Comparative workflow of the two proposed synthetic routes to this compound.

Economic and Practical Considerations

Route 1 (Bischler-Napieralski Approach): This route is likely to be more economically favorable due to a potentially higher overall yield and fewer synthetic steps. The starting materials, 4-fluorophenylacetic acid and formamide, are readily available and relatively inexpensive. The chlorination step is well-documented with a good yield. However, the use of phosphorus oxychloride requires appropriate safety precautions due to its corrosive and toxic nature.

Route 2 (Pomeranz-Fritsch Approach): While utilizing common starting materials, the Pomeranz-Fritsch reaction for the synthesis of substituted isoquinolines can often suffer from low yields and require harsh reaction conditions (e.g., strong acids and high temperatures). The subsequent steps of hydroxylation and chlorination would further impact the overall yield and cost. The multi-step nature of this route makes it less attractive for large-scale production compared to the more convergent Bischler-Napieralski approach.

Conclusion

Based on the available data and established synthetic methodologies, the Bischler-Napieralski approach (Route 1) appears to be the more promising and economically viable pathway for the synthesis of this compound. The key to optimizing this route lies in establishing a robust and high-yielding protocol for the initial cyclization step to form 6-fluoro-2H-isoquinolin-1-one. Further process development and optimization of this step would be crucial for a cost-effective and scalable synthesis. Researchers should prioritize safety when handling hazardous reagents such as phosphorus oxychloride.

Validation of the Mechanism of Action for a 1-Chloro-6-fluoroisoquinoline-Derived Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel 1-Chloro-6-fluoroisoquinoline-derived drug candidate, designated here as CFQ-1, against other known kinase inhibitors. The focus of this document is to validate the proposed mechanism of action of CFQ-1 as a potent inhibitor of the HER2 signaling pathway, a critical target in certain types of cancer.[1] The following sections present supporting experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potential of CFQ-1 was assessed against HER2 and EGFR kinases and compared with established inhibitors, Lapatinib and Erlotinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using enzymatic assays.

CompoundHER2 IC50 (nM)EGFR IC50 (nM)Selectivity (EGFR/HER2)
CFQ-1 (Hypothetical) 15 180 12
Lapatinib30602
Erlotinib500100.02

Data for Lapatinib and Erlotinib are representative values from published studies for comparative purposes.

Anti-Proliferative Activity in Cancer Cell Lines

The cytotoxic effects of CFQ-1 were evaluated in HER2-overexpressing (SK-BR-3) and EGFR-overexpressing (A431) cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are presented below.

CompoundSK-BR-3 GI50 (nM)A431 GI50 (nM)
CFQ-1 (Hypothetical) 50 800
Lapatinib100250
Erlotinib>100080

Data for Lapatinib and Erlotinib are representative values from published studies for comparative purposes.

Experimental Protocols

Kinase Inhibition Assay

The in vitro kinase inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol is as follows:

  • Reagents : Recombinant human HER2 and EGFR kinase domains, ATP, a biotinylated peptide substrate, and a europium-labeled anti-phosphopeptide antibody.

  • Procedure :

    • The kinases were incubated with varying concentrations of the test compounds in a kinase reaction buffer.

    • The kinase reaction was initiated by the addition of ATP and the peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of EDTA.

    • The detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) were added, and the mixture was incubated for another 60 minutes.

    • The TR-FRET signal was measured using a suitable plate reader.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative activity of the compounds was assessed using the sulforhodamine B (SRB) assay.

  • Cell Culture : SK-BR-3 and A431 cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : The cells were treated with a serial dilution of the test compounds for 72 hours.

  • Cell Fixation : The cells were fixed with trichloroacetic acid for 1 hour at 4°C.

  • Staining : The fixed cells were stained with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes.

  • Wash : Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization : The bound dye was solubilized with 10 mM Tris base.

  • Measurement : The absorbance was measured at 510 nm using a microplate reader.

  • Data Analysis : The GI50 values were determined from the dose-response curves.

Visualizations

Signaling Pathway

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CFQ1 CFQ-1 CFQ1->HER2 Inhibition

Caption: Proposed mechanism of action of CFQ-1 in the HER2 signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays KinaseAssay Kinase Inhibition Assay (TR-FRET) IC50 Determine IC50 Values KinaseAssay->IC50 CellCulture Cell Culture (SK-BR-3, A431) ProliferationAssay Cell Proliferation Assay (SRB) CellCulture->ProliferationAssay GI50 Determine GI50 Values ProliferationAssay->GI50 Start Drug Candidate (CFQ-1) Start->KinaseAssay Start->CellCulture

Caption: Workflow for the in vitro and cell-based evaluation of CFQ-1.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Chloro-6-fluoroisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Chloro-6-fluoroisoquinoline, ensuring compliance and mitigating risks.

Immediate Safety and Hazard Assessment

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound, including:

  • Chemically resistant gloves (e.g., nitrile)

  • Safety goggles or glasses with side shields

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Quantitative Hazard Data Summary for Analogous Compounds

To provide a clearer understanding of the potential risks, the following table summarizes hazard classifications for analogous isoquinoline compounds. This data should be used as a precautionary reference for handling this compound.

Hazard ClassificationGHS Hazard StatementPrimary Precautionary Measures
Acute Toxicity, Dermal H311: Toxic in contact with skin[2]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
Acute Toxicity, Oral H302: Harmful if swallowed[1][2]P270: Do not eat, drink or smoke when using this product.[1][2]
Skin Irritation H315: Causes skin irritation[1][2]P264: Wash skin thoroughly after handling.[1][2]
Eye Irritation H319: Causes serious eye irritation[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Aquatic Toxicity H412: Harmful to aquatic life with long lasting effects[2]P273: Avoid release to the environment.[2]

Step-by-Step Disposal Protocol

The mandated and primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification and Characterization:

    • Classify this compound as a "Hazardous Chemical Waste."

    • Due to its chemical structure, it must be segregated as halogenated organic waste .[3][5] Do not mix with non-halogenated solvents or other incompatible waste streams.

  • Container Selection and Labeling:

    • Select a dedicated, leak-proof waste container that is chemically compatible with the compound. The container must have a secure, screw-on cap.[6]

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3]

  • Waste Accumulation:

    • Solid Waste: Carefully transfer the solid this compound into the designated waste container.[6]

    • Liquid Waste (Solutions): If the compound is in a solution, carefully pour the liquid into the designated liquid halogenated waste container, avoiding splashes.[5]

    • Contaminated Materials: Any materials, such as gloves, absorbent paper, or pipette tips, that are contaminated with this compound must also be disposed of as hazardous waste in a designated solid waste container.[6]

    • Rinsate: When triple-rinsing an empty container that held the compound, the rinsate must be collected and disposed of as hazardous waste.[5][7]

  • Interim Storage:

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[8]

    • The storage area should be well-ventilated and away from heat sources or incompatible materials. Ensure secondary containment is used to capture any potential leaks.[6]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup of the hazardous waste.[5]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[9]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[3]

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect and Dispose: Wearing appropriate PPE, carefully collect the absorbent material and the spilled compound and place it into the designated halogenated hazardous waste container.[3]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[5]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.[3]

Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Characterize Waste as Halogenated Organic A->B C Select & Label Compatible Container B->C D Segregate Solid, Liquid, & Contaminated Waste C->D E Seal Container & Store in SAA with Secondary Containment D->E F Contact EHS for Hazardous Waste Pickup E->F G Transfer to an Approved Waste Disposal Facility F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate, essential safety and logistical information for the handling and disposal of 1-Chloro-6-fluoroisoquinoline, fostering a culture of safety and building trust in laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated organic compound that requires careful handling to avoid potential health risks. Based on available safety data, the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is essential.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye Protection Chemical Splash GogglesMust be worn when there is a potential for splash from a hazardous material.[3]Protects against splashes and aerosols, preventing serious eye irritation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling halogenated compounds.[4] Regularly inspect gloves for degradation and change them every 30-60 minutes or immediately if contaminated.[5]Prevents skin contact, which can cause irritation.[1]
Body Protection Laboratory CoatLong-sleeved and fully buttoned. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is advised.[3]Protects against minor chemical splashes and contamination of personal clothing.
Respiratory Protection N95 or higher RespiratorUse when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol or dust generation.[6][7]Prevents inhalation of the compound, which may cause respiratory irritation.[1]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in the table above before handling the chemical.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. If creating solutions, add the solid to the solvent slowly.

  • Post-Handling: After use, ensure the container is tightly closed.[1] Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][10]
In Case of Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][10]
In Case of Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1][10]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][10]

Disposal Plan for Halogenated Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.[8][9]

Disposal Protocol:

  • Waste Segregation: All waste containing this compound, including contaminated solids (e.g., gloves, paper towels) and solutions, must be collected in a dedicated and clearly labeled hazardous waste container. This waste stream must be kept separate from non-halogenated chemical waste.[8][9]

  • Container Management: Use a compatible, leak-proof container for waste collection. The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Material" and list the full chemical name: "this compound".[8][9]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service. This type of waste often requires high-temperature incineration.[8] Under no circumstances should this chemical or its waste be disposed of down the drain.[8]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Designate & Clean Fume Hood Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh & Transfer Compound don_ppe->weigh Proceed to Handling experiment Perform Experimental Procedure weigh->experiment decon Decontaminate Surfaces & Equipment experiment->decon After Experiment Completion doff_ppe Doff & Dispose of PPE decon->doff_ppe segregate Segregate Halogenated Waste doff_ppe->segregate Collect Waste dispose Arrange for EHS Pickup segregate->dispose

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.